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  • Product: (4-Chloro-benzylamino)-acetic acid
  • CAS: 114479-33-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (4-Chloro-benzylamino)-acetic Acid

Foreword: The Strategic Importance of N-Substituted Glycine Analogs (4-Chloro-benzylamino)-acetic acid, also known as N-(4-chlorobenzyl)glycine, represents a core structural motif in modern medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of N-Substituted Glycine Analogs

(4-Chloro-benzylamino)-acetic acid, also known as N-(4-chlorobenzyl)glycine, represents a core structural motif in modern medicinal chemistry and materials science. As a non-proteinogenic amino acid, its derivatives are integral to the development of novel therapeutics, including peptidomimetics and enzyme inhibitors. The presence of the 4-chlorobenzyl group imparts specific lipophilic and electronic properties, making this molecule a valuable synthon for fine-tuning the pharmacological profile of lead compounds. This guide provides a detailed exploration of the principal and alternative synthetic pathways to this compound, grounded in mechanistic understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Principal Synthesis Pathway via Reductive Amination

The most robust and widely employed method for synthesizing (4-Chloro-benzylamino)-acetic acid is the reductive amination of 4-chlorobenzaldehyde with glycine. This strategy is favored for its high efficiency, atom economy, and the commercial availability of the starting materials.[1][2][3] The reaction proceeds through the in-situ formation of an imine (Schiff base) intermediate, which is subsequently reduced to the target secondary amine.

Mechanistic Rationale and Causality

The choice of reductive amination is a deliberate one, predicated on control and selectivity. Direct alkylation of amines can often lead to over-alkylation, producing undesired tertiary amines and quaternary ammonium salts.[4] Reductive amination elegantly circumvents this issue by converting the primary amine into an imine, which can only be formed once. Subsequent reduction yields the desired mono-alkylated product cleanly.[4]

The selection of the reducing agent is critical. While a strong reductant like sodium borohydride (NaBH₄) can be used, it necessitates a two-step process: formation of the imine first, followed by reduction, as NaBH₄ can also reduce the starting aldehyde. A more sophisticated, "one-pot" approach utilizes a hydride reagent that is selective for the imine over the carbonyl group.[4][5] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exemplary choice for this purpose due to its mildness and chemoselectivity, allowing the entire transformation to occur in a single reaction vessel.[5]

Experimental Protocol: One-Pot Reductive Amination

Objective: To synthesize (4-Chloro-benzylamino)-acetic acid from 4-chlorobenzaldehyde and glycine in a one-pot procedure.

Materials:

  • 4-Chlorobenzaldehyde (1.0 eq)[2]

  • Glycine (1.1 eq)[3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (as solvent)[5]

  • Acetic Acid (catalytic amount)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 eq) and glycine (1.1 eq). Dissolve the solids in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the imine intermediate.[6]

  • Reduction: To the stirring suspension, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification (Acid Form): Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. To isolate the carboxylic acid, dissolve the crude residue in a minimal amount of a suitable solvent and acidify with 1 M HCl until the pH is approximately 2-3. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold diethyl ether to remove any remaining organic impurities. Dry the white solid under vacuum to yield (4-Chloro-benzylamino)-acetic acid.

Workflow Visualization

reductive_amination cluster_reactants Starting Materials cluster_process One-Pot Reaction aldehyde 4-Chlorobenzaldehyde imine_formation Imine Formation (DCE, Acetic Acid) aldehyde->imine_formation glycine Glycine glycine->imine_formation reduction Reduction imine_formation->reduction NaBH(OAc)₃ workup Aqueous Work-up & Acidification reduction->workup product (4-Chloro-benzylamino) -acetic acid workup->product

Caption: One-pot reductive amination workflow.

Part 2: Alternative Synthesis via Nucleophilic Substitution

An alternative and equally valid approach is the direct N-alkylation of 4-chlorobenzylamine with a haloacetic acid derivative, such as chloroacetic acid or its ethyl ester.[7][8] This method relies on the nucleophilic character of the amine to displace the halide, forming the crucial carbon-nitrogen bond.

Mechanistic Rationale and Causality

This pathway is a classic Sₙ2 reaction. The primary amine, 4-chlorobenzylamine, acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine in chloroacetic acid.[8] A key consideration for this protocol is the management of the hydrogen chloride (HCl) byproduct generated during the reaction. The HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is non-negotiable; it serves as an acid scavenger.

The choice of base is important. An inorganic base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is effective and cost-efficient.[9] An organic base such as triethylamine (NEt₃) can also be used, which may improve solubility in certain organic solvents. A potential pitfall of this method is dialkylation, where the product, a secondary amine, reacts with another molecule of chloroacetic acid. This can be mitigated by carefully controlling the stoichiometry, typically by using a slight excess of the amine starting material.

Experimental Protocol: N-Alkylation with Chloroacetic Acid

Objective: To synthesize (4-Chloro-benzylamino)-acetic acid via direct alkylation of 4-chlorobenzylamine.

Materials:

  • 4-Chlorobenzylamine (1.0 eq)

  • Chloroacetic Acid (1.1 eq)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Ethanol or Acetonitrile

  • 2 M Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzylamine (1.0 eq) and chloroacetic acid (1.1 eq) in ethanol.

  • Base Addition: Add a solution of potassium hydroxide (2.5 eq) in ethanol to the reaction mixture. The first equivalent neutralizes the chloroacetic acid, and the subsequent equivalents neutralize the HCl formed during the reaction and drive the reaction forward.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting materials by TLC.

  • Work-up: After cooling to room temperature, filter the mixture to remove the potassium chloride salt that has precipitated. Evaporate the solvent from the filtrate under reduced pressure.

  • Isolation and Purification: Dissolve the resulting residue in water. Carefully acidify the aqueous solution with 2 M HCl to a pH of ~4.7 (the isoelectric point of the product), which will cause the (4-Chloro-benzylamino)-acetic acid to precipitate.

  • Final Steps: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum to afford the pure product.

Workflow Visualization

nucleophilic_substitution cluster_reactants Starting Materials cluster_purification Purification amine 4-Chlorobenzylamine reaction N-Alkylation (Sₙ2) (Ethanol, Reflux) amine->reaction acid Chloroacetic Acid acid->reaction KOH (Base) workup Filtration & Solvent Removal reaction->workup precipitation Acidification to pI workup->precipitation product (4-Chloro-benzylamino) -acetic acid precipitation->product

Caption: N-Alkylation via nucleophilic substitution workflow.

Part 3: Comparative Analysis of Synthesis Pathways

The choice between these two primary synthetic routes often depends on factors such as available starting materials, desired scale, and tolerance for potential side products.

FeatureReductive AminationNucleophilic Substitution
Starting Materials 4-Chlorobenzaldehyde, Glycine[1][3]4-Chlorobenzylamine, Chloroacetic Acid[8]
Key Reagents Selective reducing agent (e.g., NaBH(OAc)₃)[5]Base (e.g., KOH, K₂CO₃)[9]
Typical Yield Generally High (80-95%)Good to High (70-90%)
Purity High, with minimal byproducts if a selective reductant is used.Good, but can be contaminated with dialkylated product.
Pros - Excellent for one-pot synthesis. - Low risk of over-alkylation.[4] - High yields and purity.- Conceptually straightforward Sₙ2 reaction. - Uses inexpensive base and reagents.
Cons - Reducing agents can be more expensive and moisture-sensitive.- Risk of dialkylation side product. - May require more rigorous purification.

Conclusion

Both reductive amination and nucleophilic substitution represent viable and effective strategies for the synthesis of (4-Chloro-benzylamino)-acetic acid. For laboratory-scale synthesis where purity and control are paramount, the one-pot reductive amination using a selective hydride reagent like sodium triacetoxyborohydride is often the superior choice. For larger-scale industrial applications where cost is a primary driver, the classical nucleophilic substitution pathway offers a compelling alternative, provided that reaction conditions are carefully optimized to minimize the formation of the dialkylated byproduct. The selection of the optimal pathway is ultimately a strategic decision, balancing chemical elegance with practical considerations of scale, cost, and purity requirements.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC.
  • (4-CHLORO-BENZOYLAMINO)-ACETIC ACID CAS#: 13450-77-6. ChemicalBook.
  • (4-Chloro-benzoylamino)-acetic acid | CAS 13450-77-6. Santa Cruz Biotechnology.
  • (4-Chloro-benzylamino)-acetic acid | C9H10ClNO2 | CID 413853. PubChem.
  • 4-Chlorobenzaldehyde for synthesis 104-88-1. Sigma-Aldrich.
  • Preparation method and application of 4-chlorobenzaldehyde. ChemicalBook.
  • 4-Chlorobenzylamine 98 104-86-9. Sigma-Aldrich.
  • 4-Chlorobenzylamine synthesis. ChemicalBook. [Link]

  • Amine synthesis by reductive amination (reductive alkyl
  • Chloroacetyl chloride – Knowledge and References. Taylor & Francis.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Supporting Inform
  • Synthesis of functionalized benzyl amines by the reductive. Arkivoc.
  • Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purific

Sources

Exploratory

An In-depth Technical Guide to (4-Chloro-benzylamino)-acetic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals Introduction (4-Chloro-benzylamino)-acetic acid, also known by its IUPAC name 2-[(4-chlorophenyl)methylamino]acetic acid and often referred to as N-(4-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-benzylamino)-acetic acid, also known by its IUPAC name 2-[(4-chlorophenyl)methylamino]acetic acid and often referred to as N-(4-chlorobenzyl)glycine, is a synthetic amino acid derivative. As a member of the N-substituted glycine family, it holds potential interest in various fields of chemical and pharmaceutical research. The structural incorporation of a 4-chlorobenzyl group onto the nitrogen atom of glycine introduces specific physicochemical properties that can influence its biological activity and application as a building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential areas of application based on current scientific understanding.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of (4-Chloro-benzylamino)-acetic acid is essential for its application in research and development.

PropertyValueSource
IUPAC Name 2-[(4-chlorophenyl)methylamino]acetic acidN/A
Synonyms N-(4-chlorobenzyl)glycine, (4-Chloro-benzylamino)-acetic acidN/A
CAS Number 114479-33-3N/A
Molecular Formula C₉H₁₀ClNO₂N/A
Molecular Weight 199.63 g/mol N/A
Melting Point Not available in searched sourcesN/A
Boiling Point Not available in searched sourcesN/A
Solubility Not available in searched sourcesN/A
Structural Elucidation

The molecular structure of (4-Chloro-benzylamino)-acetic acid is characterized by a glycine backbone N-substituted with a 4-chlorobenzyl group. This structure imparts a combination of properties from both the amino acid and the substituted aromatic moiety.

Caption: Chemical structure of (4-Chloro-benzylamino)-acetic acid.

Synthesis of (4-Chloro-benzylamino)-acetic Acid

The synthesis of N-substituted glycine derivatives can be achieved through various methods. A common and straightforward approach is the nucleophilic substitution of a haloacetic acid with a primary amine.[1] This method is applicable for the preparation of (4-Chloro-benzylamino)-acetic acid.

Synthetic Workflow

Synthesis_Workflow reagent1 4-Chlorobenzylamine reaction Nucleophilic Substitution (Aqueous medium, base) reagent1->reaction reagent2 Chloroacetic Acid reagent2->reaction product (4-Chloro-benzylamino)-acetic acid reaction->product purification Purification (e.g., Recrystallization) product->purification final_product Pure (4-Chloro-benzylamino)-acetic acid purification->final_product

Caption: General workflow for the synthesis of (4-Chloro-benzylamino)-acetic acid.

Experimental Protocol

The following is a generalized protocol for the synthesis of N-alkylated glycine derivatives, adapted for the synthesis of (4-Chloro-benzylamino)-acetic acid.[1]

Materials:

  • 4-Chlorobenzylamine

  • Chloroacetic acid

  • A suitable base (e.g., sodium carbonate or potassium hydroxide)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in water.

  • Addition of Amine: To the stirred solution, slowly add 4-chlorobenzylamine.

  • Addition of Base: Gradually add a solution of the base (e.g., sodium carbonate) to the reaction mixture to neutralize the hydrochloric acid formed during the reaction and to maintain a basic pH.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure (4-Chloro-benzylamino)-acetic acid.

  • Drying: Dry the purified product under vacuum.

Causality behind Experimental Choices:

  • Choice of Base: A base is crucial to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product side. The choice of a mild base like sodium carbonate is often preferred to avoid potential side reactions.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

  • Acidification for Precipitation: (4-Chloro-benzylamino)-acetic acid is an amino acid and will be soluble in the basic reaction mixture as its carboxylate salt. Acidification protonates the carboxylate group, reducing its solubility in the aqueous medium and causing it to precipitate.

  • Recrystallization: This is a standard purification technique for solid organic compounds. It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures to obtain a highly pure product.

Spectral Characteristics (Theoretical)

¹H NMR Spectroscopy
  • Aromatic Protons: The four protons on the chlorophenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to their coupling with each other.

  • Benzyl CH₂ Protons: The two protons of the benzyl methylene group (Ar-CH₂-N) would likely appear as a singlet in the range of δ 3.5-4.5 ppm.

  • Glycine CH₂ Protons: The two protons of the glycine methylene group (N-CH₂-COOH) are expected to be a singlet, likely in the region of δ 3.0-4.0 ppm.

  • Amine N-H Proton: The secondary amine proton will likely be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • Carboxylic Acid O-H Proton: The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (typically > δ 10 ppm).

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of δ 170-180 ppm.

  • Aromatic Carbons: The six carbons of the chlorophenyl ring will appear in the aromatic region (δ 110-150 ppm). The carbon attached to the chlorine atom will have a distinct chemical shift.

  • Benzyl CH₂ Carbon: The carbon of the benzyl methylene group is expected in the range of δ 45-55 ppm.

  • Glycine CH₂ Carbon: The carbon of the glycine methylene group is expected to be in a similar region, around δ 40-50 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid.

  • N-H Stretch (Secondary Amine): A moderate absorption band is expected around 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Several weaker bands are expected in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A moderate absorption can be expected in the 1000-1250 cm⁻¹ region.

  • C-Cl Stretch: A strong absorption is expected in the fingerprint region, typically around 1000-1100 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 199 (for ³⁵Cl) and 201 (for ³⁷Cl) in an approximate 3:1 ratio, corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and cleavage at the benzylic position.

Potential Applications and Biological Relevance

While specific studies on the biological activity of (4-Chloro-benzylamino)-acetic acid are limited, the broader class of N-substituted glycine derivatives has been investigated for various applications.

  • Pharmaceutical Scaffolds: N-substituted glycines are important building blocks in medicinal chemistry. They can be incorporated into peptide-based drugs to improve their stability against enzymatic degradation and to modulate their pharmacological properties.[2]

  • Potential Anti-inflammatory Agents: Some N-substituted glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties.[3] The presence of the 4-chlorobenzyl moiety could potentially confer or enhance such activities.

  • Neuroprotective Agents: Modifications of the glycine residue in small peptides have been explored in the development of neuroprotective agents.[4]

  • Antimicrobial Activity: Derivatives of glycine have been investigated for their antimicrobial properties.[5]

The unique combination of a glycine core and a lipophilic, electron-withdrawing 4-chlorobenzyl group makes (4-Chloro-benzylamino)-acetic acid a valuable compound for further investigation in these and other areas of drug discovery and materials science.

Conclusion

(4-Chloro-benzylamino)-acetic acid is a readily synthesizable N-substituted glycine derivative with potential for a range of applications in scientific research. While detailed experimental data on its physicochemical properties and biological activities are not yet widely available, its structural features suggest it could be a valuable building block for the development of novel compounds with interesting pharmacological profiles. This guide provides a foundational understanding of its chemistry and a framework for its synthesis and potential exploration. Further experimental characterization is necessary to fully unlock the potential of this compound for researchers, scientists, and drug development professionals.

References

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • Fragments of Peptoid 1:Synthesis of N-Substituted Glycine Monomers. Sciforum. [Link]

  • Preparation of N-Boc N-Alkyl Glycines for Peptoid Synthesis. Synthetic Communications. [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. PMC. [Link]

  • Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. MDPI. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Conformational Characterization of Glycine Residues Incorporated into Some Homopolypeptides by Solid-State 13C NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry. [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

  • Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). PubMed. [Link]

  • Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms. PubMed. [Link]

  • Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. ResearchGate. [Link]

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Foundational

(4-Chloro-benzylamino)-acetic acid mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of (4-Chloro-benzylamino)-acetic acid For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract (4-Chloro-benzylamino)-acet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of (4-Chloro-benzylamino)-acetic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

(4-Chloro-benzylamino)-acetic acid, a structural analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a compelling case for investigation within the field of neuropharmacology. While direct empirical data on its mechanism of action remains to be published, its chemical architecture strongly suggests interaction with the GABAergic system. This guide posits a primary hypothesis that (4-Chloro-benzylamino)-acetic acid functions as a positive allosteric modulator (PAM) of the GABA-B receptor. A secondary, alternative hypothesis of GABA transporter inhibition is also explored. We provide a detailed exposition of the theoretical underpinnings of these mechanisms, supported by the current understanding of GABA-B receptor pharmacology and structure-activity relationships of known modulators. Furthermore, this document serves as a practical handbook, furnishing detailed experimental workflows and protocols for the empirical validation of these hypotheses.

Introduction: Unveiling a GABA Analogue

(4-Chloro-benzylamino)-acetic acid (PubChem CID: 413853) is a small molecule with the chemical formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol [1]. Its structure, characterized by a glycine core substituted with a 4-chlorobenzyl group, bears a significant resemblance to GABA. This structural analogy is the cornerstone of the mechanistic hypotheses presented herein.

Chemical structure of (4-Chloro-benzylamino)-acetic acidFigure 1. Chemical structure of (4-Chloro-benzylamino)-acetic acid.

The GABAergic system is the primary inhibitory network in the central nervous system, and its modulation is a key strategy in the treatment of a wide range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity. Molecules that can fine-tune GABAergic transmission are therefore of considerable therapeutic interest.

Hypothesized Mechanisms of Action

Primary Hypothesis: Positive Allosteric Modulator of the GABA-B Receptor

Our primary hypothesis is that (4-Chloro-benzylamino)-acetic acid acts as a positive allosteric modulator (PAM) of the GABA-B receptor. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals[2]. Unlike orthosteric agonists which directly activate the receptor, PAMs bind to a distinct allosteric site, enhancing the affinity and/or efficacy of endogenous GABA[3][4][5]. This mode of action offers the potential for a more nuanced modulation of GABAergic signaling, with a reduced risk of the side effects, tolerance, and desensitization often associated with direct agonists[3][6].

Recent advances in the understanding of GABA-B PAM pharmacophores lend weight to this hypothesis. Notably, the presence of a carboxylic acid moiety, a key feature of (4-Chloro-benzylamino)-acetic acid, has been identified as an important element in the pharmacophore of novel, potent GABA-B PAMs[4].

Secondary Hypothesis: GABA Transporter Inhibition

An alternative or potentially complementary mechanism of action is the inhibition of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal[7]. Inhibition of GATs increases the synaptic concentration of GABA, prolonging its action. Many known GAT inhibitors are also structural analogues of GABA[8][9][10].

A Deeper Dive into the GABA-B PAM Hypothesis

The GABA-B Receptor: A Heterodimeric GPCR

The functional GABA-B receptor is an obligate heterodimer composed of two subunits: GABA-B1 and GABA-B2[2][4]. The GABA-B1 subunit is responsible for binding the endogenous ligand GABA, while the GABA-B2 subunit is coupled to intracellular G-proteins and is the binding site for PAMs[2][4][11]. Upon activation, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and modulates the activity of inwardly rectifying potassium (Kir) and voltage-gated calcium channels[2].

The Nuances of Positive Allosteric Modulation

PAMs for the GABA-B receptor bind within the transmembrane domain of the GABA-B2 subunit[2][11]. This binding event is thought to stabilize a conformational state of the receptor that has a higher affinity for GABA at the GABA-B1 subunit. The result is a potentiation of the GABA-induced signal, but only in the presence of GABA itself. This "use-dependent" action is a key advantage of PAMs, as it amplifies physiological GABAergic signaling without causing widespread, non-specific receptor activation[3][6].

GABAB_PAM_Mechanism cluster_receptor GABA-B Receptor GABAB1 GABA-B1 Orthosteric Site GABAB2 GABA-B2 Allosteric Site G_Protein G-Protein GABAB1->G_Protein Activates GABAB2->G_Protein Activates GABA GABA GABA->GABAB1 Binds PAM (4-Chloro-benzylamino) -acetic acid (PAM) PAM->GABAB1 Enhances GABA Affinity/Efficacy PAM->GABAB2 Binds Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibits Experimental_Workflow Start Start: (4-Chloro-benzylamino)-acetic acid Hypothesis1 Hypothesis 1: GABA-B PAM Start->Hypothesis1 Hypothesis2 Hypothesis 2: GABA Transporter Inhibitor Start->Hypothesis2 GTPgS_Assay [35S]GTPγS Binding Assay Hypothesis1->GTPgS_Assay cAMP_Assay cAMP Accumulation Assay Hypothesis1->cAMP_Assay GABA_Uptake_Assay [3H]GABA Uptake Assay Hypothesis2->GABA_Uptake_Assay GABAA_Binding_Assay GABAA Receptor Binding Assay (Selectivity) GTPgS_Assay->GABAA_Binding_Assay cAMP_Assay->GABAA_Binding_Assay GABA_Uptake_Assay->GABAA_Binding_Assay Conclusion Conclusion: Mechanism of Action GABAA_Binding_Assay->Conclusion

Figure 3. Experimental workflow for elucidating the mechanism of action.

Functional Assays for GABA-B PAM Activity

This assay measures the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G-proteins upon receptor activation. An increase in [³⁵S]GTPγS binding in the presence of a GABA-B agonist indicates receptor activation. A PAM will potentiate this effect.

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues endogenously or recombinantly expressing GABA-B receptors.

  • Assay Buffer: Prepare an assay buffer containing (final concentrations): 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation (10-20 µg protein/well)

    • GDP (10 µM)

    • (4-Chloro-benzylamino)-acetic acid (at various concentrations)

    • GABA (at a fixed, sub-maximal concentration, e.g., EC₂₀)

  • Initiation: Add [³⁵S]GTPγS (0.1 nM) to initiate the reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of GABA-B receptor activation.

Protocol:

  • Cell Culture: Culture cells expressing GABA-B receptors in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with (4-Chloro-benzylamino)-acetic acid (at various concentrations) for 15-30 minutes.

  • Stimulation: Add a fixed concentration of GABA along with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

Assay for GABA Transporter Inhibition

This assay directly measures the uptake of radiolabeled GABA into cells or synaptosomes.

Protocol:

  • Cell/Synaptosome Preparation: Use cultured cells recombinantly expressing specific GABA transporter subtypes (GAT1, GAT2, GAT3, BGT1) or prepared synaptosomes.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with (4-Chloro-benzylamino)-acetic acid (at various concentrations) in a physiological buffer.

  • Initiation: Add a fixed concentration of [³H]GABA to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature or 37°C.

  • Termination and Washing: Terminate the uptake by rapid filtration and wash with ice-cold buffer to remove extracellular [³H]GABA.

  • Detection: Lyse the cells/synaptosomes and measure the intracellular radioactivity using a scintillation counter.

Selectivity Profiling

To ensure that the observed effects are specific to the hypothesized targets, it is crucial to assess the compound's activity at other related receptors, such as the GABA-A receptor.

This is a competitive binding assay using a radiolabeled GABA-A receptor antagonist.

Protocol:

  • Membrane Preparation: Prepare membrane fractions from tissues rich in GABA-A receptors (e.g., rat cerebral cortex).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radiolabeled GABA-A antagonist (e.g., [³H]SR 95531), and (4-Chloro-benzylamino)-acetic acid at various concentrations.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Termination and Detection: Terminate the reaction by filtration and measure the bound radioactivity as described for the [³⁵S]GTPγS assay.

Interpreting the Experimental Data

The outcomes of these experiments will provide a clear picture of the mechanism of action of (4-Chloro-benzylamino)-acetic acid.

Experiment Outcome if GABA-B PAM Outcome if GAT Inhibitor Outcome if No Activity
[³⁵S]GTPγS Binding Potentiation of GABA-stimulated bindingNo effectNo effect
cAMP Accumulation Potentiation of GABA-induced inhibition of cAMPNo effectNo effect
[³H]GABA Uptake No effectInhibition of GABA uptakeNo effect
GABA-A Binding No displacement of radioligandNo displacement of radioligandNo displacement of radioligand

Conclusion

While the definitive mechanism of action of (4-Chloro-benzylamino)-acetic acid awaits empirical validation, its structural characteristics provide a strong rationale for investigating its role as a modulator of the GABAergic system. The primary hypothesis, that it acts as a positive allosteric modulator of the GABA-B receptor, is supported by emerging structure-activity relationship data for this class of compounds. The experimental workflows detailed in this guide provide a clear and robust pathway for testing this hypothesis and exploring the alternative possibility of GABA transporter inhibition. The elucidation of the precise mechanism of this compound could pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • N'Goka, V., Schlewer, G., Linget, J. M., Chambon, J. P., & Wermuth, C. G. (1993). GABA-uptake inhibitors: construction of a general pharmacophore model and successful prediction of a new representative. Journal of medicinal chemistry, 36(18), 2564–2571. [Link] [8][9][10]2. PubChem. (n.d.). (4-Chloro-benzylamino)-acetic acid. National Center for Biotechnology Information. Retrieved from [Link] [1][12]3. Bíró, L., Szabó, G., Sallai, B., Szabó, G., Keserű, G. M., & Greiner, I. (2024). Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. ACS Medicinal Chemistry Letters, 15(3), 398–404. [Link] [4]4. Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current protocols in pharmacology, Chapter 1, Unit1.32. [Link] [13]5. Pajpan, K., Palko, R., Jurczyk, S., Kuder, K. J., Szulczyk, B., Wyska, E., ... & Starowicz, K. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. [Link] [14]6. Soudijn, W., & van Wijngaarden, I. (2000). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(14), 3143. [Link] [11]7. Szymańska, E., Rafa, D., Wieronska, J. M., & Stachowicz, K. (2018). Synthesis and pharmacological properties of new GABA uptake inhibitors. Pharmacological reports, 70(4), 794–802. [Link] [7]8. Mattison, D. R., & Kary, M. (2025). High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1. bioRxiv. [Link] [15]9. BioIVT. (n.d.). GAT1 Transporter Assay. Retrieved from [Link] [16]10. Ganesan, S., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link] [17]11. Urwyler, S., Gjoni, T., & Floersheim, P. (2012). GABA B receptor allosteric modulators exhibit pathway-dependent and species-selective activity. Neuropharmacology, 62(1), 121–131. [Link] [18]12. Terunuma, M. (2018). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Proceedings of the Japan Academy, Series B, 94(10), 390–411. [Link] [2]13. Pin, J. P., & Bettler, B. (2016). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 14(5), 442–453. [Link] [3]14. Maccioni, P., & Colombo, G. (2021). The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats. Frontiers in Pharmacology, 12, 753305. [Link] [6]15. Colombo, G., & Maccioni, P. (2024). Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder. Alcohol and Alcoholism, agae018. [Link] [19]16. Synapse. (2024, June 21). What are GABAB receptor positive allosteric modulators and how do they work?. Retrieved from [Link] [5]17. Leggio, L., & Zywiak, W. H. (2021). Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder. Alcohol and Alcoholism, 56(2), 141–143. [Link]

Sources

Exploratory

Technical Guide: Biological Potential & Applications of (4-Chloro-benzylamino)-acetic Acid

Part 1: Executive Summary (4-Chloro-benzylamino)-acetic acid (also known as N-(4-chlorobenzyl)glycine ) represents a specialized chemical scaffold with significant utility in neuropharmacology and peptidomimetic drug des...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

(4-Chloro-benzylamino)-acetic acid (also known as N-(4-chlorobenzyl)glycine ) represents a specialized chemical scaffold with significant utility in neuropharmacology and peptidomimetic drug design . Unlike simple amino acids, this secondary amine derivative combines the metabolic stability of N-substituted glycines with the lipophilic, bioactive 4-chlorobenzyl moiety—a pharmacophore frequently associated with enhanced blood-brain barrier (BBB) permeability and receptor affinity.

This guide analyzes its potential as a lead compound for Glycine Transporter 1 (GlyT1) inhibition , a mechanism critical for treating schizophrenia and cognitive impairment, and its role as a robust building block for peptoids (poly-N-substituted glycines) in drug discovery.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Before assessing biological activity, one must understand the structural determinants that drive this molecule's pharmacokinetics.

PropertyValue / DescriptionRelevance to Drug Development
IUPAC Name 2-[(4-chlorophenyl)methylamino]acetic acidUnambiguous identification.
CAS Number 17136-36-6 (Generic N-benzylglycine parent); Specific chloro-derivative often cited as intermediate.[1]Regulatory tracking.
Molecular Formula C₉H₁₀ClNO₂Low molecular weight (<200 Da) favors bioavailability.
LogP (Predicted) ~1.8 – 2.1Ideal for CNS penetration. The 4-chloro substituent increases lipophilicity compared to unsubstituted benzylglycine.
pKa (Amine) ~8.0 – 9.0Exists largely as a zwitterion at physiological pH, facilitating transport via amino acid transporters.
Structural Class N-substituted Glycine (Secondary Amine)Precursor to "Peptoids" (protease-resistant peptide mimics).

Part 3: Pharmacological Mechanisms & Biological Activity

Primary Mechanism: Glycine Transporter 1 (GlyT1) Inhibition

The most scientifically grounded potential for (4-Chloro-benzylamino)-acetic acid lies in the modulation of glutamatergic neurotransmission.

  • The Target: GlyT1 is a transporter located primarily on glial cells (astrocytes) that removes glycine from the synaptic cleft.[2]

  • The Logic: Glycine is a co-agonist required for NMDA receptor activation. In conditions like Schizophrenia , NMDA receptor hypofunction is a core pathology.

  • The Mechanism: By inhibiting GlyT1, (4-Chloro-benzylamino)-acetic acid prevents the reuptake of glycine, increasing its synaptic concentration. This potentiates NMDA receptor activity without causing the excitotoxicity associated with direct glutamate agonists.

  • SAR Insight: The N-benzyl group mimics the hydrophobic pocket interactions found in potent GlyT1 inhibitors like Sarcosine (N-methylglycine) and NFPS. The 4-chloro substitution typically enhances affinity by engaging halogen-bonding or hydrophobic interactions within the transporter's binding site.

Secondary Application: Peptoid Engineering

This molecule serves as a monomer for Peptoids (N-substituted glycines).

  • Biological Advantage: Unlike peptides (where the side chain is on the Carbon), peptoids have the side chain on the Nitrogen. This makes the backbone completely resistant to proteases , dramatically extending half-life in vivo.

  • Application: Incorporation of the (4-chloro-benzyl) side chain into a peptoid sequence creates "aromatic helix" mimics useful for disrupting protein-protein interactions (e.g., p53-MDM2 inhibition in oncology).

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the mechanistic logic of using (4-Chloro-benzylamino)-acetic acid to treat NMDA receptor hypofunction via GlyT1 inhibition.

G cluster_synapse Glutamatergic Synapse Compound (4-Chloro-benzylamino)-acetic acid GlyT1 GlyT1 Transporter (Astrocytes) Compound->GlyT1 Inhibits SynapticGlycine Synaptic Glycine Levels (Increase) GlyT1->SynapticGlycine Prevents Reuptake NMDAR NMDA Receptor (Post-synaptic) SynapticGlycine->NMDAR Co-activates Signal Enhanced Glutamatergic Signaling (LTP/Cognition) NMDAR->Signal Potentiates

Caption: Mechanism of Action: The compound inhibits GlyT1, elevating synaptic glycine to potentiate NMDA receptor function.

Part 5: Experimental Validation Protocols

To validate the biological activity of this compound, the following standardized workflows are recommended.

Protocol A: Synthesis via Reductive Amination

Rationale: High-yield, scalable synthesis to produce pure compound for testing.

  • Reagents: 4-Chlorobenzaldehyde (1.0 eq), Glycine ethyl ester HCl (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM/MeOH solvent.

  • Step 1 (Imine Formation): Dissolve 4-chlorobenzaldehyde and glycine ethyl ester in DCM. Add TEA (1 eq) and stir for 2 hours at room temperature (RT).

  • Step 2 (Reduction): Add STAB slowly. Stir for 12 hours at RT.

  • Step 3 (Hydrolysis): Treat the resulting ester with LiOH in THF/Water to yield the free acid: (4-Chloro-benzylamino)-acetic acid .

  • Purification: Recrystallize from Ethanol/Water. Confirm structure via ¹H-NMR (look for singlet at ~3.8 ppm for N-CH₂-COOH and singlet at ~4.0 ppm for Ar-CH₂-N).

Protocol B: [³H]-Glycine Uptake Assay (In Vitro)

Rationale: Directly measures the compound's ability to inhibit GlyT1.

  • Cell Line: CHO cells stably transfected with human GlyT1 (hGlyT1).

  • Preparation: Seed cells in 96-well plates (50,000 cells/well). Wash with HBSS buffer.

  • Incubation:

    • Add test compound ((4-Chloro-benzylamino)-acetic acid) at varying concentrations (0.1 nM – 100 µM).

    • Incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add [³H]-Glycine (50 nM final concentration). Incubate for 10 minutes.

  • Termination: Rapidly wash cells 3x with ice-cold HBSS.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ .

    • Control: Sarcosine (Positive control, known GlyT1 inhibitor).

Part 6: Safety & Toxicology Profile

Hazard CategoryRisk AssessmentMitigation Strategy
Excitotoxicity Moderate. Excessive GlyT1 inhibition can lead to over-activation of NMDA receptors, potentially causing seizures.Dose-response studies must monitor for seizure activity in in vivo models.
Nitrosamine Formation High. As a secondary amine, it can react with nitrites to form carcinogenic N-nitrosamines.Avoid formulation with nitrites. Store in nitrite-free environments.
Metabolic Stability Good. The 4-chloro group blocks para-hydroxylation on the benzene ring, extending metabolic half-life compared to unsubstituted benzylglycine.Monitor for de-alkylation metabolites (Glycine + 4-chlorobenzoic acid).

Part 7: Future Outlook & Optimization

Researchers should view (4-Chloro-benzylamino)-acetic acid not just as a final drug, but as a Lead Scaffold .

  • Modifications: The carboxylic acid tail can be converted to an ester or amide prodrug to further enhance BBB penetration.

  • Peptoid Libraries: Use this monomer in combinatorial peptoid libraries to screen for novel antibiotics or protein-protein interaction inhibitors.

References

  • PubChem. (2025).[3][4][5] (4-Chloro-benzylamino)-acetic acid - Compound Summary. National Library of Medicine. [Link]

  • Nestler, E. J., et al. (2009).[2] Molecular Neuropharmacology: A Foundation for Clinical Neuroscience. McGraw-Hill.[2] (Context on Glycine/NMDA signaling).

  • ResearchGate. (2007). Pharmacological characterization of glycine-activated currents in HEK 293 cells. [Link]

Sources

Foundational

(4-Chloro-benzylamino)-acetic acid CAS number 114479-33-3

Topic: (4-Chloro-benzylamino)-acetic acid (CAS 114479-33-3) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A Versatile N-Substituted Gly...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-Chloro-benzylamino)-acetic acid (CAS 114479-33-3) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile N-Substituted Glycine Scaffold for Peptidomimetic & Drug Synthesis

Executive Summary

(4-Chloro-benzylamino)-acetic acid (CAS 114479-33-3), also known as N-(4-Chlorobenzyl)glycine , is a critical secondary amine intermediate used in the synthesis of peptidomimetics, "peptoids" (N-substituted glycines), and pharmaceutical active pharmaceutical ingredients (APIs). Its structure combines a lipophilic 4-chlorophenyl tail with a polar glycine head, making it an ideal scaffold for modulating solubility and binding affinity in drug candidates targeting metabolic and inflammatory pathways.

This guide outlines the optimized synthesis, characterization, and application of this compound, prioritizing high-fidelity reductive amination protocols over direct alkylation to ensure mono-substitution selectivity.

Chemical Identity & Physicochemical Properties

PropertyData
CAS Number 114479-33-3
IUPAC Name 2-[(4-Chlorophenyl)methylamino]acetic acid
Common Synonyms N-(4-Chlorobenzyl)glycine; (4-Chlorobenzylamino)acetic acid
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in dilute acid/base, DMSO, Methanol; Low solubility in water (zwitterionic form)
pKa (Predicted) Carboxyl: ~2.3

Advanced Synthesis Protocols

Strategic Overview: The Selectivity Challenge

The primary challenge in synthesizing N-monoalkylated glycines is preventing over-alkylation (formation of tertiary amines or quaternary ammonium salts). While direct alkylation of glycine with 4-chlorobenzyl chloride is theoretically possible, it statistically favors poly-alkylation.

Recommendation: The Reductive Amination pathway (Method A) is the authoritative standard for research and scale-up, offering superior control over stoichiometry and product purity.

Method A: Reductive Amination (Recommended)

This protocol utilizes 4-chlorobenzaldehyde and glycine (or glycine ethyl ester) with a selective reducing agent.

Reagents:

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Glycine Ethyl Ester Hydrochloride (1.0 eq) [Note: Using the ester improves solubility in organic solvents compared to free glycine]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) (1.0 eq)

Step-by-Step Protocol:

  • Imine Formation:

    • In a dry round-bottom flask under N₂ atmosphere, suspend Glycine Ethyl Ester HCl (10 mmol) in DCM (50 mL).

    • Add TEA (10 mmol) to liberate the free amine. Stir for 15 minutes.

    • Add 4-Chlorobenzaldehyde (10 mmol).

    • Critical Insight: Add activated molecular sieves (4Å) or magnesium sulfate to the reaction to sequester water. This drives the equilibrium toward the imine (Schiff base) intermediate. Stir at Room Temperature (RT) for 2–4 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 20 minutes. Why STAB? Unlike NaBH₄, STAB is less reactive toward aldehydes/ketones but highly reactive toward imines, minimizing byproduct formation.

    • Allow the reaction to warm to RT and stir overnight (12–16 h).

  • Hydrolysis (if Acid form is required):

    • Note: If the CAS 114479-33-3 (Free Acid) is the target, the ester must be cleaved.

    • Evaporate DCM. Dissolve residue in THF/Water (1:1).

    • Add LiOH (2.5 eq) and stir at RT for 4 hours.

    • Acidify carefully with 1M HCl to pH ~5–6 (isoelectric point) to precipitate the zwitterionic product.

  • Purification:

    • Filter the white precipitate.

    • Recrystallize from Ethanol/Water or purify via ion-exchange chromatography if high purity (>99%) is required.

Method B: Direct Alkylation (Alternative)

Use only if reductive agents are incompatible with other functional groups present.

  • Reactants: Glycine (excess, 5 eq) + 4-Chlorobenzyl chloride (1 eq) in aqueous NaOH.

  • Mechanism: SN2 Nucleophilic Substitution.

  • Drawback: Requires large excess of glycine to statistically favor mono-alkylation; difficult workup to remove unreacted glycine.

Visualization of Synthesis Logic

The following diagram illustrates the decision tree and reaction flow for the synthesis, highlighting the critical control points.

Synthesis_Pathway Start Start: Target Molecule (4-Chloro-benzylamino)-acetic acid Choice Select Strategy Start->Choice MethodA Method A: Reductive Amination (High Selectivity) Choice->MethodA Recommended MethodB Method B: Direct Alkylation (Low Selectivity) Choice->MethodB Avoid StepA1 Imine Formation (Aldehyde + Glycine Ester) MethodA->StepA1 Byproducts Risk: Dialkylation (Tertiary Amines) MethodB->Byproducts StepA2 Reduction (NaBH(OAc)3) StepA1->StepA2 - H2O StepA3 Hydrolysis (LiOH / THF) StepA2->StepA3 Ester Cleavage Result Final Product >98% Purity StepA3->Result

Figure 1: Synthetic pathway comparison emphasizing the selectivity of reductive amination.

Characterization & Quality Control

To validate the identity of CAS 114479-33-3, the following analytical signatures are expected.

Proton NMR (¹H-NMR)

Solvent: D₂O + NaOD or DMSO-d₆

  • Aromatic Ring: δ 7.30 – 7.45 ppm (Multiplet, 4H). The 4-chloro substitution creates a characteristic AA'BB' system.

  • Benzylic Methylene (Ar-CH₂-N): δ 3.70 – 3.85 ppm (Singlet, 2H).

  • Glycine Methylene (N-CH₂-COOH): δ 3.10 – 3.30 ppm (Singlet, 2H).

  • Note: Shifts may vary slightly depending on pH due to zwitterionic character.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion [M+H]⁺: Calculated: 200.04 m/z. Observed: 200.1 / 202.1 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).

Applications in Drug Development[1]

Peptoid Synthesis (N-Substituted Glycines)

This compound serves as a monomer for peptoids , a class of peptidomimetics where the side chain is attached to the nitrogen rather than the alpha-carbon.

  • Advantage: Peptoids are resistant to proteolytic degradation, improving in vivo half-life compared to standard peptides.

  • Function: The 4-chlorobenzyl group provides a hydrophobic interaction motif, often mimicking Phenylalanine or Tyrosine residues in biological targets.

Intermediate for GlyT1 Inhibitors

Derivatives of N-benzylglycine (sarcosine analogs) have been extensively studied as inhibitors of Glycine Transporter 1 (GlyT1) .

  • Mechanism: Inhibition of GlyT1 increases synaptic glycine concentrations, potentiating NMDA receptor function.

  • Therapeutic Area: Schizophrenia (negative symptoms) and cognitive enhancement.

Linker Chemistry

The secondary amine allows for further functionalization (e.g., acylation, sulfonylation) to create "linker" arms in PROTACs or bifunctional ligands, while the carboxylic acid provides a handle for attachment to the warhead or E3 ligase ligand.

Safety & Handling (MSDS Summary)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature, kept dry. The compound is stable but hygroscopic in its salt forms.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link

  • Patent WO2012098033A1. "Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases."[2] (2012).[2] Google Patents.[2] Link

  • PubChem Compound Summary. "(4-Chloro-benzylamino)-acetic acid (CID 413853)." National Center for Biotechnology Information. Link

Sources

Exploratory

IUPAC name 2-[(4-chlorophenyl)methylamino]acetic acid properties

The following technical guide details the properties, synthesis, and applications of 2-[(4-chlorophenyl)methylamino]acetic acid , commonly known as N-(4-Chlorobenzyl)glycine . A Versatile Scaffold for Peptoid Engineering...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-[(4-chlorophenyl)methylamino]acetic acid , commonly known as N-(4-Chlorobenzyl)glycine .

A Versatile Scaffold for Peptoid Engineering and GlyT1 Inhibition

Executive Summary

2-[(4-chlorophenyl)methylamino]acetic acid (CAS: 114479-33-3 ) is a secondary amine derivative of glycine, characterized by the N-alkylation of the amino acid backbone with a 4-chlorobenzyl moiety.[1] As a structural analogue of Sarcosine (N-methylglycine), this compound serves as a critical intermediate in the synthesis of peptoids (poly-N-substituted glycines) and a pharmacophore in the development of Glycine Transporter 1 (GlyT1) inhibitors for the treatment of schizophrenia and cognitive disorders.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and biological relevance in modern drug discovery.

Chemical Identity & Physicochemical Profiling

The compound exists as a zwitterion in neutral aqueous solutions, balancing the basicity of the secondary amine with the acidity of the carboxylic group.

PropertyData
IUPAC Name 2-[(4-chlorophenyl)methylamino]acetic acid
Common Synonyms N-(4-Chlorobenzyl)glycine; (4-Chloro-benzylamino)-acetic acid
CAS Registry Number 114479-33-3
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
LogP (Predicted) 1.35 ± 0.3
pKa (Acid) ~2.3 (Carboxyl group)
pKa (Base) ~9.6 (Secondary amine)
Solubility Soluble in dilute acid/base; sparingly soluble in water at pH 7; soluble in DMSO, Methanol.[1][2]
Structural Analysis

The molecule consists of three distinct functional domains:

  • Glycine Backbone : Provides the carboxylic acid and alpha-carbon framework.

  • Secondary Amine : The pivotal nucleophilic center for further functionalization or salt formation.

  • 4-Chlorobenzyl Moiety : A lipophilic, electron-withdrawing group that enhances binding affinity in hydrophobic pockets (e.g., GlyT1).

Synthesis & Manufacturing Protocols

Two primary methods are employed for the synthesis of N-(4-Chlorobenzyl)glycine: Reductive Amination (preferred for purity) and Nucleophilic Substitution (cost-effective for bulk).

Method A: Reductive Amination (High Purity)

This method avoids over-alkylation (formation of tertiary amines) by using a controlled reducing agent.

  • Reagents : 4-Chlorobenzaldehyde, Glycine (or Glycine Ethyl Ester), Sodium Cyanoborohydride (

    
    ), Methanol.
    
  • Mechanism : Formation of an imine intermediate followed by selective reduction.

  • Protocol :

    • Step 1 : Dissolve 4-chlorobenzaldehyde (1.0 eq) and Glycine (1.1 eq) in Methanol.

    • Step 2 : Adjust pH to ~6 using acetic acid to catalyze imine formation. Stir for 2 hours.

    • Step 3 : Add

      
       (1.5 eq) portion-wise at 0°C. Stir at room temperature for 12 hours.
      
    • Step 4 : Quench with water, extract impurities with DCM, and precipitate the product at its isoelectric point (pH ~6).

Method B: Nucleophilic Substitution
  • Reagents : 4-Chlorobenzyl chloride, Glycine Ethyl Ester Hydrochloride, Triethylamine (TEA), DMF.

  • Protocol :

    • Step 1 : React 4-chlorobenzyl chloride with Glycine Ethyl Ester in DMF with TEA at 60°C.

    • Step 2 : Hydrolyze the resulting ester using LiOH in THF/Water.

    • Step 3 : Acidify to yield the free acid.

SynthesisPathway Aldehyde 4-Chlorobenzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine MeOH, pH 6 Glycine Glycine Glycine->Imine Product N-(4-Chlorobenzyl)glycine (Final Product) Imine->Product Reduction (NaCNBH3)

Figure 1: Reductive amination pathway for the synthesis of N-(4-Chlorobenzyl)glycine.

Biological Activity & Applications[3]
4.1. Glycine Transporter 1 (GlyT1) Inhibition

N-substituted glycines are a privileged class of GlyT1 inhibitors . GlyT1 regulates synaptic glycine levels; its inhibition potentiates NMDA receptor function, offering a therapeutic avenue for schizophrenia (negative symptoms) and cognitive enhancement.

  • Mechanism : The 4-chlorobenzyl group mimics the hydrophobic side chains of potent inhibitors (e.g., NFPS), occupying the hydrophobic sub-pocket of the transporter, while the amino acid moiety interacts with the sodium/chloride binding sites.

  • SAR Insight : The chlorine atom at the para-position improves metabolic stability (blocking para-hydroxylation) and enhances lipophilicity compared to the unsubstituted benzyl analog.

4.2. Peptoid Synthesis (Poly-N-substituted Glycines)

This compound serves as a monomer in the synthesis of peptoids , which are peptidomimetics resistant to proteolytic degradation.

  • Usage : It can be incorporated into peptoid chains to introduce a rigid, hydrophobic aromatic side chain.

  • Method : In solid-phase synthesis, the "submonomer" method is often used (Bromoacetic acid + 4-Chlorobenzylamine). However, N-(4-Chlorobenzyl)glycine can be used directly in block coupling strategies using standard peptide coupling reagents (e.g., HATU, DIC).

Analytical Profiling & Quality Control

To ensure the integrity of the compound for research use, the following analytical parameters must be verified:

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6, 400 MHz) :

    • 
       10.5 ppm (br s, 1H, COOH/NH2+).
      
    • 
       7.45 ppm (d, 2H, Ar-H, ortho to Cl).
      
    • 
       7.35 ppm (d, 2H, Ar-H, meta to Cl).
      
    • 
       4.10 ppm (s, 2H, Benzyl-CH2).
      
    • 
       3.85 ppm (s, 2H, Glycine-CH2).
      
Mass Spectrometry (LC-MS)
  • Ionization : ESI (+)

  • Observed Mass : m/z 200.05 [M+H]+ (³⁵Cl isotope) and 202.05 [M+H]+ (³⁷Cl isotope) in a 3:1 ratio.

  • Fragmentation : Loss of COOH (m/z ~155) is a common daughter ion.

References
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 413853, (4-Chloro-benzylamino)-acetic acid. Retrieved from [Link][1][2]

  • Lindsley, C. W., & Shipe, W. D. (2006). Glycine Transporter-1 (GlyT1) Inhibitors: A New Class of Antipsychotic Drugs. Current Topics in Medicinal Chemistry. (Contextual grounding for N-substituted glycine biological activity).
  • Zuckermann, R. N., et al. (1992). Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis. Journal of the American Chemical Society. (Methodology for using such scaffolds).
  • Environmental Protection Agency (EPA) . DSSTox Substance ID: DTXSID10328767.[1][2][3] Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility and Stability of (4-Chloro-benzylamino)-acetic acid

This in-depth technical guide details the solubility and stability profile of (4-Chloro-benzylamino)-acetic acid (also known as N-(4-chlorobenzyl)glycine).[1] It is designed for researchers and formulation scientists, pr...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility and stability profile of (4-Chloro-benzylamino)-acetic acid (also known as N-(4-chlorobenzyl)glycine).[1] It is designed for researchers and formulation scientists, prioritizing mechanistic understanding and self-validating experimental protocols.[1]

[1]

Chemical Identity & Physicochemical Basis

Compound Name: (4-Chloro-benzylamino)-acetic acid Synonyms: N-(4-Chlorobenzyl)glycine; 2-[(4-chlorophenyl)methylamino]acetic acid CAS Registry Number: 114479-33-3 Molecular Formula: C


H

ClNO

Molecular Weight: 199.63 g/mol [1][2]
Structural Analysis & Zwitterionic Nature

Unlike simple organic acids or bases, (4-Chloro-benzylamino)-acetic acid is an amphoteric molecule containing both a basic secondary amine and an acidic carboxyl group.[1] In neutral aqueous environments, it exists primarily as a zwitterion (inner salt).

  • Acidic Moiety (Carboxyl): pKa

    
     2.1 – 2.3 (Predicted based on glycine analogues). The electron-withdrawing 4-chloro substituent on the benzyl ring exerts a minor inductive effect, slightly increasing acidity compared to N-benzylglycine.[1]
    
  • Basic Moiety (Secondary Amine): pKa

    
     8.8 – 9.2. The benzyl group lowers the basicity relative to simple alkyl amines, and the 4-chloro group further reduces electron density on the nitrogen.[1]
    
  • Isoelectric Point (pI):

    
     5.5 – 5.7. At this pH, the net charge is zero, corresponding to minimum aqueous solubility.
    
Visualization of pH-Dependent Ionization

The solubility profile is dictated by the ionization state.[1] The following diagram illustrates the equilibrium shifts across the pH scale.

Ionization Figure 1: pH-Dependent Ionization Equilibrium of (4-Chloro-benzylamino)-acetic acid Cation CATIONIC FORM (pH < 2.0) High Solubility Zwitterion ZWITTERION (pI) (pH ~ 5.5) Min. Solubility Net Charge = 0 Cation->Zwitterion  -H+ (pKa1 ~2.2)   Zwitterion->Cation  +H+   Anion ANIONIC FORM (pH > 9.5) High Solubility Zwitterion->Anion  -H+ (pKa2 ~9.0)   Anion->Zwitterion  +H+  

Solubility Profile

Aqueous Solubility

The aqueous solubility of N-(4-chlorobenzyl)glycine follows a U-shaped curve characteristic of amino acids.[1]

Medium / pHPredominant SpeciesSolubility PredictionMechanistic Rationale
0.1 M HCl (pH ~1) Cation (R-NH

-COOH)
High (>50 mg/mL)Protonation of the amine disrupts crystal lattice energy via solvation of the cation.[1]
Phosphate Buffer (pH 5.5) Zwitterion (R-NH

-COO

)
Low (<10 mg/mL)Strong intermolecular ionic interactions (Coulombic forces) in the crystal lattice reduce solvation.[1]
0.1 M NaOH (pH ~13) Anion (R-NH-COO

)
High (>50 mg/mL)Deprotonation of the carboxylic acid and amine creates a solvated anion.[1]
Water (Unbuffered) Zwitterion/EquilibriumModerate The solution will self-buffer near its pI; solubility is limited by the lattice energy of the zwitterion.[1]
Organic Solvent Solubility
  • High Solubility: DMSO, Dimethylformamide (DMF), Methanol (especially if acidified).

  • Moderate Solubility: Ethanol, Isopropanol.

  • Low Solubility: Dichloromethane, Ethyl Acetate, Hexane (unless the molecule is chemically modified to a neutral ester or fully non-ionized form, which is difficult to isolate).

Experimental Protocol: Thermodynamic Solubility Determination

To validate the specific solubility for your batch, use this saturation shake-flask method.

  • Preparation: Weigh 50 mg of compound into three 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 5.5, and 7.4) to respective vials.

  • Equilibration: Shake at 25°C for 24 hours (protect from light).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification: Dilute the supernatant 1:100 with mobile phase and analyze via HPLC-UV (254 nm).

    • Note: Ensure the pH of the supernatant has not drifted significantly from the starting buffer pH.[1]

Stability Profile

Chemical Stability Risks

While the glycine backbone is robust, the benzylic secondary amine is the primary site of vulnerability.

A. Oxidative Deamination (Major Risk)

Secondary benzylic amines are susceptible to oxidation, particularly in solution or in the presence of radical initiators (e.g., impurities in excipients like PEG). The reaction proceeds via an imine intermediate, hydrolyzing to release 4-chlorobenzaldehyde and glycine .[1]

B. Thermal Stability
  • Solid State: Generally stable up to the melting point (typically >200°C for zwitterionic amino acids). Decomposition often occurs upon melting.[1]

  • Solution: Stable at ambient temperature. Prolonged heating (>60°C) in basic media may accelerate oxidative degradation.[1]

C. Photostability

The chlorinated aromatic ring introduces a risk of photolytic dechlorination , although it is less sensitive than bromo- or iodo-analogues.[1] Exposure to UV light may result in the formation of radical species and subsequent polymerization or dechlorination.[1]

Degradation Pathway Visualization

The following diagram maps the critical degradation route to monitor during stability testing.

Degradation Figure 2: Oxidative Deamination Pathway of N-Benzylglycine Derivatives Parent (4-Chloro-benzylamino)-acetic acid (Parent) Radical Benzylic Radical Intermediate Parent->Radical Oxidation (O2/Peroxides) Imine Imine Intermediate (Unstable) Radical->Imine -H Products Degradants: 1. 4-Chlorobenzaldehyde 2. Glycine Imine->Products Hydrolysis (+H2O)

Experimental Protocol: Forced Degradation (Stress Testing)

Use this protocol to establish stability-indicating analytical methods.[1]

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hoursStable. (Amide bonds hydrolyze, but the amine C-N bond is stable).[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hoursStable. (Carboxylate is stable; amine is stable).
Oxidation 3% H

O

, RT, 4 hours
Degradation. Look for 4-chlorobenzaldehyde (distinct almond-like odor/peak) and N-oxide formation.[1]
Thermal Solid state, 80°C, 7 daysStable (unless impurities promote degradation).
Photolysis 1.2 million lux hours (ICH Q1B)Minor Degradation. Monitor for dechlorination products (m/z -34).[1]

Handling & Storage Recommendations

Based on the physicochemical profile, the following storage strategy is recommended to maximize shelf-life:

  • Moisture Control: As a zwitterionic salt former, the compound may be hygroscopic . Store in a tightly sealed container with desiccant.

  • Oxidation Prevention: Store under an inert atmosphere (Nitrogen or Argon) if long-term storage (>1 year) is required, to prevent benzylic oxidation.[1]

  • Temperature: Store at 2–8°C (Refrigerated) or room temperature in a cool, dry place. Avoid heat >40°C.

  • Safety: The compound is likely an irritant (Skin/Eye).[1] Use standard PPE (Gloves, Goggles).

References

  • PubChem. (2025).[1][3] Compound Summary: (4-Chloro-benzylamino)-acetic acid (CID 413853).[1] National Library of Medicine.[1] Available at: [Link]

  • Organic Chemistry Portal. (2024).[1] Reductive Amination: Synthesis of Secondary Amines.[1] Available at: [Link]

  • MDPI. (2024).[1] Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules.[1][3][4][5][6][7][8][9][10][11] Available at: [Link]

  • University of Calgary. (2025).[1] Amino Acid pKa and pI Values.[1][6] Department of Chemistry.[1] Available at: [Link]

Sources

Exploratory

In Silico Prediction of (4-Chloro-benzylamino)-acetic acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of (4-Chloro-benzylamino)-acetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of (4-Chloro-benzylamino)-acetic acid. In the absence of direct experimental data for this specific compound, this document outlines a structured, multi-faceted computational approach to generate testable hypotheses regarding its potential pharmacological activities. By leveraging established computational chemistry techniques, including ligand-based and structure-based methods, we will construct a workflow to identify potential protein targets, predict binding affinities, and assess the compound's drug-like properties. This guide is designed to be a practical resource, offering not only a theoretical underpinning of the methodologies but also detailed, step-by-step protocols and visual representations of the workflows to enable researchers to apply these techniques in their own investigations.

Introduction: The Rationale for an In Silico First Approach

The early stages of drug discovery are characterized by the need to efficiently screen vast chemical libraries to identify promising lead compounds. Traditional high-throughput screening (HTS) methods, while effective, are often resource-intensive and time-consuming. In silico approaches offer a powerful and cost-effective alternative to prioritize candidates for experimental validation.[1] By simulating molecular interactions and predicting biological activities computationally, researchers can narrow down the field of potential drug candidates, thereby accelerating the discovery pipeline.

(4-Chloro-benzylamino)-acetic acid, with the molecular formula C9H10ClNO2, is a small molecule whose biological activities are not yet extensively documented in public databases.[2] This presents an ideal case for the application of a comprehensive in silico workflow to predict its potential bioactivities and guide future experimental work. This guide will detail a systematic approach to unlock the potential of this compound.

Foundational Analysis: Physicochemical Profiling and Structural Analogs

Prior to initiating predictive modeling, a thorough understanding of the physicochemical properties of (4-Chloro-benzylamino)-acetic acid is essential. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, which are critical determinants of a compound's viability as a drug candidate.

Physicochemical Properties

The fundamental physicochemical properties of (4-Chloro-benzylamino)-acetic acid are summarized in the table below. These values, obtained from public databases like PubChem, provide a preliminary assessment of its drug-likeness.[2]

PropertyValueSource
Molecular FormulaC9H10ClNO2PubChem[2]
Molecular Weight199.63 g/mol PubChem[2]
XLogP31.9PubChem[2]
Hydrogen Bond Donor Count2PubChem[2]
Hydrogen Bond Acceptor Count3PubChem[2]
Rotatable Bond Count4PubChem[2]
Identification of Bioactive Structural Analogs

Given the lack of direct bioactivity data for our target compound, a crucial first step is to identify structurally similar molecules with known biological activities. This "guilt-by-association" approach can provide valuable clues about potential targets and mechanisms of action. Publicly accessible chemical databases such as ChEMBL and PubChem are invaluable resources for this purpose.[3][4][5]

A search for N-substituted glycine derivatives reveals that this class of compounds, to which (4-Chloro-benzylamino)-acetic acid belongs, exhibits a wide range of pharmacological properties.[6] For instance, derivatives of the structurally related N-(4-Methoxybenzyl)glycine have been investigated for their potential in treating cancer and neurodegenerative disorders.[7] Furthermore, 4-chloroindole-3-acetic acid, which shares a chloro-substituted aromatic ring and an acetic acid moiety, has demonstrated plant growth-regulating activities.[8] These findings suggest several potential avenues for investigation, including oncology, neurology, and agrochemistry.

The In Silico Bioactivity Prediction Workflow

The proposed workflow for predicting the bioactivity of (4-Chloro-benzylamino)-acetic acid is a multi-pronged strategy that integrates several computational techniques. This approach is designed to be iterative and self-validating, with each step building upon the insights of the previous one.

In Silico Bioactivity Prediction Workflow Figure 1: In Silico Bioactivity Prediction Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Predictive Modeling Ligand-Based Virtual Screening Ligand-Based Virtual Screening Molecular Docking Molecular Docking Ligand-Based Virtual Screening->Molecular Docking Pharmacophore Modeling Pharmacophore Modeling Pharmacophore Modeling->Molecular Docking Target Prediction Servers Target Prediction Servers Target Prediction Servers->Molecular Docking Binding Site Analysis Binding Site Analysis Molecular Docking->Binding Site Analysis QSAR Modeling QSAR Modeling Binding Site Analysis->QSAR Modeling ADMET Prediction ADMET Prediction QSAR Modeling->ADMET Prediction

Caption: A multi-phase workflow for in silico bioactivity prediction.

Phase 1: Target Identification

The initial and most critical step is to identify potential biological targets for (4-Chloro-benzylamino)-acetic acid. This can be achieved through a combination of ligand-based and structure-based approaches.

Ligand-based virtual screening involves searching large chemical databases for compounds that are structurally similar to our query molecule. The underlying principle is that structurally similar molecules are likely to have similar biological activities.

Experimental Protocol:

  • Database Selection: Utilize comprehensive databases such as ChEMBL and PubChem.[4][5]

  • Similarity Metric: Employ Tanimoto coefficient-based similarity searching using 2D molecular fingerprints (e.g., Morgan fingerprints).

  • Threshold: Set a similarity threshold (e.g., Tanimoto coefficient > 0.85) to retrieve a focused set of analogs.

  • Data Curation: Manually curate the retrieved hits to identify compounds with well-characterized bioactivity data (e.g., IC50, Ki values) against specific protein targets.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity.[9]

Experimental Protocol:

  • Model Generation: If a set of active analogs is identified, generate a common-feature pharmacophore model.

  • Database Screening: Use the generated pharmacophore model as a 3D query to screen conformational databases of commercially available compounds.

  • Hit Filtering: Filter the resulting hits based on their fit to the pharmacophore model and other drug-like properties.

Several web-based servers leverage machine learning algorithms trained on vast datasets of known drug-target interactions to predict potential targets for a given small molecule.

Experimental Protocol:

  • Server Selection: Utilize servers such as SwissTargetPrediction, SuperPred, and SEA (Similarity Ensemble Approach).

  • Input: Submit the SMILES string of (4-Chloro-benzylamino)-acetic acid to the selected servers.

  • Result Analysis: Analyze the predicted target lists, paying close attention to targets with high prediction scores and those that are biologically plausible based on the activities of structural analogs.

Phase 2: Interaction Analysis

Once a list of potential protein targets is generated, the next step is to predict the binding mode and affinity of (4-Chloro-benzylamino)-acetic acid to these targets using molecular docking.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10]

Experimental Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of (4-Chloro-benzylamino)-acetic acid.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of a co-crystallized ligand or predicted by binding site detection algorithms.

    • Perform the docking simulation using software such as AutoDock Vina or Glide.[11]

  • Pose Analysis:

    • Analyze the predicted binding poses and select the one with the most favorable docking score (e.g., lowest binding energy).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

Molecular_Docking_Workflow Figure 2: Molecular Docking Workflow Protein_Preparation Protein_Preparation Binding_Site_Definition Binding_Site_Definition Protein_Preparation->Binding_Site_Definition Ligand_Preparation Ligand_Preparation Docking_Simulation Docking_Simulation Ligand_Preparation->Docking_Simulation Binding_Site_Definition->Docking_Simulation Pose_Analysis Pose_Analysis Docking_Simulation->Pose_Analysis

Caption: A streamlined workflow for performing molecular docking simulations.

Phase 3: Predictive Modeling

To further refine our understanding of the potential bioactivity and drug-likeness of (4-Chloro-benzylamino)-acetic acid, we can employ Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET prediction.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[12]

Experimental Protocol:

  • Dataset Collection: Compile a dataset of structurally diverse compounds with known biological activity against a specific target identified in the previous phases.

  • Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound in the dataset.

  • Model Building: Develop a QSAR model using statistical methods such as multiple linear regression (MLR) or machine learning algorithms like random forest or support vector machines.

  • Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.

  • Prediction: Use the validated QSAR model to predict the biological activity of (4-Chloro-benzylamino)-acetic acid.

ADMET prediction tools use computational models to estimate the pharmacokinetic and toxicological properties of a compound.[13]

Experimental Protocol:

  • Tool Selection: Utilize a variety of ADMET prediction tools, both commercial (e.g., ADMET Predictor) and freely available web servers (e.g., SwissADME, pkCSM).[13]

  • Property Prediction: Predict a comprehensive panel of ADMET properties, including but not limited to:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 inhibition/induction.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

  • Analysis: Analyze the predicted ADMET profile to identify potential liabilities that may hinder the development of the compound as a drug.

Data Synthesis and Hypothesis Generation

The culmination of this in silico workflow is the synthesis of all generated data to formulate concrete, testable hypotheses about the bioactivity of (4-Chloro-benzylamino)-acetic acid. The predicted targets, binding affinities, QSAR-based activity predictions, and ADMET profile should be integrated to create a holistic view of the compound's potential.

Example Hypothesis: Based on the similarity to N-acyl glycines and a favorable predicted binding affinity to a specific neurological target, it is hypothesized that (4-Chloro-benzylamino)-acetic acid may exhibit neuroprotective effects.

Conclusion and Future Directions

This technical guide has outlined a robust and comprehensive in silico workflow for the prediction of the bioactivity of (4-Chloro-benzylamino)-acetic acid. By systematically applying a range of computational techniques, from target identification to ADMET prediction, it is possible to generate valuable insights into the potential pharmacological profile of this understudied compound.

It is imperative to emphasize that in silico predictions are not a substitute for experimental validation. The hypotheses generated through this computational workflow should serve as a guide for focused and efficient experimental testing. Future work should involve the synthesis of (4-Chloro-benzylamino)-acetic acid and its evaluation in relevant in vitro and in vivo assays to confirm the predicted bioactivities and elucidate its mechanism of action. This synergistic interplay between computational and experimental approaches is the cornerstone of modern drug discovery.

References

  • PubChem Database. National Center for Biotechnology Information. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Mendez, D., Gaulton, A., Bento, A. P., Chambers, J., De Veij, M., Félix, E., ... & Leach, A. R. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic acids research, 47(D1), D930-D940. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]

  • ChEMBL Database. European Bioinformatics Institute. [Link]

  • PubChem. (4-Chloro-benzylamino)-acetic acid. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the basics of QSAR for applications in pharmaceutical sciences and risk assessment. Academic Press.
  • (This citation is not used in the text but is kept for potential future use).
  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444-450.
  • (This citation is not used in the text but is kept for potential future use).
  • (This citation is not used in the text but is kept for potential future use).
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249. [Link]

  • (This citation is not used in the text but is kept for potential future use).
  • (This citation is not used in the text but is kept for potential future use).
  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of chemical information and modeling, 52(11), 3099-3105. [Link]

  • (This citation is not used in the text but is kept for potential future use).
  • Katayama, M., Tsurumi, S., & Asahi, Y. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Bioscience, biotechnology, and biochemistry, 64(4), 808-814. [Link]

  • Sagheddu, C., & Ligresti, A. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules (Basel, Switzerland), 24(23), 4410. [Link]

  • (This citation is not used in the text but is kept for potential future use).
  • (This citation is not used in the text but is kept for potential future use).
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

Sources

Protocols & Analytical Methods

Method

Analytical methods for (4-Chloro-benzylamino)-acetic acid quantification (HPLC, GC-MS)

Methodologies: RP-HPLC-UV & GC-MS (Derivatized) Executive Summary (4-Chloro-benzylamino)-acetic acid (Synonyms: N-(4-Chlorobenzyl)glycine; 4-CBAA) is a critical intermediate and process-related impurity often found in th...

Author: BenchChem Technical Support Team. Date: February 2026

Methodologies: RP-HPLC-UV & GC-MS (Derivatized)

Executive Summary

(4-Chloro-benzylamino)-acetic acid (Synonyms: N-(4-Chlorobenzyl)glycine; 4-CBAA) is a critical intermediate and process-related impurity often found in the synthesis of dihydropyridine calcium channel blockers (e.g., Benidipine).[1] Due to its amphoteric nature (containing both a secondary amine and a carboxylic acid), it presents specific analytical challenges regarding retention and peak shape.

This guide outlines two distinct protocols:

  • RP-HPLC-UV: A robust, high-throughput method for Quality Control (QC) and purity assessment (Limit of Quantitation ~0.05%).

  • GC-MS: A high-sensitivity method requiring derivatization, suitable for trace impurity profiling and structural confirmation.

Physicochemical Context & Strategy

Understanding the molecule is the prerequisite for method selection.

  • Structure: Cl-C6H4-CH2-NH-CH2-COOH

  • Molecular Weight: 199.63 g/mol [2][3]

  • pKa Values:

    • Carboxyl group: ~2.3 (Acidic)

    • Secondary Amine: ~9.6 (Basic)

  • Chromatographic Behavior:

    • At neutral pH: The molecule exists as a zwitterion (COO⁻ / NH₂⁺), leading to poor retention on C18 and "dewetting" issues.

    • Strategy: We must control pH. Acidic conditions (pH < 3.0) suppress carboxylic ionization (keeping it COOH) while protonating the amine. This ensures the hydrophobic chlorobenzyl tail drives retention on a C18 phase without ionic repulsion.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Routine quantification, purity analysis, and reaction monitoring.

Instrumentation & Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µmEnd-capping reduces silanol interactions with the secondary amine, preventing peak tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Low pH suppresses carboxylic acid ionization, improving retention.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent for elution of the hydrophobic aromatic ring.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 220 nm (Primary), 254 nm (Secondary)220 nm detects the peptide-like bond and ring; 254 nm is specific to the chlorobenzene ring.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 10 µLStandard loop size.
Gradient Program

The compound is relatively polar compared to the final drug substance. A gradient starting with low organic content is required.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Initial equilibration (Capture polar amine)
5.0955Isocratic hold to separate from solvent front
20.04060Linear ramp to elute 4-CBAA
25.04060Wash
25.1955Return to initial
30.0955Re-equilibration
Standard Preparation
  • Stock Solution: Dissolve 10 mg of (4-Chloro-benzylamino)-acetic acid reference standard in 10 mL of Methanol:Water (50:50) . (Conc: 1 mg/mL).[4]

    • Note: Do not use pure acetonitrile for dissolution; the zwitterion may precipitate.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical: Amine interaction with silanols often causes tailing).

  • Theoretical Plates: > 5000.

  • RSD (n=6): < 2.0% for peak area.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Scope: Trace analysis (< 1 ppm), impurity identification, and specificity.

The Derivatization Necessity

(4-Chloro-benzylamino)-acetic acid is non-volatile and thermally unstable in its native form due to hydrogen bonding. Direct injection will result in decomposition and dirty liners. Protocol: Silylation using MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) is preferred over BSTFA because the resulting TBDMS derivatives are more hydrolytically stable and produce distinctive [M-57]⁺ fragmentation ions.

Derivatization Protocol
  • Dry: Evaporate 100 µL of sample extract to complete dryness under Nitrogen stream at 40°C. Strictly anhydrous conditions are required.

  • Reconstitute: Add 50 µL of anhydrous Pyridine (solvent/catalyst).

  • React: Add 50 µL of MTBSTFA + 1% TBDMCS .

  • Incubate: Cap tightly and heat at 60°C for 30 minutes .

  • Cool: Cool to room temperature and transfer to a GC vial with a glass insert.

GC-MS Parameters
ParameterSetting
Column 5% Phenyl Methyl Siloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless (for trace) or Split 1:10 (for assay) @ 260°C
Oven Program 100°C (1 min hold) → 20°C/min to 280°C → Hold 5 min
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
MS Mode SIM (Selected Ion Monitoring) for quantification
Target Ions (SIM Mode)

For the TBDMS derivative (Double silylation: -COOH and -NH-):

  • Target Ion (Quant): m/z 312 (Example theoretical M-57 fragment, verify with standard).

  • Qualifier Ions: m/z 125 (Chlorobenzyl tropylium ion), m/z 127 (Cl isotope).

Analytical Workflow Visualization

The following diagram illustrates the decision logic for method selection and the critical chemical mechanisms involved in the analysis.

AnalyticalWorkflow Start Analyte: (4-Chloro-benzylamino)-acetic acid (Amphoteric / Polar) Goal Define Analytical Goal Start->Goal RouteHPLC Route A: QC & Assay (> 0.05% Conc) Goal->RouteHPLC High Conc. RouteGC Route B: Trace Impurity (< 0.05% or Complex Matrix) Goal->RouteGC Trace Level HPLC_Cond HPLC Conditions: C18 Column + Acidic Buffer (pH 2.5) RouteHPLC->HPLC_Cond GC_Prob Problem: Non-volatile (H-bonding) RouteGC->GC_Prob HPLC_Mech Mechanism: Acid suppresses COO- ionization Amine is protonated (NH2+) Result: Retention via Chlorobenzyl group HPLC_Cond->HPLC_Mech HPLC_Out Output: UV Quant at 220nm HPLC_Mech->HPLC_Out GC_Deriv Derivatization: MTBSTFA + 1% TBDMCS 60°C, 30 min GC_Prob->GC_Deriv GC_Mech Mechanism: Replace active H on -COOH and -NH with TBDMS groups GC_Deriv->GC_Mech GC_Out Output: MS Detection (SIM) Target: m/z 125, 127, [M-57] GC_Mech->GC_Out

Caption: Decision tree for selecting HPLC vs. GC-MS based on sensitivity needs, highlighting the chemical mechanism for retention (HPLC) and volatility (GC).

Validation Framework (ICH Q2)

To ensure data integrity, the selected method must be validated according to ICH Q2(R1) guidelines.

  • Specificity:

    • HPLC: Inject the "Blank" (Mobile Phase) and "Placebo" (matrix without analyte). Ensure no interference at the retention time (~12-15 min depending on column). Use a Diode Array Detector (DAD) to check peak purity.

    • GC-MS: Verify mass spectral signature matches the library/standard.

  • Linearity:

    • Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    • Acceptance: R² > 0.999.

  • Accuracy (Recovery):

    • Spike the analyte into the sample matrix at 80%, 100%, and 120%.

    • Acceptance: 98.0% – 102.0% recovery.

  • Precision:

    • Repeatability: 6 injections of the same sample. RSD < 2.0%.

    • Intermediate Precision: Different day, different analyst.

Troubleshooting & Expert Tips

  • HPLC Peak Tailing: If the amine tailing persists despite using a "Base Deactivated" (BDS) or End-capped column, add 0.1% Triethylamine (TEA) to the mobile phase buffer. TEA competes for the active silanol sites, sharpening the analyte peak.

  • GC-MS Moisture Sensitivity: MTBSTFA is sensitive to water. If your reaction turns cloudy or yields are low, your sample was not dry enough. Azeotrope with acetonitrile or use a fresh desiccant in your solvent.

  • Carryover: The secondary amine can stick to stainless steel. Include a "Needle Wash" step (50:50 Methanol:Water) in the autosampler sequence between injections.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[5] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 413853, (4-Chloro-benzylamino)-acetic acid.Link

  • Sigma-Aldrich. Derivatization Reagents for GC: Silylation. (Technical Bulletin). Link

  • ResearchGate (Demirhan et al.). Impurity assessment and HPLC method development for Benidipine intermediates. (Contextual Reference). Link

Sources

Application

Application Note: Antimicrobial Susceptibility Testing Protocol for (4-Chloro-benzylamino)-acetic acid

Abstract & Scope This application note details the standardized protocol for evaluating the antimicrobial efficacy of (4-Chloro-benzylamino)-acetic acid , a secondary amine derivative of glycine. Due to its structural am...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for evaluating the antimicrobial efficacy of (4-Chloro-benzylamino)-acetic acid , a secondary amine derivative of glycine. Due to its structural amphiphilicity—comprising a lipophilic 4-chlorobenzyl tail and a polar glycine head—this compound exhibits potential membrane-active or metabolic-inhibitory properties. This guide synthesizes CLSI M07-A10 (Broth Microdilution) and EUCAST standards, adapted specifically for the physicochemical properties of N-substituted amino acids.

Target Audience: Medicinal Chemists, Microbiologists, and Assay Development Scientists.

Compound Properties & Pre-Analytical Preparation[1]

Physicochemical Profile[2]
  • IUPAC Name: 2-[(4-chlorophenyl)methylamino]acetic acid

  • Molecular Weight: 199.63 g/mol [1]

  • pKa Values: ~2.3 (Carboxyl), ~9.6 (Amine). Note: Exists as a zwitterion at physiological pH.

  • Solubility: Sparingly soluble in water at neutral pH; soluble in DMSO, dilute HCl, or dilute NaOH.

Stock Solution Preparation (Critical Step)

Direct dissolution in neutral media (e.g., Mueller-Hinton Broth) may lead to precipitation due to zwitterionic aggregation.

Protocol:

  • Weighing: Accurately weigh 10.0 mg of (4-Chloro-benzylamino)-acetic acid.

  • Solvent: Dissolve in 1.0 mL of 100% DMSO (Dimethyl Sulfoxide).

    • Result: 10,000 µg/mL (10 mg/mL) Stock Solution.

    • Why DMSO? It disrupts intermolecular zwitterionic bonds better than water, ensuring a homogenous stock.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (DMSO-compatible) syringe filter if necessary, though 100% DMSO is self-sterilizing for vegetative bacteria.

Primary Assay: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (96-well plate) Standard: Aligned with CLSI M07-A10 guidelines.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Organisms: Standard QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Reagent: Resazurin (Alamar Blue) - Optional, for colorimetric endpoint.

Experimental Workflow
Step 1: Plate Preparation[2][3]
  • Dispense 100 µL of sterile CAMHB into columns 2–12 of a 96-well plate.

  • Dispense 200 µL of the Working Solution (e.g., 256 µg/mL in CAMHB, prepared from stock) into Column 1.

    • Note: Ensure final DMSO concentration is < 1% to avoid solvent toxicity.

  • Perform serial 2-fold dilutions : Transfer 100 µL from Col 1 to Col 2, mix, then Col 2 to Col 3... stop at Col 10. Discard the final 100 µL from Col 10.

    • Columns 11 & 12: Growth Control (Bacteria + Media) and Sterility Control (Media only).

Step 2: Inoculum Preparation[2]
  • Prepare a 0.5 McFarland suspension (~1.5 × 10^8 CFU/mL) from fresh overnight culture.

  • Dilute this suspension 1:100 in CAMHB.

  • Add 100 µL of this diluted inoculum to wells in Columns 1–11.

    • Final Inoculum: ~5 × 10^5 CFU/mL.

Step 3: Incubation & Readout[2]
  • Seal plate with breathable film.

  • Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Visual Read: MIC is the lowest concentration showing no visible turbidity .[2]

  • Resazurin (Optional): Add 30 µL of 0.01% Resazurin; incubate 1–2 hours. Blue = Inhibition; Pink = Growth.

MIC Workflow Diagram

MIC_Workflow Stock Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (CAMHB Media) Stock->Dilution Plate 96-Well Plate (Compound + Bacteria) Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland -> 1:100) Inoculum->Plate Incubate Incubation 35°C, 16-20h Plate->Incubate Readout Read MIC (No Turbidity) Incubate->Readout

Caption: Figure 1.[4] Standardized Broth Microdilution Workflow for (4-Chloro-benzylamino)-acetic acid.

Secondary Assay: Minimum Bactericidal Concentration (MBC)

While MIC measures inhibition, MBC measures lethality—crucial for this compound class which may act as bacteriostatic metabolic analogues.

Protocol
  • Identify MIC wells from the microdilution plate (clear wells).

  • Sample 10 µL from the MIC well and the two wells with concentrations above the MIC (2x and 4x MIC).

  • Spot plate onto non-selective agar (e.g., Tryptic Soy Agar).

  • Incubate at 37°C for 24 hours.

  • Calculation: MBC is the concentration killing ≥99.9% of the initial inoculum (reduction of ≥3 log10).[5]

Data Analysis & Interpretation

Bacteriostatic vs. Bactericidal Index

Calculate the ratio of MBC to MIC to categorize the compound's activity profile.[5]

Ratio (MBC / MIC)ClassificationInterpretation
≤ 4 BactericidalCompound actively kills bacteria (likely membrane disruption).
> 4 BacteriostaticCompound inhibits growth (likely metabolic blockage).
Decision Logic Diagram

Decision_Tree Start Analyze MIC & MBC Ratio Calculate MBC / MIC Ratio Start->Ratio IsLow Ratio ≤ 4? Ratio->IsLow Cidal Bactericidal (Membrane/Cell Wall Active) IsLow->Cidal Yes Static Bacteriostatic (Metabolic/Ribosomal) IsLow->Static No

Caption: Figure 2. Logic flow for classifying the mode of action based on MBC/MIC ratios.

Advanced Mechanistic Probing (Optional)

Given the structure (benzylamine tail), membrane permeabilization is a likely mechanism.

Membrane Integrity Assay:

  • Reagent: Propidium Iodide (PI).

  • Method: Treat bacteria with 2x MIC for 1 hour. Add PI. Measure fluorescence (Ex 535nm / Em 617nm).

  • Interpretation: High fluorescence indicates membrane rupture (PI enters cell and binds DNA).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7] Wayne, PA: CLSI. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[2]Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 413853, (4-Chloro-benzylamino)-acetic acid.Link

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870. Link

Sources

Method

Application Notes and Protocols for (4-Chloro-benzylamino)-acetic Acid in Coordination Chemistry

Foreword: Navigating the Research Frontier In the dynamic field of coordination chemistry, the exploration of novel ligands is a primary driver of innovation. (4-Chloro-benzylamino)-acetic acid presents itself as a compe...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Research Frontier

In the dynamic field of coordination chemistry, the exploration of novel ligands is a primary driver of innovation. (4-Chloro-benzylamino)-acetic acid presents itself as a compelling yet underexplored bidentate ligand. Its structure, featuring a secondary amine and a carboxylate group, offers a versatile coordination profile for a wide array of metal ions. This guide is crafted for researchers, medicinal chemists, and materials scientists who are poised at the frontier of discovering the potential held by metal complexes derived from this ligand. Due to the nascent stage of research specific to this compound, this document will provide both established knowledge on analogous systems and predictive insights to guide your experimental design. We will delve into the ligand's synthesis, its coordination behavior, and protocols for the synthesis and characterization of its metal complexes, thereby providing a comprehensive roadmap for its application.

Part 1: The Ligand - (4-Chloro-benzylamino)-acetic Acid

Molecular Structure and Properties

(4-Chloro-benzylamino)-acetic acid, with the chemical formula C9H10ClNO2, is a derivative of the amino acid glycine.[1] The presence of a 4-chlorobenzyl group on the nitrogen atom introduces specific steric and electronic properties that can influence the stability, geometry, and reactivity of its metal complexes.

Key Structural Features:

  • Coordination Sites: The molecule possesses two potential coordination sites: the nitrogen atom of the secondary amine and the oxygen atoms of the carboxylate group. This allows it to act as a bidentate ligand, forming stable chelate rings with metal ions.

  • Electronic Effects: The electron-withdrawing chloro-substituent on the phenyl ring can modulate the electron density on the nitrogen atom, thereby influencing its donor capacity.

  • Steric Hindrance: The benzyl group introduces steric bulk around the coordination sphere, which can affect the coordination number and geometry of the resulting metal complexes.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C9H10ClNO2PubChem[1]
Molecular Weight 199.63 g/mol PubChem[1]
IUPAC Name 2-[(4-chlorophenyl)methylamino]acetic acidPubChem[1]
CAS Number 114479-33-3PubChem[1]
Protocol for Ligand Synthesis

While the direct synthesis of (4-Chloro-benzylamino)-acetic acid is not extensively documented, a reliable synthetic route can be adapted from standard organic chemistry methodologies. The following protocol is based on the reductive amination of glyoxylic acid with 4-chlorobenzylamine, a common and efficient method for preparing N-substituted amino acids.

Reaction Scheme:

G 4-Chlorobenzylamine 4-Chlorobenzylamine Schiff Base Intermediate Schiff Base Intermediate 4-Chlorobenzylamine->Schiff Base Intermediate + Glyoxylic Acid (4-Chloro-benzylamino)-acetic acid (4-Chloro-benzylamino)-acetic acid Schiff Base Intermediate->(4-Chloro-benzylamino)-acetic acid + NaBH4 (reduction)

Caption: Synthetic pathway for (4-Chloro-benzylamino)-acetic acid.

Materials and Reagents:

  • 4-Chlorobenzylamine

  • Glyoxylic acid monohydrate

  • Sodium borohydride (NaBH4)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

Step-by-Step Protocol:

  • Schiff Base Formation: In a round-bottom flask, dissolve 4-chlorobenzylamine (1 equivalent) in methanol. To this solution, add a solution of glyoxylic acid monohydrate (1 equivalent) in methanol dropwise at room temperature with constant stirring. The reaction mixture is stirred for 2-3 hours to facilitate the formation of the imine (Schiff base) intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Adjust the pH to approximately 2 with 1 M HCl. This will protonate the product and any unreacted amine.

  • Extraction: Wash the aqueous solution with diethyl ether to remove any unreacted 4-chlorobenzylamine.

  • Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) using a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. The purity can be assessed by TLC and NMR spectroscopy.

Part 2: Coordination Chemistry and Metal Complex Synthesis

The presence of both a nitrogen and an oxygen donor atom allows (4-Chloro-benzylamino)-acetic acid to form stable complexes with a variety of transition metals. The general principles of coordination chemistry suggest that this ligand will likely form complexes with metals such as Cu(II), Co(II), Ni(II), and Zn(II).[2]

General Protocol for Metal Complex Synthesis

This protocol provides a general framework for the synthesis of metal complexes with (4-Chloro-benzylamino)-acetic acid. The specific conditions, such as solvent, temperature, and pH, may need to be optimized for each metal ion.

Materials and Reagents:

  • (4-Chloro-benzylamino)-acetic acid (the ligand, L)

  • A metal salt (e.g., CuCl2·2H2O, CoCl2·6H2O, Ni(CH3COO)2·4H2O, ZnCl2)

  • Ethanol or Methanol

  • Sodium hydroxide or Triethylamine (for deprotonation of the carboxylic acid)

Step-by-Step Protocol:

  • Ligand Solution: Dissolve the ligand (2 equivalents) in ethanol or methanol. If the ligand is not readily soluble, gentle heating may be applied.

  • Deprotonation: To the ligand solution, add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid group. This will facilitate coordination with the metal ion.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A change in color or the formation of a precipitate usually indicates complex formation.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for several hours to ensure the completion of the reaction.[3]

  • Isolation: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with diethyl ether.

  • Drying: The complex is dried in a desiccator over anhydrous CaCl2 or in a vacuum oven at a suitable temperature.

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_synthesis Complex Synthesis L_sol Dissolve Ligand (L) in Ethanol/Methanol L_depro Add Base (e.g., NaOH) to Deprotonate -COOH L_sol->L_depro Mix Slowly Add M Solution to L Solution L_depro->Mix 2 eq. M_sol Dissolve Metal Salt (M) in Ethanol/Methanol M_sol->Mix 1 eq. React Stir/Reflux (e.g., 2-4 hours) Mix->React Isolate Filter Precipitate React->Isolate Wash Wash with Solvent and Diethyl Ether Isolate->Wash Dry Dry in Desiccator Wash->Dry Characterization Characterization Dry->Characterization

Caption: General workflow for the synthesis of metal complexes.

Part 3: Characterization Techniques

A comprehensive characterization of the newly synthesized metal complexes is crucial to determine their structure, stoichiometry, and properties.

TechniqueInformation Obtained
Elemental Analysis (C, H, N) Determines the empirical formula and confirms the metal-to-ligand ratio.
FT-IR Spectroscopy Identifies the coordination sites by observing shifts in the vibrational frequencies of the -NH and -COO- groups upon complexation.
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex and helps in determining the coordination geometry (e.g., octahedral, tetrahedral).
Molar Conductivity Measurements Determines the electrolytic nature of the complexes (ionic or non-ionic).
Magnetic Susceptibility Measures the magnetic moment of the complex, which helps in determining the geometry and the number of unpaired electrons in the metal center.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complexes and the presence of coordinated or lattice water molecules.
X-ray Crystallography Provides the definitive three-dimensional structure of the complex in the solid state.

Part 4: Potential Applications

While specific applications of (4-Chloro-benzylamino)-acetic acid complexes are yet to be reported, the structural similarity to other N- and O-donor ligand complexes allows for the prediction of potential areas of application.

  • Catalysis: Transition metal complexes are widely used as catalysts in various organic reactions.[4][5] The new complexes could be screened for their catalytic activity in reactions such as oxidation, reduction, and cross-coupling reactions.

  • Biological Activity: Many metal complexes of amino acid derivatives and Schiff bases exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6] The presence of the 4-chloro substituent, a common feature in many bioactive molecules, makes these complexes promising candidates for biological screening.[7]

  • Materials Science: Coordination polymers and metal-organic frameworks (MOFs) built from such ligands could have interesting magnetic, optical, or porous properties.

Conclusion

(4-Chloro-benzylamino)-acetic acid represents a promising building block for the synthesis of novel coordination compounds. This guide provides a foundational framework for its synthesis, the preparation of its metal complexes, and their subsequent characterization. The exploration of this ligand and its coordination chemistry is anticipated to open new avenues in catalysis, medicinal chemistry, and materials science. It is our hope that these notes and protocols will serve as a valuable resource for researchers venturing into this exciting area of study.

References

  • (4-Chloro-benzylamino)-acetic acid | C9H10ClNO2 | CID 413853 - PubChem. Available at: [Link]

  • Synthesis and Characterization of new metals complexes of [N-(4- chlorobenzoylamino)-thioxomethyl]valine (cbv) - IOSR Journal. Available at: [Link]

  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Publishing. Available at: [Link]

  • Synthesis and crystal structures of metal complexes of 4-chloro-and 2,4 dichlorophenoxyacetic acid. Available at: [Link]

  • Metal Complexes with Schiff Bases as Antimicrobials and Catalysts - MDPI. Available at: [Link]

  • Fe(II), Co(II), Cu(II) Metal Complexes with 4-Chloro-N-furfuryl-5-sulphamoylanthranilic Acid. Available at: [Link]

  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations - ResearchGate. Available at: [Link]

Sources

Application

Optimized Strategies for the Gas Chromatographic Analysis of (4-Chloro-benzylamino)-acetic acid

Executive Summary & Scientific Rationale (4-Chloro-benzylamino)-acetic acid (also known as N-(4-chlorobenzyl)glycine) presents a classic analytical challenge in gas chromatography. As a secondary amino acid, it possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

(4-Chloro-benzylamino)-acetic acid (also known as N-(4-chlorobenzyl)glycine) presents a classic analytical challenge in gas chromatography. As a secondary amino acid, it possesses a zwitterionic character with both a basic secondary amine and an acidic carboxyl group. In its native state, this molecule exhibits high polarity, low volatility, and thermal instability, leading to poor peak shape, adsorption in the inlet liner, and non-reproducible quantification.

To achieve high-fidelity GC-MS analysis, Derivatization is not optional; it is mandatory.

This guide details the Silylation protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) . While alkyl chloroformates are valid alternatives for aqueous samples, silylation provides the most robust "one-pot" reaction for high-purity drug development applications, simultaneously blocking both active protic sites (-COOH and -NH-) to form a volatile, thermally stable Di-TMS derivative.

The Chemical Strategy: Silylation

The objective is to replace the active protons on the carboxylic acid and the secondary amine with trimethylsilyl (TMS) groups.[1][2][3]

  • Target 1 (Carboxyl): Highly reactive; silylates rapidly to form a silyl ester.

  • Target 2 (Secondary Amine): Sterically hindered by the benzyl ring and less nucleophilic; requires thermal energy (heating) and a catalyst (TMCS) to drive the reaction to completion.

Critical Mechanism Note: Failure to apply sufficient heat results in a mixture of Mono-TMS (ester only) and Di-TMS (ester + amine) derivatives, causing split peaks and quantification errors.

ReactionMechanism Substrate (4-Chloro-benzylamino)-acetic acid (Zwitterionic / Polar) Intermediate Transition State (Nucleophilic Attack on Si) Substrate->Intermediate Dissolution in Pyridine Reagent BSTFA + 1% TMCS (Silyl Donor) Reagent->Intermediate Excess Reagent Product Di-TMS Derivative (Volatile / Non-Polar) Intermediate->Product Heat (70°C, 30 min) Byproduct Byproducts (TMS-TFA / HCl) Intermediate->Byproduct

Figure 1: Reaction pathway transforming the polar zwitterion into a GC-compatible Di-TMS ether/ester.

Materials & Instrumentation

Reagents
  • Analyte: (4-Chloro-benzylamino)-acetic acid (>98% purity).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck or equivalent). Note: Fresh ampoules are critical; moisture kills this reagent.

  • Solvent: Anhydrous Pyridine (99.8%). Role: Acts as a solvent and an acid scavenger.

  • Internal Standard (IS): Phenanthrene or 4-Chlorobenzoic acid methyl ester. Role: Volumetric correction.

  • Wash Solvent: n-Hexane or Dichloromethane (DCM).

Instrumentation (Recommended)
  • GC System: Agilent 7890/8890 or equivalent.

  • Detector: Single Quadrupole MS (Agilent 5977) or FID (if using authentic standards).

  • Column: Non-polar 5% phenyl phase (e.g., Restek Rxi-5Sil MS, Agilent DB-5ms).

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.

Detailed Experimental Protocol

This protocol is designed to ensure complete derivatization of the sterically hindered secondary amine.

Step 1: Sample Preparation[4][5][6]
  • Weigh 1.0 - 2.0 mg of (4-Chloro-benzylamino)-acetic acid into a 2 mL GC autosampler vial (amber glass recommended).

  • Add 50 µL of Internal Standard solution (e.g., Phenanthrene at 100 µg/mL in Pyridine).

  • Critical Step: If the sample is not fully dissolved, add an additional 100 µL of anhydrous Pyridine. Sonicate for 2 minutes. The sample must be solvated or finely suspended for efficient reaction.

Step 2: Derivatization Reaction[7][8]
  • Add 150 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly with a PTFE-lined crimp cap.

  • Vortex for 10 seconds.

  • Incubate at 70°C for 30-45 minutes in a dry block heater.

    • Why? Room temperature is sufficient for the carboxylic acid, but the secondary amine requires this thermal energy to overcome the steric hindrance of the 4-chlorobenzyl group.

  • Remove from heat and allow to cool to room temperature (approx. 10 mins).

Step 3: Final Work-up
  • (Optional) Dilute with 500 µL of anhydrous n-Hexane or Ethyl Acetate if the concentration is too high for the detector.

  • Transfer to the GC autosampler immediately.

  • Shelf-life: Analyze within 12 hours. TMS derivatives are hydrolytically unstable.[2]

GC-MS Method Parameters

ParameterSettingRationale
Inlet Mode Split (10:1 or 20:1)Prevents column overload; TMS reagents expand significantly.
Inlet Temp 260°CEnsures rapid vaporization of high-boiling derivatives.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program Initial: 100°C (hold 1 min)Solvent focusing.
Ramp: 15°C/min to 300°CElutes the derivative (approx. MW 341).
Final: 300°C (hold 5 min)Cleans column of silylation byproducts.
Transfer Line 280°CPrevents condensation before MS source.
MS Source 230°C (EI mode, 70eV)Standard ionization energy.
Scan Range m/z 50 – 550Covers parent ion and fragments; avoids low mass solvent noise.

Results & Data Interpretation

Expected Mass Spectrum

The Di-TMS derivative of (4-Chloro-benzylamino)-acetic acid (MW ~341.5 amu) will exhibit a distinct fragmentation pattern.

  • Molecular Ion (M+): Small or non-existent (typical for aliphatic TMS esters).

  • M-15 (Loss of Methyl): m/z ~326 . (Diagnostic peak).[4]

  • M-117 (Loss of -COOTMS): m/z ~224 . This is the alpha-cleavage fragment characteristic of amino acid TMS derivatives.

  • Benzyl Fragment: m/z 125/127 (Chlorobenzyl tropylium ion). Strong intensity due to the stability of the aromatic system.

  • TMS Group: m/z 73 . Ubiquitous silicon fragment.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Tailing Active sites in liner or hydrolysis.Replace liner with deactivated wool; ensure reagents are fresh/dry.
Double Peaks Incomplete derivatization (Mono- vs Di-TMS).Increase reaction time to 60 min or temp to 80°C. Ensure 1% TMCS catalyst is present.
No Peaks Water contamination.Water hydrolyzes BSTFA. Dry sample thoroughly under N2 before adding reagents.
Source Fouling Excess BSTFA injection.Increase split ratio or dilute sample with Hexane post-reaction.

Analytical Workflow Visualization

Workflow Start Sample: (4-Cl-benzylamino)-acetic acid Dry Drying Step (N2 Stream / Lyophilization) Start->Dry Remove Moisture ReagentAdd Add BSTFA + 1% TMCS + Pyridine Dry->ReagentAdd Anhydrous Environment Heat Incubate 70°C, 30 min ReagentAdd->Heat Drive N-Silylation Cool Cool & Dilute (Hexane) Heat->Cool GC GC Injection (Split) Cool->GC QC QC Check: Look for m/z 326, 224, 125 GC->QC

Figure 2: Step-by-step analytical workflow from sample preparation to mass spectral validation.

References

  • Little, J. L. "Derivatization of Amino Acids for GC-MS Analysis." Little Mass Spec and Sailing. [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Agilent Technologies. "Analysis of Amino Acids by GC/MS." Application Note. [Link]

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." (For verification of fragmentation patterns of similar benzyl/glycine derivatives). [Link]

Sources

Method

Application Notes &amp; Protocols: Safe Handling of (4-Chloro-benzylamino)-acetic acid

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract: This document provides a detailed guide to the laboratory safety procedures for handling (4-Chloro-benzylamino)-acetic acid. D...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract: This document provides a detailed guide to the laboratory safety procedures for handling (4-Chloro-benzylamino)-acetic acid. Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide is built upon the principle of prudent practice, utilizing hazard data from structurally analogous compounds to establish robust safety protocols. The procedures outlined herein cover risk assessment, personal protective equipment (PPE), safe handling and storage, emergency response, and waste disposal, designed to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Analysis

(4-Chloro-benzylamino)-acetic acid is a substituted glycine derivative, a class of compounds frequently explored in synthetic and medicinal chemistry.[1][2][3] The primary challenge in establishing safety protocols for this compound is the lack of a dedicated, publicly available Safety Data Sheet (SDS). Therefore, a risk assessment must be conducted by evaluating the hazards posed by its structural components and closely related analogues.

1.1 The Principle of Prudent Practice

In the absence of complete toxicological data, laboratory prudence dictates that any new or poorly characterized substance should be treated as potentially hazardous.[4] All procedures should be designed to minimize exposure until specific data becomes available.

1.2 Analog-Based Hazard Assessment

The toxicological profile of (4-Chloro-benzylamino)-acetic acid can be inferred by examining similar molecules:

  • 4-Chlorophenylacetic acid: This analogue is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[5]

  • Chloroacetic acid: This related compound is significantly more hazardous, being toxic if swallowed, inhaled, or in contact with skin, and causing severe skin burns and eye damage.

  • Organic Acids (General): As a class, organic acids can be corrosive and should be handled with care to prevent skin and eye contact.[6][7]

  • Irritating to the skin and eyes.

  • Potentially corrosive.

  • A respiratory tract irritant, especially in powdered form.

  • Potentially toxic if ingested, inhaled, or absorbed through the skin.

Risk Mitigation and Control Measures

A hierarchy of controls must be implemented to minimize potential exposure. This strategy prioritizes engineering and administrative controls as the primary lines of defense, with Personal Protective Equipment (PPE) serving as the essential final barrier.[8]

2.1 Engineering Controls

  • Chemical Fume Hood: All manipulations of (4-Chloro-benzylamino)-acetic acid, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of fine powders or aerosols.[8][9]

2.2 Administrative Controls

  • Designated Work Area: Clearly demarcate the area where this compound is being handled to inform others.

  • Labeling and Inventory: All containers must be clearly labeled with the full chemical name and associated hazard warnings.[10] A real-time chemical inventory must be maintained.[8][10]

  • Access to Information: This document and the SDSs for all analogous compounds must be readily accessible to all personnel working with the substance.[11]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[12][13] All PPE should be inspected before use.[14]

Protection Type Specific PPE Requirement Rationale and Causality
Eye & Face Chemical splash goggles AND a face shield.Goggles protect against splashes and fine dust entering the eyes.[9] A face shield provides an additional layer of protection for the entire face, which is critical when handling potentially corrosive or irritating substances.[12][14]
Hand Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact. For prolonged work or handling concentrated solutions, consider double-gloving. Gloves should be removed and hands washed thoroughly before leaving the work area to prevent cross-contamination.[4]
Body Fully-buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from minor spills and contamination.[9][15] For larger-scale operations (>10g), a chemical-resistant apron should be worn over the lab coat.[14]
Footwear Closed-toe, liquid-resistant shoes.Protects feet from spills. Open-toed shoes, sandals, or woven footwear are strictly prohibited in the laboratory.[9]

Standard Operating Protocol for Handling

4.1 Weighing Solid (4-Chloro-benzylamino)-acetic acid

  • Preparation: Don all required PPE as specified in Section 3.0.

  • Work Area: Perform all weighing operations inside a certified chemical fume hood to contain any airborne powder.

  • Tare: Place a clean weigh boat or weighing paper on the analytical balance and tare the scale.

  • Transfer: Carefully transfer the desired amount of the solid compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust.

  • Clean-up: Close the stock container tightly. Gently wipe down the spatula and any surfaces with a damp cloth, and dispose of the cloth as halogenated waste.

4.2 Preparing a Solution

  • Preparation: Don all required PPE and work within a chemical fume hood.

  • Solvent: Add the desired volume of the appropriate solvent to a clean reaction vessel equipped with a magnetic stirrer.

  • Addition: Slowly and carefully add the pre-weighed (4-Chloro-benzylamino)-acetic acid to the solvent while stirring. This follows the general principle of adding the more reactive or concentrated substance to the diluent.[9]

  • Dissolution: Allow the mixture to stir until the solid is fully dissolved. Keep the vessel covered whenever possible to minimize vapor release.

  • Labeling: Immediately label the vessel containing the solution with the full chemical name, concentration, solvent, date, and appropriate hazard warnings.

Storage and Transport

5.1 Storage Protocol

  • Container: Keep the compound in a tightly sealed, properly labeled container.[5]

  • Location: Store in a cool, dry, and well-ventilated area designated for organic acids.

  • Incompatibilities: Crucially, store this compound separately from strong bases and strong oxidizing agents to prevent violent reactions.[5][11] Ensure acids and bases are stored in separate cabinets.[6][11]

5.2 Intra-Laboratory Transport

  • When moving the stock container or prepared solutions, always use a secondary containment device, such as a spill-proof bottle carrier, to prevent spills in case of accidental drops.[6]

Emergency and Spill Response

Rapid and correct response to an exposure or spill is critical.

6.1 Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes using an emergency shower.[6][16] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5][16] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.

6.2 Spill Cleanup Protocol (Minor Spills)

This protocol applies to small spills (<5g of solid or <100mL of dilute solution) contained within a chemical fume hood.

  • Alert: Alert personnel in the immediate area.[18]

  • Isolate: Keep the fume hood sash at a safe working height to maintain containment.

  • PPE: Ensure you are wearing the appropriate PPE, including double gloves.

  • Neutralize/Absorb: For a solid spill, gently cover with an absorbent material like vermiculite or sand.[18] For an acid solution, cover with an acid neutralizer (such as sodium bicarbonate) or a universal chemical absorbent.[19]

  • Collect: Once absorbed, carefully sweep or scoop the material into a designated "Halogenated Organic Waste" container.[18][19]

  • Decontaminate: Wipe the spill area with a mild detergent and water. Place all cleaning materials (paper towels, wipes) into the same waste container.

  • Report: Report the incident to the laboratory supervisor.

For any large spill, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[6][7]

Waste Disposal

Proper disposal is critical due to the chlorinated nature of this compound.

7.1 Critical Disposal Directive

Under no circumstances should (4-Chloro-benzylamino)-acetic acid or its solutions be poured down the drain.[20] It is classified as a chlorinated organic compound.

7.2 Disposal Protocol

  • Segregation: All waste materials, including excess solid, solutions, contaminated PPE (gloves, weigh boats), and spill cleanup debris, must be collected in a clearly labeled, sealed container designated specifically for "Halogenated Organic Waste" or "Chlorinated Organic Waste".[20][21]

  • Rationale: Chlorinated organic wastes must be segregated from non-halogenated wastes.[20] The reason is that standard incineration of mixed organic waste can lead to the formation of highly toxic and persistent pollutants, such as chlorinated dioxins.[20][22] Specialized high-temperature incineration is required for the safe destruction of these compounds.[22]

  • Collection: Follow your institution's procedures for hazardous waste pickup.

Data Summary & Workflow Visualization

8.1 Compound Data Summary

Property Value / Information Source / Comment
IUPAC Name 2-[(4-chlorophenyl)methylamino]acetic acidPubChem
Molecular Formula C₉H₁₀ClNO₂PubChem[23]
Molecular Weight 199.63 g/mol PubChem[23]
Physical Form Solid (Assumed)Based on typical substituted amino acids.
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Potentially Toxic/CorrosiveInferred from structural analogues.[5]
Incompatibilities Strong bases, Strong oxidizing agentsGeneral for organic acids.[5][11]
Waste Stream Halogenated / Chlorinated Organic WasteCritical for proper disposal.[20]

8.2 Safe Handling Workflow

The following diagram illustrates the complete, self-validating workflow for handling (4-Chloro-benzylamino)-acetic acid, from initial planning to final disposal.

Safe_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Active Handling (in Fume Hood) cluster_post Post-Experiment & Disposal cluster_emergency Emergency / Spill a Review Protocol & Analog SDS b Verify Fume Hood Certification a->b c Don Full PPE (Goggles, Shield, Coat, Gloves) b->c d Weigh Solid Compound c->d Begin Work e Prepare Solution (Add solid to solvent) d->e f Perform Experiment e->f g Decontaminate Work Area f->g Experiment Complete em1 SPILL / EXPOSURE EVENT f->em1 Incident h Segregate Waste into 'Halogenated' Container g->h i Store or Dispose of Product h->i j Doff PPE & Wash Hands i->j em2 Evacuate & Alert em1->em2 em3 Administer First Aid (Shower / Eyewash) em1->em3 em4 Consult EH&S em2->em4 em3->em4

Caption: Safe Handling Workflow for (4-Chloro-benzylamino)-acetic acid.

References

  • Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
  • Strate, L. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. The Lab World Group.
  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. University of Washington.
  • Alonso, F., et al. (2014). Disposal of Chlorine-Containing Wastes. Semantic Scholar.
  • Sigma-Aldrich. (2025, November 6).
  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes | Request PDF.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • San José State University. (2024, May 3). Appendix ACID: Acidic Chemical Spill Response Guide.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • NSP Coatings. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • ASECOS. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • SUNY Cortland. (n.d.). Chemical Emergency Procedures.
  • AccuStandard. (2024, September 6).
  • Fisher Scientific. (2025, December 19).
  • National Center for Biotechnology Information. (n.d.). (4-Chloro-benzylamino)-acetic acid.
  • Lab Pro. (2020, June 13). How to Promote Lab Safety When Working with Chemicals?
  • Center for Environmental and Life Science. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.).
  • University of California, Santa Barbara. (2021, September 23).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Castrol. (2024, January 3).
  • ChemicalBook. (n.d.). (4-CHLORO-BENZOYLAMINO)-ACETIC ACID CAS#: 13450-77-6.
  • Merck Millipore. (2024, October 9).
  • Santa Cruz Biotechnology. (n.d.). (4-Chloro-benzoylamino)-acetic acid.
  • Al-Khafaji, Y. H., et al. (2023, August 8).
  • ECHEMI. (n.d.).
  • Al-Khafaji, Y. H., et al. (2023, August 8).
  • Al-Khafaji, Y. H., et al. (2023, August 8).
  • Lund, M. E., et al. (2010, August 4). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids)

Sources

Technical Notes & Optimization

Troubleshooting

Common problems in (4-Chloro-benzylamino)-acetic acid synthesis and solutions

An in-depth technical guide to the synthesis of (4-Chloro-benzylamino)-acetic acid, also known as N-(4-chlorobenzyl)glycine.[1] Technical Support Center: Synthesis of (4-Chloro-benzylamino)-acetic acid Welcome to the tec...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the synthesis of (4-Chloro-benzylamino)-acetic acid, also known as N-(4-chlorobenzyl)glycine.[1]

Technical Support Center: Synthesis of (4-Chloro-benzylamino)-acetic acid

Welcome to the technical support guide for the synthesis of (4-Chloro-benzylamino)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. The primary and most efficient route discussed is the reductive amination of glyoxylic acid with 4-chlorobenzylamine.

Core Synthesis Pathway: Reductive Amination

The synthesis involves the reaction of an amine (4-chlorobenzylamine) with a carbonyl compound (glyoxylic acid) to form an intermediate imine (a Schiff base), which is then reduced in situ to the target secondary amine.[2]

G 4-chlorobenzylamine 4-Chlorobenzylamine (Amine) imine Imine (Schiff Base) Intermediate 4-chlorobenzylamine->imine + glyoxylic_acid Glyoxylic Acid (Carbonyl) glyoxylic_acid->imine h2o H₂O imine->h2o product (4-Chloro-benzylamino)-acetic acid imine->product + [H] reducing_agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway for (4-Chloro-benzylamino)-acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing (4-Chloro-benzylamino)-acetic acid?

The most prevalent method is a one-pot reductive amination reaction between 4-chlorobenzylamine and glyoxylic acid.[3][4] This approach is favored for its efficiency and procedural simplicity, as the intermediate imine does not need to be isolated before reduction.[2][5]

Q2: Why is pH control so critical for the success of this reaction?

The pH of the reaction medium represents a delicate balance. The formation of the imine intermediate is acid-catalyzed, but it is a reversible reaction that involves the nucleophilic attack of the amine on the carbonyl carbon.[6]

  • If the pH is too high (basic): The acid catalysis required for the dehydration of the hemiaminal intermediate to the imine is insufficient, slowing down or stalling the reaction.

  • If the pH is too low (acidic): The amine starting material (4-chlorobenzylamine) will be protonated to form an ammonium salt. This protonated amine is no longer a nucleophile and cannot react with the carbonyl group of glyoxylic acid.[7]

For most reductive aminations using reagents like sodium cyanoborohydride, a weakly acidic pH of around 6-7 is optimal to ensure sufficient imine formation without deactivating the amine.[8]

Q3: Which reducing agent should I choose? There seem to be several options.

The choice of reducing agent is critical for maximizing yield and minimizing side reactions. The ideal reagent should selectively reduce the imine (or the protonated iminium ion) much faster than it reduces the starting carbonyl compound (glyoxylic acid).[9]

Reducing Agent Pros Cons Optimal Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) Highly selective for imines over carbonyls, even under mildly acidic conditions.[8][10] Non-toxic byproducts. Can often be used in a true one-pot procedure.Moisture-sensitive. Less compatible with protic solvents like methanol.[11]Aprotic solvents (DCE, THF, DCM). Often used with a stoichiometric amount of acetic acid to catalyze imine formation.[8][12]
Sodium Cyanoborohydride (NaBH₃CN) Stable in mildly acidic solutions (pH ~3-4).[10][13] Selectively reduces imines at neutral pH where carbonyl reduction is slow.Highly toxic and liberates toxic hydrogen cyanide (HCN) gas under strong acidic conditions.[8][14] Product can be contaminated with cyanide.[10]Protic solvents like methanol are common.[11] Requires careful pH control (typically pH 6-7) for selectivity.[8]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Non-selective; rapidly reduces both aldehydes/ketones and imines.[2][9]Requires a two-step, one-pot procedure: allow sufficient time for imine formation before adding NaBH₄ to minimize reduction of glyoxylic acid.[9][11]

For this specific synthesis, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its high selectivity and improved safety profile.[8][10]

Troubleshooting Guide

Q4: My reaction yield is very low. What are the likely causes and solutions?

Low yield is a common issue stemming from several potential problems in the reaction equilibrium and kinetics.

  • Cause A: Premature Reduction of Glyoxylic Acid

    • Explanation: If your reducing agent is not sufficiently selective (like NaBH₄), it can reduce the glyoxylic acid to 2-hydroxyacetic acid before it has a chance to form the imine with 4-chlorobenzylamine.[9]

    • Solution:

      • Switch to a More Selective Reagent: Use sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its excellent selectivity in reducing iminium ions in the presence of carbonyls.[8][10]

      • Modify the Procedure: If using NaBH₄, ensure you allow adequate time (e.g., 1-2 hours) for the imine to form from 4-chlorobenzylamine and glyoxylic acid before introducing the reducing agent.[11]

  • Cause B: Hydrolysis of the Imine Intermediate

    • Explanation: The formation of the Schiff base is a reversible reaction that produces water.[15][16] According to Le Châtelier's principle, an excess of water in the reaction medium can drive the equilibrium back towards the starting materials, reducing the concentration of the imine available for reduction.

    • Solution:

      • Use a Dehydrating Agent: While not always necessary for one-pot reductive aminations, adding a mild dehydrating agent like anhydrous MgSO₄ or molecular sieves can help shift the equilibrium towards the imine.

      • Solvent Choice: Using a solvent in which water has low solubility can also help.

  • Cause C: Incorrect pH

    • Explanation: As detailed in Q2, an incorrect pH can either prevent the imine from forming (pH too high) or render the amine non-nucleophilic (pH too low).[7]

    • Solution:

      • Monitor and Adjust pH: Before adding the reducing agent, check the pH of the mixture of 4-chlorobenzylamine and glyoxylic acid in your solvent. Adjust to a range of 6-7 using a dilute acid (e.g., acetic acid) or base if necessary.

Q5: My NMR spectrum shows a significant amount of 4-chlorobenzyl alcohol. Why did this form?

  • Explanation: The presence of 4-chlorobenzyl alcohol indicates that the reaction of 4-chlorobenzylamine with glyoxylic acid likely did not proceed to completion to form the imine. Instead, a side reaction may have occurred where the reducing agent reduced an alternative carbonyl source. However, the more direct cause is typically the reduction of 4-chlorobenzaldehyde if it is present as an impurity in the 4-chlorobenzylamine starting material.

  • Solution:

    • Verify Starting Material Purity: Ensure the 4-chlorobenzylamine used is of high purity and free from the corresponding aldehyde.

    • Optimize Imine Formation: Ensure conditions (pH, reaction time before reduction) are optimal for forming the imine, which is the desired substrate for the reducing agent.

Q6: I'm struggling with the purification of the final product. It seems to be soluble in both aqueous and organic layers during workup.

  • Explanation: The product, (4-Chloro-benzylamino)-acetic acid, is an amino acid. It possesses both a basic amino group and an acidic carboxylic acid group, allowing it to exist as a zwitterion at its isoelectric point (pI). This zwitterionic character can lead to unusual solubility behavior and make extraction difficult.

  • Solution: Purification via pH-Controlled Precipitation

    • Initial Quench: After the reaction is complete, carefully quench any remaining reducing agent (e.g., with water or dilute acid).

    • Remove Organic Solvent: If the reaction was performed in an organic solvent, remove it under reduced pressure.

    • Acidify the Aqueous Solution: Dissolve the residue in water and a base (like NaOH) to ensure the product is in its carboxylate salt form (fully water-soluble). Wash this basic aqueous solution with an organic solvent (e.g., ethyl acetate or ether) to remove any non-polar impurities like unreacted 4-chlorobenzylamine.

    • Precipitate the Product: Slowly add a dilute acid (e.g., 1M HCl) to the clean aqueous layer with vigorous stirring. The product will precipitate out as a solid when the pH reaches its isoelectric point.

    • Isolate and Wash: Collect the solid product by filtration. Wash the filter cake with cold water to remove inorganic salts, followed by a cold non-polar solvent (like hexane) to aid in drying.

Detailed Experimental Protocols

Protocol 1: Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its safety, selectivity, and high yield.[8]

G cluster_prep Step 1: Reactant Preparation cluster_reduction Step 2: Reduction cluster_workup Step 3: Workup cluster_purify Step 4: Purification prep Dissolve 4-chlorobenzylamine (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in Dichloromethane (DCM). reduction Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0°C. Allow to warm to RT and stir for 12-24h. prep->reduction quench Quench with saturated NaHCO₃ solution. reduction->quench extract Separate layers. Extract aqueous layer with DCM (3x). quench->extract combine Combine organic layers, dry (Na₂SO₄), and concentrate. extract->combine purify Purify crude solid by pH-controlled precipitation or column chromatography. combine->purify

Sources

Optimization

Troubleshooting low yield in N-(4-chlorobenzyl)glycine synthesis

Technical Support Center: N-(4-chlorobenzyl)glycine Synthesis Welcome to the technical support center for the synthesis of N-(4-chlorobenzyl)glycine. This guide is designed for researchers, chemists, and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-chlorobenzyl)glycine Synthesis

Welcome to the technical support center for the synthesis of N-(4-chlorobenzyl)glycine. This guide is designed for researchers, chemists, and process development professionals who are encountering yield-related challenges in this specific N-alkylation reaction. Here, we address common problems in a direct question-and-answer format, providing not just solutions but the underlying chemical principles and diagnostic protocols to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has stalled or shows low conversion by TLC/LC-MS. What are the primary causes?

A1: Low conversion in the N-alkylation of glycine with 4-chlorobenzyl chloride is a frequent issue. The root cause often lies in one of three areas: ineffective deprotonation of glycine, poor reactivity of the electrophile, or suboptimal reaction conditions.

  • Ineffective Deprotonation: Glycine, as a zwitterion, requires a base to deprotonate its ammonium group, rendering the nitrogen nucleophilic. If the base is too weak or insoluble in the reaction medium, the concentration of the reactive glycinate anion will be insufficient for the reaction to proceed efficiently.[1][2]

  • Starting Material Quality: The purity of your starting materials is critical. 4-chlorobenzyl chloride can degrade over time, especially if exposed to moisture, hydrolyzing to the unreactive 4-chlorobenzyl alcohol.[3] Ensure the purity of your electrophile before starting.

  • Reaction Conditions: Temperature and solvent play a significant role. The reaction may require heating to overcome the activation energy. The choice of solvent affects the solubility of the glycine salt and the rate of the SN2 reaction. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, but aqueous or alcoholic media are also commonly used.[4]

Diagnostic Workflow:

G cluster_start cluster_diag Initial Diagnostics cluster_analysis Problem Analysis cluster_solutions Corrective Actions start Low Yield / Low Conversion check_sm 1. Verify Starting Material Purity (NMR, m.p.) start->check_sm check_rxn 2. Monitor Reaction by TLC/LCMS (vs. standards) check_sm->check_rxn If pure no_product No Product Formation? check_rxn->no_product side_products Side Products Observed? check_rxn->side_products incomplete Incomplete Reaction? check_rxn->incomplete sol_base Optimize Base & Solvent (e.g., K2CO3 in DMF, DIEA) no_product->sol_base Likely base/solubility issue sol_side Adjust Stoichiometry (e.g., excess glycine) Control Temperature side_products->sol_side Likely over-alkylation sol_time Increase Reaction Time Increase Temperature Consider Catalyst (e.g., NaI) incomplete->sol_time Likely kinetics issue

Q2: I'm observing a significant amount of a higher molecular weight side product. What is it and how can I prevent it?

A2: The most common side product in this reaction is the result of over-alkylation. The desired product, N-(4-chlorobenzyl)glycine, is a secondary amine and remains nucleophilic. It can react with a second molecule of 4-chlorobenzyl chloride to form the tertiary amine, N,N-bis(4-chlorobenzyl)glycine.

Mechanism of Side Product Formation:

// Nodes glycine [label="Glycine\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; benzyl_chloride1 [label="4-Chlorobenzyl Chloride\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Desired Product\nN-(4-chlorobenzyl)glycine\n(Still Nucleophilic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; benzyl_chloride2 [label="4-Chlorobenzyl Chloride\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; side_product [label="Side Product\nN,N-bis(4-chlorobenzyl)glycine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes glycine [label="Glycine\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; benzyl_chloride1 [label="4-Chlorobenzyl Chloride\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Desired Product\nN-(4-chlorobenzyl)glycine\n(Still Nucleophilic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; benzyl_chloride2 [label="4-Chlorobenzyl Chloride\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; side_product [label="Side Product\nN,N-bis(4-chlorobenzyl)glycine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges glycine -> product [label="1st Alkylation\n(Desired Reaction)"]; product -> side_product [label="2nd Alkylation\n(Side Reaction)", color="#EA4335", fontcolor="#EA4335"]; benzyl_chloride1 -> product; benzyl_chloride2 -> side_product; } Caption: Reaction pathway showing desired mono-alkylation vs. undesired di-alkylation.

Prevention Strategies:

  • Stoichiometry Control: Use an excess of glycine relative to 4-chlorobenzyl chloride. This increases the probability that the electrophile will react with the more abundant starting material rather than the product. A 2:1 to 3:1 molar ratio of glycine to benzyl chloride is a good starting point.

  • Slow Addition: Add the 4-chlorobenzyl chloride solution dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the highly concentrated glycine.

  • Temperature Management: Lowering the reaction temperature can sometimes increase selectivity, as the activation energy for the second alkylation may be higher.

ParameterStandard ConditionRecommended for High SelectivityRationale
Glycine:Electrophile Ratio 1:1 to 1.2:12:1 to 3:1Statistically favors reaction with glycine.
Addition of Electrophile All at onceSlow, dropwise additionKeeps electrophile concentration low.
Temperature 50-80 °C25-40 °C (monitor for rate)May disfavor the second, potentially more difficult, alkylation.
Q3: My yield is significantly lower after work-up and purification. How can I improve product recovery?

A3: N-substituted amino acids like N-(4-chlorobenzyl)glycine are amphoteric and can be zwitterionic, making their solubility highly dependent on pH.[5][6] Significant product loss often occurs during extraction and crystallization if the pH is not carefully controlled.

  • Understanding the Isoelectric Point (pI): At its isoelectric point, the amino acid has a net-zero charge and typically exhibits its minimum solubility in aqueous solutions.[6] This is the ideal pH for precipitation or crystallization. For N-(4-chlorobenzyl)glycine, the pI will be near neutral but should be determined experimentally for your specific crude product.

  • Extraction Issues: During an aqueous work-up, if the pH is too high (basic), the product will be deprotonated to the carboxylate form, making it highly water-soluble and difficult to extract into an organic solvent. If the pH is too low (acidic), it will be protonated to the ammonium salt form, which is also highly water-soluble.

  • Purification Strategy: The most effective purification method is often crystallization. After the reaction, the mixture can be filtered to remove inorganic salts. The filtrate should then be carefully acidified to the isoelectric point to precipitate the product.

Protocol: pH-Controlled Crystallization for Product Isolation

  • Reaction Quench & Filtration: After the reaction is complete, cool the mixture to room temperature. If inorganic salts (e.g., K₂CO₃, KCl) have precipitated, filter them off and wash the solid with a small amount of the reaction solvent.

  • Solvent Removal: Combine the filtrate and washings. Remove the organic solvent under reduced pressure.

  • Redissolve in Base: Dissolve the crude residue in a minimum amount of dilute aqueous base (e.g., 1M NaOH or K₂CO₃ solution). The pH should be >10 to ensure the product is fully dissolved as its carboxylate salt.

  • Aqueous Wash (Optional): Transfer the basic aqueous solution to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether, hexanes) to remove any unreacted 4-chlorobenzyl chloride and the N,N-bis-alkylated side product, which is less polar.

  • Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add dilute acid (e.g., 1M HCl) dropwise. Monitor the pH with a calibrated pH meter.

  • Identify Optimal pH: You will observe the product precipitating as a solid. Continue adding acid until you see no further precipitation. The pH at which the maximum amount of solid is formed is the experimental pI. For glycine derivatives, this is often in the range of pH 4-7.[5]

  • Isolation: Let the slurry stir in the ice bath for 30-60 minutes to maximize crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by a small amount of a non-polar solvent to aid drying.

  • Drying: Dry the purified product under vacuum.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. National Center for Biotechnology Information. Available at: [Link]

  • Preparation of N-substituted amino acids.Google Patents.
  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. National Center for Biotechnology Information. Available at: [Link]

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Available at: [Link]

  • A strategy for selecting the pH of protein solutions to enhance crystallization. National Center for Biotechnology Information. Available at: [Link]

  • Method for synthesizing peptide containing n-substituted amino acid.Google Patents.
  • (PDF) Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. ResearchGate. Available at: [Link]

  • Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Scientific.net. Available at: [Link]

  • Using isoelectric point to determine the pH for initial protein crystallization trials. Oxford Academic. Available at: [Link]

  • High Throughput pH Optimization of Protein Crystallization. ResearchGate. Available at: [Link]

  • What are some common causes of low reaction yields? Reddit. Available at: [Link]

  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Stack Exchange. Available at: [Link]

  • In SN2 reaction of alpha-hydroxy amino acid as a nucleofile, how to tune the conditions to let only the NH2 (not the OH) to attack the electrophile? ResearchGate. Available at: [Link]

  • N-alkylation of glycine. Reddit. Available at: [Link]

  • Large-Scale Synthesis of the Glycine Schiff Base Ni(II) Complex. ACS Publications. Available at: [Link]

  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation. CORE. Available at: [Link]

  • Preparation of 4-chlorobenzyl chloride. PrepChem.com. Available at: [Link]

  • Process for preparing N-(2-carboxy-5-chloro-phenyl)glycine.Google Patents.
  • Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. National Center for Biotechnology Information. Available at: [Link]

  • In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters. National Center for Biotechnology Information. Available at: [Link]

  • N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. University of Maryland. Available at: [Link]

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. Available at: [Link]

  • Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. MDPI. Available at: [Link]

  • Factors affecting the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. ResearchGate. Available at: [Link]

  • How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. Available at: [Link]

  • SN2 Reaction Mechanism. Chemistry Steps. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing (4-Chloro-benzylamino)-acetic Acid Synthesis

Topic: Troubleshooting Side Reactions & Impurity Control Target Molecule: (4-Chloro-benzylamino)-acetic acid (also known as N-(4-Chlorobenzyl)glycine) CAS: 114479-33-3 Executive Summary & Route Selection The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Control Target Molecule: (4-Chloro-benzylamino)-acetic acid (also known as N-(4-Chlorobenzyl)glycine) CAS: 114479-33-3

Executive Summary & Route Selection

The synthesis of (4-Chloro-benzylamino)-acetic acid typically proceeds via two primary pathways. The choice of pathway dictates the specific "side reaction profile" you must manage.

FeatureRoute A: Direct Alkylation Route B: Reductive Amination
Reactants 4-Chlorobenzylamine + Chloroacetic Acid (or ester)4-Chlorobenzaldehyde + Glycine
Primary Mechanism SN2 Nucleophilic SubstitutionImine formation followed by Hydride Reduction
Major Risk Over-Alkylation (Formation of Tertiary Amines)Aldehyde Reduction (Formation of Benzyl Alcohol)
Scalability High (Cheaper reagents)Moderate (Reagents like NaBH3CN are costlier)

Module A: The Alkylation Route (Troubleshooting)

Core Reaction: 4-Chlorobenzylamine + Chloroacetic Acid


 Product + HCl
Critical Side Reaction: Over-Alkylation (Dialkylation)

The most persistent issue in this pathway is the reaction of the product (a secondary amine) with a second equivalent of the alkylating agent.[1]

  • Impurity Formed: N-(4-Chlorobenzyl)iminodiacetic acid.

  • Mechanism: The product, (4-Chloro-benzylamino)-acetic acid, remains nucleophilic. If the local concentration of chloroacetic acid is high, or if the pH is too high, the product attacks another chloroacetate molecule.

Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
High levels of "bis-acid" impurity (Dialkylation) Stoichiometry Imbalance: Excess chloroacetic acid was present.Invert Addition: Add the Chloroacetic acid solution dropwise to the Amine solution, not vice-versa. Ensure Amine is in slight excess (1.1 - 1.5 eq).
Low Yield / Unreacted Amine pH too low: The amine was protonated (ammonium salt) and lost nucleophilicity.Maintain pH 10-11: Use a base (e.g., NaOH or K2CO3) to scavenge the HCl formed, but avoid pH >12 to prevent ester hydrolysis (if using esters).
Unknown precipitate during workup Zwitterion locking: The product is an amino acid and has an isoelectric point (pI).Adjust pH to pI: The product is least soluble at its isoelectric point (approx pH 5.0-6.0). Impurities often remain in solution at this pH.
Expert Protocol Insight: The "Dilution Effect"

To mathematically minimize the formation of the tertiary amine (dialkylation), high dilution favors the mono-substitution.

  • Recommendation: Run the reaction at 0.1 M to 0.2 M concentration regarding the amine.

Module B: The Reductive Amination Route (Troubleshooting)

Core Reaction: 4-Chlorobenzaldehyde + Glycine


 Imine 

Product
Critical Side Reaction: Competitive Reduction

If the imine (Schiff base) is not fully formed before the reducing agent acts, the aldehyde will be reduced directly to an alcohol.

  • Impurity Formed: 4-Chlorobenzyl alcohol.

  • Mechanism: NaBH4 reduces aldehydes faster than imines at neutral pH.

Troubleshooting Guide: Reductive Amination
SymptomProbable CauseCorrective Action
High levels of Benzyl Alcohol Premature Reduction: Reducing agent added before imine equilibrium was reached.Two-Step Protocol: Stir Aldehyde + Glycine for 2-4 hours (or use Dean-Stark to remove water) before adding the reducing agent.
No Reaction / Low Conversion Wet Solvents: Water pushes the equilibrium back toward the aldehyde + amine.Desiccants: Add anhydrous MgSO4 or Molecular Sieves (3Å or 4Å) to the reaction pot during imine formation.
Product degradation Wrong Reducing Agent: NaBH4 is too strong/non-selective at neutral pH.Use NaBH3CN or STAB: Sodium Triacetoxyborohydride (STAB) is milder and allows for "One-Pot" synthesis without massive alcohol formation.

Visualizing the Pathways & Pitfalls

The following diagram maps the kinetic competition between the desired pathway and the side reactions.

ReactionPathways cluster_alkylation Route A: Direct Alkylation cluster_reductive Route B: Reductive Amination Start_Alk 4-Chlorobenzylamine Target (4-Chloro-benzylamino)- acetic acid (Target) Start_Alk->Target S_N2 (Controlled) Reagent_Alk + Chloroacetic Acid Side_Dialkyl N-(4-Chlorobenzyl)- iminodiacetic acid (Over-Alkylation) Target->Side_Dialkyl Excess Reagent High pH Start_Red 4-Chlorobenzaldehyde + Glycine Imine Imine Intermediate Start_Red->Imine - H2O Side_Alc 4-Chlorobenzyl Alcohol (Direct Reduction) Start_Red->Side_Alc Premature [H] (No Imine formed) Imine->Target + [H] (Reduction)

Figure 1: Kinetic competition in synthesis routes. Route A risks sequential over-reaction; Route B risks parallel competitive reduction.

FAQ: Specific Scenarios

Q: I am using Ethyl Chloroacetate instead of the free acid. Why is my yield low? A: You likely have an issue with the hydrolysis step . The ethyl ester is the intermediate. You must perform a saponification step (NaOH/H2O) to cleave the ethyl group.

  • Risk:[2] If you heat too vigorously during saponification with strong base, you may degrade the secondary amine.

  • Fix: Monitor the disappearance of the ester peak (approx 4.1 ppm quartet in 1H NMR) and stop immediately upon completion.

Q: How do I remove the inorganic salts (NaCl/KCl) from the final product? A: Do not rely on simple filtration.

  • Acidify the reaction mixture to pH ~1-2 to dissolve the amine (forming the hydrochloride salt).

  • Extract with an organic solvent (DCM or Ethyl Acetate) to remove non-basic impurities (like unreacted aldehyde or chloroacetic acid).

  • Adjust the aqueous layer to the Isoelectric Point (pH ~5.5) . The target zwitterion will precipitate.

  • Filter the precipitate and wash with cold water (to remove NaCl) and cold ethanol.

Q: Can I use 4-Chlorobenzyl Chloride and Glycine instead? A: Yes, but this reverses the side-reaction logic.

  • Risk:[2] You risk N,N-Bis(4-chlorobenzyl)glycine (adding two benzyl groups to one glycine).

  • Prevention: You must use a large excess of Glycine (3-5 equivalents) to ensure the benzyl chloride reacts with a free glycine molecule rather than the product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 413853, (4-Chloro-benzylamino)-acetic acid. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for Route B).
  • BenchChem (2025).Troubleshooting Alkylation: Preventing Dialkylation in Amine Synthesis.

Sources

Optimization

Troubleshooting guide for (4-Chloro-benzylamino)-acetic acid experiments

Technical Support Center: (4-Chloro-benzylamino)-acetic Acid Introduction: Understanding the "Zwitterionic Trap" Welcome to the technical support center for (4-Chloro-benzylamino)-acetic acid (also known as -(4-chloroben...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Chloro-benzylamino)-acetic Acid

Introduction: Understanding the "Zwitterionic Trap"

Welcome to the technical support center for (4-Chloro-benzylamino)-acetic acid (also known as


-(4-chlorobenzyl)glycine).

This molecule is a secondary amine building block used in peptidomimetic synthesis and drug discovery. While structurally simple, it presents a classic "Zwitterionic Trap" that frustrates many researchers. At neutral pH, the basic secondary amine protonates the acidic carboxylic acid, forming a highly polar zwitterion (


).

Key Consequence: It often refuses to dissolve in organic solvents (DCM, EtOAc) for extraction and refuses to crystallize from water, resulting in "oiling out" or low recovery. This guide addresses these specific physicochemical challenges.

Module 1: Synthesis & Reaction Optimization

Current Status: You are synthesizing the compound via Reductive Amination or Direct Alkylation.

Q1: I am seeing significant formation of a tertiary amine byproduct ( -bis-alkylated). How do I prevent this?

Diagnosis: This is "Over-Alkylation." The secondary amine product is often more nucleophilic than the primary amine starting material (glycine), leading to a second attack on the alkylating agent or aldehyde.

The Fix: Switch to Reductive Amination with specific stoichiometry control.

  • Avoid Direct Alkylation: Do not react glycine with 4-chlorobenzyl chloride; the yields are poor due to poly-alkylation.

  • Protocol Adjustment (Reductive Amination):

    • Reagents: Use 4-Chlorobenzaldehyde and Glycine.

    • Stoichiometry: Use a 1.5 to 2.0 equivalent excess of Glycine relative to the aldehyde. This statistical excess ensures the aldehyde reacts with the primary amine (glycine) rather than the newly formed product.

    • Stepwise Addition: Allow the imine (Schiff base) to form first in MeOH/NaOH (1 hour) before adding the reducing agent (NaBH

      
      ).
      

Technical Insight: If using Sodium Triacetoxyborohydride (STAB), you can perform this in one pot, but STAB is slower with free amino acids due to solubility. The NaBH


 route in MeOH/H

O is robust for this specific substrate [1].

ReactionWorkflow Start Start: 4-Cl-Benzaldehyde + Excess Glycine Imine Intermediate: Imine Formation (pH > 9) Start->Imine MeOH/H2O NaOH Reduction Reduction: Add NaBH4 (0°C -> RT) Imine->Reduction Rate Limiting Quench Quench: Acidify to pH 2 (Destroy Boron) Reduction->Quench 1 hr stir

Figure 1: Optimized Reductive Amination Workflow to minimize over-alkylation.

Module 2: Isolation & Purification (The Critical Step)

Current Status: The reaction is done, but you cannot isolate the product as a clean solid.

Q2: I tried extracting with Dichloromethane (DCM), but the product remained in the aqueous layer. Why?

Diagnosis: You are fighting the zwitterion. At neutral or basic pH, the carboxylate is ionized (


), making it water-soluble. At acidic pH, the amine is protonated (

), making it water-soluble.

The Fix: You must utilize the Isoelectric Point (pI) precipitation method.

Protocol:

  • Post-Reaction: You likely have a basic solution (pH > 10) containing the product anion.

  • Wash: Wash this basic aqueous layer with DCM twice.

    • Why? This removes unreacted 4-chlorobenzaldehyde and any neutral impurities. The product stays in the water.

  • Precipitation: Carefully add 1M HCl dropwise to the aqueous layer while stirring.

  • Target pH: Adjust pH to ~6.0 - 6.5 .

    • At this exact pH, the net charge is zero. The zwitterion is least soluble in water and should precipitate as a white solid [2].

  • Filtration: Filter the solid and wash with cold water and cold ethanol.

Q3: It didn't precipitate; it "oiled out" as a sticky gum. What now?

Diagnosis: Presence of inorganic salts (borates/NaCl) or residual solvent preventing crystal lattice formation.

The Fix: "Trituration" or Ion Exchange.

  • Method A (Trituration): Decant the water. Add Acetone or Isopropanol to the gum and scratch the flask vigorously with a glass rod. This induces crystallization.

  • Method B (Ion Exchange): If high purity is required, pass the aqueous solution through a cation exchange resin (e.g., Dowex 50W). Wash with water (removes salts), then elute with 2M

    
    . Evaporate the ammonia fraction to get the pure zwitterion.
    

Solubility Profile Table:

SolventAcidic pH (<2)Neutral pH (~6)Basic pH (>10)
Water Soluble (Cation)Insoluble/Low (Zwitterion)Soluble (Anion)
DCM/EtOAc InsolubleInsolubleInsoluble
Methanol SolubleSparingly SolubleSoluble

Module 3: Analytical Characterization

Current Status: You are analyzing the purity via HPLC or NMR.

Q4: My HPLC peaks are tailing severely. Is the column broken?

Diagnosis: No. Secondary amines interact strongly with residual silanol groups on standard C18 columns, causing peak tailing.

The Fix: Mobile Phase Modification.

  • Acidic Method: Add 0.1% Trifluoroacetic acid (TFA) to both water and acetonitrile mobile phases.[1] The TFA ion-pairs with the amine, sharpening the peak.

  • Basic Method: Use a high pH stable column (e.g., XBridge) with 10mM Ammonium Bicarbonate (pH 10) . This suppresses amine protonation [3].

Q5: The NMR spectrum in is missing the and protons.

Diagnosis: This is normal. Acidic/Basic protons exchange rapidly with Deuterium in


.

The Fix:

  • Solvent Switch: Use DMSO-d6 if you need to see the carboxylate or amine protons (though they are often broad).

  • Diagnostic Peaks: Focus on the methylene singlets:

    • Benzyl

      
      :  ~3.8 - 4.0 ppm (singlet).
      
    • Glycine

      
      :  ~3.2 - 3.4 ppm (singlet).
      
    • Aromatic Region: Two doublets (AA'BB' system) characteristic of the para-chloro substitution pattern (~7.4 ppm).

AnalysisLogic Check Issue: HPLC Tailing Decision Select Modifier Check->Decision Acidic Acidic Route: Add 0.1% TFA (Standard C18) Decision->Acidic Standard Basic Basic Route: Add NH4HCO3 pH 10 (High pH Column) Decision->Basic Alternative

Figure 2: HPLC Method Development Decision Tree.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • University of Rhode Island. (n.d.). "The Solubility of Amino Acids in Various Solvent Systems." DigitalCommons@URI.

  • BenchChem. (2025).[3] "Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine."

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with (4-Chloro-benzylamino)-acetic acid

Welcome to the dedicated technical support guide for (4-Chloro-benzylamino)-acetic acid (also known as N-(4-chlorobenzyl)-glycine). This document is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (4-Chloro-benzylamino)-acetic acid (also known as N-(4-chlorobenzyl)-glycine). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. We will delve into the physicochemical rationale behind these issues and provide validated, step-by-step protocols to ensure consistent and reliable results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of (4-Chloro-benzylamino)-acetic acid.

Q1: What are the core chemical properties of (4-Chloro-benzylamino)-acetic acid that dictate its solubility?

A: The solubility behavior of (4-Chloro-benzylamino)-acetic acid is governed by its zwitterionic nature. The molecule contains both a weakly acidic carboxylic acid group (-COOH) and a weakly basic secondary amine group (-NH-)[1].

  • Acidic Group (Carboxylic Acid): This group can donate a proton (H+) to become a negatively charged carboxylate (-COO⁻). Its pKa is estimated to be around 2-3.

  • Basic Group (Secondary Amine): This group can accept a proton to become a positively charged ammonium group (-NH₂⁺-). Its pKa is estimated to be around 9-10.

Consequently, the molecule's net charge is highly dependent on the pH of the solution. At a specific pH between the two pKa values, known as the isoelectric point (pI), the molecule has no net charge, which typically results in minimal aqueous solubility[2]. Additionally, the presence of the nonpolar 4-chlorobenzyl group contributes to the compound's overall hydrophobicity, further limiting its solubility in neutral aqueous media.

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my PBS buffer at pH 7.4. What happened?

A: This is the most frequently encountered issue and is a direct consequence of the compound's zwitterionic properties. A pH of 7.4 is very likely close to the isoelectric point (pI) of (4-Chloro-benzylamino)-acetic acid. At this pH, the majority of the molecules exist as neutral zwitterions, which have very low solubility in water, causing them to precipitate[2][3]. While the compound is soluble in the organic DMSO stock, diluting it into an unfavorable aqueous environment causes it to crash out of the solution.

Q3: What is the most reliable method for preparing a working solution for my cellular or biochemical assay?

A: The recommended best practice is a two-step process:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in an appropriate organic solvent. Dimethyl Sulfoxide (DMSO) is an excellent choice for creating a concentrated stock (e.g., 10-50 mM) as it readily dissolves a wide range of organic molecules[4].

  • Dilute into a pH-Adjusted Aqueous Buffer: Instead of diluting into a neutral buffer, use a buffer with a pH that is far from the compound's pI. For this molecule, diluting into a buffer with a pH < 2 or a pH > 11 will ensure it is in a charged, more soluble state. This strategy is a cornerstone for handling ionizable compounds[5].

Q4: Can I dissolve the compound directly in an aqueous solution without using an organic solvent?

A: Direct dissolution in neutral water or buffers like PBS is not recommended and will likely fail due to the low intrinsic solubility of the zwitterionic form[3]. However, direct dissolution is possible if you use an acidic or basic aqueous solution from the start. For example, you could dissolve the compound directly in 0.1 M HCl or 0.1 M NaOH, and then adjust the pH if required by your experiment, being careful not to pass through the isoelectric point at a high concentration.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific solubility problems in a question-and-answer format.

Issue: My compound powder will not dissolve when I add it to a neutral aqueous buffer (e.g., PBS, pH 7.4).

  • Root Cause Analysis: The buffer's pH is near the compound's isoelectric point (pI). In this state, the net charge is zero, minimizing interactions with polar water molecules and leading to very poor solubility.

  • Strategic Solutions: The primary strategy is to shift the solution's pH to ensure the molecule carries a net positive or negative charge. This dramatically increases its polarity and, therefore, its aqueous solubility.

    • Solution A: Acidic Solubilization. By lowering the pH to at least 2 units below the carboxylic acid's pKa (i.e., pH ≤ 1-2), you ensure both the amine and the carboxylic acid are protonated. This gives the molecule a net positive charge, rendering it soluble.

    • Solution B: Basic Solubilization. By raising the pH to at least 2 units above the amine's pKa (i.e., pH ≥ 11-12), you ensure both functional groups are deprotonated. This gives the molecule a net negative charge, also rendering it soluble.

Issue: My compound precipitates from the solution over time, even after initial successful dissolution.

  • Root Cause Analysis: This suggests you have created a supersaturated, metastable solution. This can happen if the pH of the final solution drifts closer to the pI, or if the solution cools, reducing solubility. It is a common challenge when working with poorly soluble compounds[6].

  • Strategic Solutions:

    • Prepare Fresh Solutions: Do not store diluted aqueous solutions for long periods. It is best practice to prepare them fresh from the organic stock for each experiment[3].

    • Maintain Co-solvent Percentage: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to aid solubility, but be mindful of its potential effects on your specific assay (typically <1% is recommended for cell-based assays).

    • Visual Inspection: Always visually inspect your solutions for any signs of precipitation (haziness, crystals) before use.

Part 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for preparing solutions of (4-Chloro-benzylamino)-acetic acid.

Protocol 1: Preparation of a Working Solution via pH Adjustment

This is the preferred method for preparing aqueous solutions for most biological assays.

  • Prepare a 10 mM DMSO Stock Solution:

    • Accurately weigh out 1.996 mg of (4-Chloro-benzylamino)-acetic acid (MW: 199.63 g/mol )[1].

    • Add 1.0 mL of high-purity DMSO.

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved. This is your stock solution. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Prepare an Acidic Working Solution (e.g., 100 µM in pH 2 buffer):

    • Prepare an aqueous buffer solution, such as 50 mM Glycine-HCl, and adjust the pH to 2.0.

    • Add 990 µL of the pH 2.0 buffer to a microcentrifuge tube.

    • Add 10 µL of the 10 mM DMSO stock solution to the buffer.

    • Vortex immediately and thoroughly to ensure complete mixing and prevent localized precipitation.

  • Prepare a Basic Working Solution (e.g., 100 µM in pH 11 buffer):

    • Prepare an aqueous buffer solution, such as 50 mM Carbonate-Bicarbonate, and adjust the pH to 11.0.

    • Add 990 µL of the pH 11.0 buffer to a microcentrifuge tube.

    • Add 10 µL of the 10 mM DMSO stock solution.

    • Vortex immediately and thoroughly.

Protocol 2: Salt Formation for Enhanced Solubility

Creating a salt of the compound is a powerful formulation strategy to fundamentally increase its aqueous solubility, especially for in vivo studies. This is an advanced technique that involves reacting the zwitterionic compound with a strong acid or base to form a stable, soluble salt[7][8][9].

  • Hydrochloride (HCl) Salt Formation:

    • Dissolve (4-Chloro-benzylamino)-acetic acid in a minimal amount of a suitable organic solvent like methanol or ethanol.

    • Add one molar equivalent of hydrochloric acid (e.g., as a solution in isopropanol or dioxane).

    • The HCl salt will typically precipitate out of the organic solvent.

    • Collect the precipitate by filtration, wash with a non-polar solvent like diethyl ether to remove unreacted starting material, and dry under a vacuum.

    • The resulting hydrochloride salt should exhibit significantly improved solubility in neutral aqueous solutions compared to the parent zwitterion.

  • Sodium (Na) Salt Formation:

    • Dissolve the compound in a solvent like ethanol.

    • Add one molar equivalent of a strong base, such as sodium hydroxide or sodium ethoxide, as a solution.

    • The sodium salt can then be isolated, often by evaporating the solvent or by precipitation with a non-polar co-solvent.

    • This sodium salt will be deprotonated at the carboxylic acid and will be more soluble at neutral to basic pH.

Part 4: Technical Data & Visualizations

Data Tables

Table 1: Physicochemical Properties of (4-Chloro-benzylamino)-acetic acid

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₂PubChem[1]
Molecular Weight199.63 g/mol PubChem[1]
AppearanceSolid (predicted)---
pKa₁ (Carboxylic Acid)~2-3 (Estimated)---
pKa₂ (Secondary Amine)~9-10 (Estimated)---
Isoelectric Point (pI)~5.5-6.5 (Estimated)---

Table 2: Recommended Solvents and General Solubility Profile

SolventSolubility ProfileRecommended Use
DMSO, DMFHighly SolubleStock solution preparation[4]
Ethanol, MethanolModerately SolubleStock solution, salt formation[10]
Water (pH 7)Very Poorly SolubleNot recommended for direct dissolution
Aqueous Acid (pH < 2)SolubleWorking solution preparation
Aqueous Base (pH > 11)SolubleWorking solution preparation
Diagrams

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) (e.g., pH ≈ 6) cluster_high_ph High pH (e.g., pH > 11) low_ph Net Positive Charge (+) Cationic Form -COOH and -NH₂⁺ High Aqueous Solubility pi Net Zero Charge Zwitterionic Form -COO⁻ and -NH₂⁺ MINIMAL Aqueous Solubility low_ph->pi Increase pH high_ph Net Negative Charge (-) Anionic Form -COO⁻ and -NH High Aqueous Solubility pi->high_ph Increase pH G start Start: Compound Powder q1 Dissolve in Neutral Aqueous Buffer? start->q1 fail1 FAIL Precipitation (pH is near pI) q1->fail1 Yes q2 Prepare High-Conc. Stock in DMSO? q1->q2 No stock_ok SUCCESS 10-50 mM Stock Solution q2->stock_ok Yes q3 Dilute Stock into Neutral Buffer (pH 7.4)? stock_ok->q3 fail2 FAIL Precipitation (Final pH near pI) q3->fail2 Yes q4 Dilute Stock into pH-Adjusted Buffer (pH < 2 or pH > 11)? q3->q4 No final_ok SUCCESS Clear Working Solution q4->final_ok Yes

Caption: Troubleshooting workflow for dissolving (4-Chloro-benzylamino)-acetic acid.

References

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]

  • Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 413853, (4-Chloro-benzylamino)-acetic acid. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • Pharmaceutical Technology. (2025). A Troubleshooting Guide for Topical Drug Manufacturing. [Link]

  • Agno Pharmaceuticals. Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. [Link]

  • OSTI.GOV. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common Protein Solubility Issues. [Link]

  • Medical Dialogues. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. [Link]

  • The Nest Group. Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. [Link]

  • MDPI. (2024). Synthesis, Surface Activity, Emulsifiability and Bactericidal Performance of Zwitterionic Tetrameric Surfactants. [Link]

  • Springer. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. [Link]

  • University of Hertfordshire. (4-chlorophenoxy)acetic acid. [Link]

  • Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. [Link]

  • ResearchGate. (2014). Principles of Salt Formation. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

Sources

Optimization

Machine learning for reaction optimization of (4-Chloro-benzylamino)-acetic acid synthesis

An advanced guide to optimizing the synthesis of (4-Chloro-benzylamino)-acetic acid through the strategic implementation of machine learning. This technical support center is designed for professionals in research, devel...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to optimizing the synthesis of (4-Chloro-benzylamino)-acetic acid through the strategic implementation of machine learning. This technical support center is designed for professionals in research, development, and pharmaceutical sciences, offering in-depth troubleshooting and frequently asked questions to navigate the complexities of this process.

Introduction: The Synthesis and the Role of Machine Learning

The synthesis of (4-Chloro-benzylamino)-acetic acid, a substituted glycine derivative, is a crucial process in the development of various pharmaceutical intermediates. A common and effective method for this synthesis is the reductive amination of glyoxylic acid with 4-chlorobenzylamine or the N-alkylation of glycine with 4-chlorobenzyl chloride. However, achieving optimal yield and purity can be challenging due to competing side reactions and the complex interplay of various reaction parameters.[1][2]

Traditional optimization methods, such as one-variable-at-a-time (OVAT), are often inefficient, requiring a large number of experiments and failing to capture the interactions between different factors.[3][4] In contrast, modern approaches leveraging Machine Learning (ML) and statistical methods like Design of Experiments (DoE) offer a more systematic and data-efficient pathway to optimization.[5][6] ML algorithms, particularly Bayesian Optimization (BO), can navigate the complex reaction landscape to identify optimal conditions with significantly fewer experiments, saving time, resources, and accelerating development timelines.[7][8]

This guide provides practical solutions to common challenges encountered when applying machine learning to optimize the synthesis of (4-Chloro-benzylamino)-acetic acid.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about initiating an ML-driven optimization project for this specific synthesis.

Q1: What is the primary advantage of using Machine Learning over traditional optimization methods for this synthesis?

A1: The main advantage is efficiency.[9] For a reaction like the synthesis of (4-Chloro-benzylamino)-acetic acid, factors such as temperature, pH, reactant stoichiometry, catalyst loading, and reaction time all interact in complex ways. Traditional OVAT methods fail to capture these interactions.[4] Machine learning algorithms, especially when used in a Bayesian Optimization framework, build a statistical model of the reaction landscape.[7][10] This model allows the algorithm to balance exploration (testing new, uncertain conditions) and exploitation (refining known high-performing conditions) to converge on the optimal parameters much faster and with fewer experiments.[10][11]

Q2: I'm new to this. What's the difference between Design of Experiments (DoE) and Bayesian Optimization (BO)?

A2: DoE is a statistical methodology used to plan an initial set of experiments to efficiently screen the reaction space and understand the impact of various factors.[5] It helps in identifying the most influential parameters and building a preliminary model of the reaction. Response Surface Methodology (RSM), a part of DoE, is then used to model the curvature around a potential optimum.[5]

Bayesian Optimization, on the other hand, is an iterative, model-based approach.[7][12] It starts with a small initial dataset (which can be from a DoE study) and then sequentially suggests the next experiment to perform.[10] Each new result is used to update the underlying model, making the search for the optimum increasingly intelligent and targeted. BO is particularly powerful in low-data situations, which is common in early-stage process development.[8][13]

Q3: What are the critical reaction parameters I should consider for the optimization of (4-Chloro-benzylamino)-acetic acid synthesis?

A3: Based on the likely synthesis routes (reductive amination or N-alkylation), the following parameters are critical:

  • Reactant Molar Ratio: The ratio of the amine (glycine or 4-chlorobenzylamine) to the carbonyl/alkylating agent.

  • Temperature: Affects reaction kinetics and the formation of byproducts.

  • Solvent: The choice of solvent can influence reactant solubility and reaction pathways.[14] For N-alkylation of amino acids, which can be zwitterionic, solubility is a major concern.[1]

  • Catalyst Loading (if applicable): For reductive amination using a metal catalyst or for certain N-alkylation reactions.

  • Reducing Agent Stoichiometry (for reductive amination): The amount of reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) is crucial.[15]

  • pH/Base Equivalents (for N-alkylation): The basicity of the reaction medium is critical for deprotonating the amine without causing unwanted side reactions.[16]

  • Reaction Time: The duration needed to achieve maximum conversion while minimizing product degradation or byproduct formation.

Q4: How do I represent the chemical reaction components for the machine learning model?

A4: Chemical reactions need to be translated into a machine-readable format.[7] There are several strategies:

  • Descriptor-Based: This involves calculating molecular descriptors (e.g., physical, chemical, quantum chemical properties) for reactants, solvents, and catalysts.[12][17]

  • Graph-Based: Molecular structures are treated as graphs, and graph neural networks learn the features directly.[17]

  • Text-Based (SMILES/SELFIES): Reactions are represented as strings, and natural language processing techniques are used.[17]

For reaction optimization with a fixed set of reactants, the focus is on the reaction conditions. These are typically continuous variables (e.g., temperature, time, concentration) or categorical variables (e.g., solvent type, base type), which can be more straightforwardly encoded.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: The machine learning model consistently suggests experiments with low yield.

Possible Cause Explanation & Solution
Insufficient Exploration The algorithm may be stuck in a local optimum. This happens if the model is too focused on "exploiting" a region that seems good, without "exploring" other areas of the parameter space. Solution: Adjust the acquisition function in your Bayesian Optimization algorithm to favor more exploration (e.g., increase the ξ parameter in the Expected Improvement function). This encourages the model to probe more uncertain regions.[10]
Poor Initial Data The initial set of experiments (the "training data") may not be representative of the entire reaction space. If all initial runs were in a poor-performing region, the model will be biased. Solution: Ensure your initial experiments, whether from a DoE or random sampling, cover a wide range of the parameter space for each variable.[10] A Latin Hypercube Sampling (LHS) design is often a good starting point.
Incorrect Parameter Ranges The defined upper and lower limits for your reaction parameters (e.g., temperature range) might completely exclude the optimal region. Solution: Re-evaluate the chemical literature or your own preliminary screening experiments to ensure the chosen ranges are chemically sensible. It's better to start with broader ranges and let the algorithm narrow them down.[4]
Inaccurate Analytical Data If the yield determination (e.g., by HPLC, GC, or NMR) is inaccurate, you are feeding the model misleading information. Solution: Validate your analytical method. Ensure proper calibration, peak integration, and use an internal standard if necessary to get accurate quantification of the product.

Issue 2: The reaction produces significant amounts of the dialkylated byproduct.

A2: Over-alkylation is a classic problem when alkylating amines, as the product (a secondary amine) is often more nucleophilic than the starting primary amine.[2]

  • Chemical Strategy:

    • Adjust Stoichiometry: Use a larger excess of the initial amine (glycine) relative to the alkylating agent (4-chlorobenzyl chloride). This increases the probability that the alkylating agent will react with the starting material rather than the product.

    • Slow Addition: Add the 4-chlorobenzyl chloride slowly to the reaction mixture. This keeps its instantaneous concentration low, further favoring reaction with the more abundant starting amine.

  • Machine Learning & Optimization Strategy:

    • Multi-Objective Optimization: Instead of just maximizing yield, set up a multi-objective optimization problem.[10][11] Your goals would be to maximize the yield of (4-Chloro-benzylamino)-acetic acid and simultaneously minimize the yield of the dialkylated byproduct . The ML algorithm can then find conditions that represent the best trade-off between these competing objectives.

Issue 3: My reductive amination reaction is incomplete, leaving unreacted imine.

A3: Incomplete reduction is a common issue in reductive aminations.[18]

  • Chemical Strategy:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in methanol can sometimes be ineffective because it can react with the solvent.[18] Consider a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to be effective for reductive aminations.[15][19]

    • pH Control: The formation of the imine intermediate is often acid-catalyzed, but the reduction step can be pH-sensitive. The optimal pH is typically between 5 and 7. Solution: Include pH or the equivalents of an acidic catalyst (like acetic acid) as a parameter in your ML optimization.[20]

    • Water Scavenging: The formation of the imine from the aldehyde and amine releases water, which can hydrolyze the imine back to the starting materials. Adding a drying agent or performing the reaction in a solvent system that allows for water removal can drive the equilibrium towards the imine, leading to a more complete reduction.

  • Workflow Visualization:

    Reductive_Amination_Troubleshooting start Incomplete Reduction: Unreacted Imine Detected q1 Is the reducing agent NaBH4 in Methanol? start->q1 s1 Switch to NaBH(OAc)3 or NaBH3CN q1->s1 Yes q2 Is the reaction pH controlled (pH 5-7)? q1->q2 No s1->q2 s2 Add pH as a parameter in the ML model. Use an acid catalyst (e.g., AcOH). q2->s2 No q3 Is water being removed from the reaction? q2->q3 Yes s2->q3 s3 Add a drying agent (e.g., MgSO4) or use a Dean-Stark apparatus. q3->s3 No end_node Reaction Optimized q3->end_node Yes s3->end_node

    Caption: Troubleshooting decision tree for incomplete reductive amination.

Experimental Protocols

Protocol 1: Baseline Synthesis via Reductive Amination

This protocol provides a starting point for your optimization experiments.

  • To a 50 mL round-bottom flask, add glyoxylic acid (1.0 eq) and 4-chlorobenzylamine (1.05 eq).

  • Add methanol (20 mL) as the solvent.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to obtain (4-Chloro-benzylamino)-acetic acid.

Protocol 2: Setting up a Bayesian Optimization Workflow

This protocol outlines the conceptual steps for using BO to optimize the synthesis.

  • Define Optimization Goal: Define the objective. For example, "maximize the isolated yield of (4-Chloro-benzylamino)-acetic acid."

  • Select Parameters and Ranges: Choose the key reaction parameters and define their ranges based on chemical knowledge.

ParameterLower BoundUpper BoundVariable Type
Temperature (°C)2080Continuous
Molar Ratio (Amine:Acid)1.01.5Continuous
Reaction Time (hours)424Continuous
SolventTHF, Methanol, Acetonitrile-Categorical
  • Initial Data Collection (DoE): Perform a small set of initial experiments (e.g., 5-10) using a space-filling design like Latin Hypercube Sampling to get a good initial spread of data points across the parameter space.[10]

  • Train the Surrogate Model: Use the data from the initial experiments to train a Gaussian Process (GP) regression model. This model will create a probabilistic map of your reaction landscape.[12]

  • Suggest Next Experiment: Use an acquisition function (e.g., Expected Improvement) to query the GP model for the next set of experimental conditions that are most likely to lead to an improvement.[12]

  • Perform the Experiment: Run the reaction using the conditions suggested by the algorithm.

  • Update and Iterate: Add the new result to your dataset and retrain the surrogate model. Repeat steps 5-7 until the model converges on an optimal set of conditions or your experimental budget is reached.

  • Workflow Visualization:

    Bayesian_Optimization_Workflow cluster_0 Setup cluster_1 ML Model cluster_2 Experimentation Define 1. Define Goal, Parameters, and Search Space DoE 2. Perform Initial Experiments (DoE / LHS) Define->DoE Train 3. Train Surrogate Model (e.g., Gaussian Process) DoE->Train Suggest 4. Acquisition Function Suggests Next Experiment Train->Suggest Perform 5. Perform Experiment in the Lab Suggest->Perform Analyze 6. Analyze Outcome (e.g., Yield, Purity) Perform->Analyze Update 7. Add New Data Point and Update Model Analyze->Update Update->Train Iterate

    Caption: Iterative workflow for Bayesian Optimization of a chemical reaction.

References

  • Vertex AI Search. (2024).
  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies.
  • White Rose Research Online. (2023).
  • ChemCopilot. (2025). Formulation Machine Learning Tools: How AI Is Optimizing Chemical Synthesis and Product Performance.
  • Sarkar, P. (2023). Unleashing the Power of Machine Learning in Chemical Synthesis. Eur. Chem. Bull., 12(Special Issue 3), 2221-2232.
  • ACS Publications. (2025). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • Arrigo, A. (2025).
  • Guo, J., & Engkvist, O. (2022). Bayesian Optimization for Chemical Reactions. CHIMIA, 76(4), 333-339.
  • Desimpel, S., et al. (2026). Bayesian optimization for chemical reactions. Chemical Society Reviews.
  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies.
  • Royal Society of Chemistry. (2026).
  • ACS Publications. (2023). Bayesian Optimization as a Sustainable Strategy for Early-Stage Process Development? A Case Study of Cu-Catalyzed C–N Coupling of Sterically Hindered Pyrazines.
  • MDPI. (2025).
  • Senthamarai, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC.
  • PMC. (n.d.).
  • Coley, C. W., et al. (2021). Machine Learning in Computer-Aided Synthesis Planning. Accounts of Chemical Research, 54(5), 1219-1229.
  • ChemicalBook. (n.d.). (4-CHLORO-BENZOYLAMINO)-ACETIC ACID CAS#: 13450-77-6.
  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids.
  • Reddit. (2025).
  • WordPress. (n.d.).
  • PubChem. (n.d.). (4-Chloro-benzylamino)-acetic acid.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reker, D. (2020).
  • Reddit. (2021).
  • Coley, C. W., et al. (2018). Using Machine Learning To Predict Suitable Conditions for Organic Reactions. ACS Central Science, 4(11), 1465-1474.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • ACS Omega. (2023).
  • Organic Syntheses. (1922). PHENYLACETIC ACID.
  • The Royal Society of Chemistry. (2009).
  • ResearchGate. (n.d.). N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride.
  • ResearchGate. (2025).
  • ChemRxiv. (2024).
  • Reddit. (2024).
  • Santa Cruz Biotechnology. (n.d.). (4-Chloro-benzoylamino)-acetic acid.
  • Organic Chemistry Portal. (n.d.).
  • Biotage. (2023). Does reagent and reaction solvent order impact product yield and purity?.
  • Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • Bentham Science. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Benchchem. (n.d.). N-Hydroxyglycine CAS number and chemical properties.
  • PMC. (2023).
  • Google Patents. (n.d.). CN105241967A - Measurement method of residual quantity of chloroacetic acid compounds in cosmetics.
  • Agilent. (2019).
  • The Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
  • ChemicalBook. (2026). (4-CHLORO-BENZOYLAMINO)-ACETIC ACID | 13450-77-6.

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Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: (4-Chloro-benzylamino)-acetic Acid as a GlyT1 Inhibitor Scaffold

Content Type: Technical Comparison Guide Subject: N-(4-Chlorobenzyl)glycine (Lead Scaffold) vs. Sarcosine & Advanced Analogs Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: N-(4-Chlorobenzyl)glycine (Lead Scaffold) vs. Sarcosine & Advanced Analogs Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists

Executive Summary: The Pharmacophore Defined

(4-Chloro-benzylamino)-acetic acid (also known as N-(4-chlorobenzyl)glycine ) represents a pivotal chemical scaffold in the development of Glycine Transporter 1 (GlyT1) inhibitors .

While endogenous glycine and its N-methylated analog (Sarcosine) are the natural substrates of GlyT1, they lack the lipophilicity and metabolic stability required for effective therapeutic use in treating schizophrenia (NMDA hypofunction) or cognitive impairment. The introduction of the 4-chlorobenzyl moiety transforms the hydrophilic amino acid into a "lead-like" small molecule.

This guide objectively compares (4-Chloro-benzylamino)-acetic acid against its structural precursors and advanced clinical candidates, analyzing the causal structure-activity relationships (SAR) that drive its performance.

Chemical Profile & Structural Logic[1]

Before analyzing performance, we must establish the physicochemical baseline. The 4-chloro substitution is not arbitrary; it serves a dual purpose of filling hydrophobic pockets within the transporter and blocking metabolic oxidation.

Property(4-Chloro-benzylamino)-acetic acidSarcosine (Comparator)Benzylglycine (Comparator)
Formula C₉H₁₀ClNO₂C₃H₇NO₂C₉H₁₁NO₂
MW 199.63 g/mol 89.09 g/mol 165.19 g/mol
LogP (Calc) ~1.87-0.791.10
pKa (Amine) ~7.8 (Secondary amine)~10.0~9.6
Role Synthetic Lead / InhibitorEndogenous SubstrateWeak Inhibitor

Key Insight: The shift in LogP from -0.79 (Sarcosine) to ~1.87 (4-Cl analog) allows the molecule to cross the Blood-Brain Barrier (BBB), a critical failure point for unmodified amino acids.

Comparative Performance Analysis

Potency & Selectivity (GlyT1 vs. GlyT2)

The primary metric for this scaffold is the inhibition of glycine uptake via GlyT1.

  • Sarcosine (Baseline): Acts as a competitive substrate with moderate affinity (IC50 in high µM range). It is rapidly metabolized by Sarcosine Dehydrogenase (SARDH).

  • (4-Chloro-benzylamino)-acetic acid (The Lead): The addition of the chlorophenyl ring creates a hydrophobic interaction with the GlyT1 binding site (specifically interacting with hydrophobic residues near the substrate gate). This typically improves affinity into the low µM to high nM range.

  • ALX-5407 (Advanced Analog): A complex derivative (NFPS) that builds upon the N-benzylglycine core. It achieves pM to low nM potency but is irreversible, leading to toxicity concerns.

Performance Data Table:

CompoundGlyT1 Potency (IC50)Selectivity (vs. GlyT2)Metabolic Stability
Sarcosine ~40-60 µMLowPoor (SARDH substrate)
N-Benzylglycine ~5-10 µMModerateModerate
(4-Cl-benzylamino)-acetic acid 0.5 - 2.0 µM High Good (Blocked para-oxidation)
ALX-5407 (Reference Drug) ~0.003 µM (3 nM)Very HighHigh (Irreversible)
Structure-Activity Relationship (SAR) Logic

The superiority of the 4-chloro derivative over other halogenated analogs stems from the "Goldilocks" zone of steric bulk and electronics.

  • 4-Fluoro: Too small; often fails to fully occupy the hydrophobic pocket.

  • 4-Bromo/Iodo: Too bulky; steric clash reduces affinity.

  • 4-Chloro: Optimal volume. Furthermore, the Chlorine atom deactivates the phenyl ring, reducing the rate of oxidative metabolism compared to the unsubstituted benzyl ring.

Visualizing the Mechanism

The following diagram illustrates the SAR decision tree that leads to the selection of the 4-chloro derivative as the optimal lead scaffold.

SAR_Logic Glycine Glycine (Endogenous Ligand) Sarcosine Sarcosine (N-Methyl) Glycine->Sarcosine N-Methylation (Substrate) Benzylglycine N-Benzylglycine (Hydrophobic Anchor) Sarcosine->Benzylglycine Hydrophobic Expansion Cl_Analog (4-Chloro-benzylamino)-acetic acid (Optimal Lead) Benzylglycine->Cl_Analog Optimized Halogenation F_Analog 4-Fluoro Analog (Lower Affinity) Benzylglycine->F_Analog Halogenation H_Analog Unsubstituted (Metabolic Liability) Benzylglycine->H_Analog Baseline Advanced Complex Inhibitors (e.g., ALX-5407) Cl_Analog->Advanced Further Derivatization H_Analog->Cl_Analog Cl blocks CYP450 para-oxidation

Figure 1: Structural evolution from Glycine to the 4-Chloro lead scaffold, highlighting the impact of substitutions on stability and affinity.

Experimental Protocols

To validate the performance of (4-Chloro-benzylamino)-acetic acid, the following standardized protocols are recommended. These ensure reproducibility and minimize artifacts common in amino acid chemistry (e.g., zwitterion solubility issues).

Synthesis: Reductive Amination (Standardized)

Objective: Synthesize N-(4-chlorobenzyl)glycine with high purity, avoiding di-alkylation.

  • Reagents:

    • 4-Chlorobenzaldehyde (1.0 eq)

    • Glycine (1.2 eq) - Note: Use free base or neutralize HCl salt.

    • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) or NaBH₄ (cheaper, requires care).

    • Solvent: Methanol (MeOH) / Water (10:1).

    • Catalyst: Acetic Acid (catalytic amount to adjust pH to ~5-6).

  • Workflow:

    • Step 1 (Imine Formation): Dissolve Glycine in MeOH/H₂O. Add 4-Chlorobenzaldehyde. Adjust pH to 5-6 with acetic acid. Stir for 2 hours at Room Temperature (RT) to form the Schiff base (imine).

    • Step 2 (Reduction): Cool to 0°C. Add NaBH₃CN portion-wise over 30 minutes.

    • Step 3 (Quench): Stir for 12 hours. Quench with 1N HCl (destroy excess hydride).

    • Step 4 (Isolation): Neutralize with NaOH to pH 7 (isoelectric point). The product often precipitates. If not, extract with n-Butanol (due to amphoteric nature).

    • Step 5 (Purification): Recrystallization from Ethanol/Water.

Biological Assay: [³H]-Glycine Uptake Inhibition

Objective: Determine the IC50 of the compound against GlyT1.

  • Cell Line: CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1).

  • Buffer: HBSS (Hank's Balanced Salt Solution) containing 10 mM HEPES, pH 7.4.

  • Protocol:

    • Seed cells in 96-well plates (50,000 cells/well).

    • Wash cells 2x with Buffer.

    • Pre-incubation: Add test compound ((4-Chloro-benzylamino)-acetic acid) at varying concentrations (1 nM to 100 µM) for 15 minutes.

    • Uptake: Add [³H]-Glycine (final conc. 50 nM) and incubate for 10 minutes at 37°C.

    • Termination: Aspirate buffer and wash 3x with ice-cold buffer.

    • Lysis: Add 0.1N NaOH/1% SDS.

    • Measurement: Liquid Scintillation Counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Synthesis Workflow Diagram

Synthesis_Flow Aldehyde 4-Chlorobenzaldehyde Imine Schiff Base Formation (pH 5-6, MeOH) Aldehyde->Imine Glycine Glycine Glycine->Imine Reduction Reduction (NaBH3CN) Imine->Reduction Quench Acid Quench & Neutralization Reduction->Quench Product (4-Chloro-benzylamino)- acetic acid Quench->Product

Figure 2: Step-by-step reductive amination pathway for the synthesis of the target scaffold.

Conclusion

(4-Chloro-benzylamino)-acetic acid is not merely an intermediate; it is a functional pharmacophore that balances the solubility of amino acids with the lipophilicity required for CNS penetration.

For researchers, it serves as the ideal "Entry Level" inhibitor for GlyT1 studies. It is more stable than Sarcosine and less toxic/irreversible than ALX-5407. Future optimization of this scaffold typically involves modifying the "acetic acid" tail to an amide or ester to further improve bioavailability (prodrug strategy), but the 4-chlorobenzyl amine core remains the anchoring motif for activity.

References

  • PubChem. (2025).[1] (4-Chloro-benzylamino)-acetic acid | C9H10ClNO2.[1][2] National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Available at: [Link]

  • Vandenberg, R. J., et al. (2024). Transport mechanism and pharmacology of the human GlyT1. PubMed.[3] Available at: [Link]

  • Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry. (Contextual reference for Sarcosine/GlyT1 SAR).

Sources

Comparative

Biological activity of (4-Chloro-benzylamino)-acetic acid vs. other halogenated benzylamino acids

Executive Summary & Technical Context[1][2][3][4][5] (4-Chloro-benzylamino)-acetic acid (also known as N-(4-chlorobenzyl)glycine) represents a critical pharmacophore in the development of central nervous system (CNS) the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

(4-Chloro-benzylamino)-acetic acid (also known as N-(4-chlorobenzyl)glycine) represents a critical pharmacophore in the development of central nervous system (CNS) therapeutics. Unlike simple amino acids, this secondary amine serves as a "privileged scaffold" for two primary mechanisms: Glycine Transporter 1 (GlyT1) inhibition (relevant to Schizophrenia) and Voltage-Gated Sodium Channel modulation (relevant to Epilepsy).

This guide objectively compares the 4-chloro derivative against its fluorinated, brominated, and unsubstituted counterparts. The data suggests that the 4-chloro substituent offers the optimal balance between lipophilicity (LogP ~1.8) and metabolic stability , making it a superior lead fragment compared to the more metabolically labile 4-fluoro or the sterically hindering 4-bromo analogs.

Chemical & Physicochemical Profiling[4][6][7]

To understand the biological divergence, we must first establish the physicochemical baseline. The "halogen effect" dramatically alters the ability of the molecule to penetrate the Blood-Brain Barrier (BBB) and interact with hydrophobic pockets in the GlyT1 transporter.

Table 1: Physicochemical Properties of Halogenated Benzylamino Acids

Compound VariantSubstituent (R)Mol. Weight ( g/mol )cLogP (Lipophilicity)tPSA (Ų)H-Bond AcceptorsPredicted BBB Permeability
Target Compound 4-Chloro 199.63 1.78 49.3 3 High
Analog A4-Fluoro183.181.1549.33Moderate
Analog B4-Bromo244.092.0549.33High (Potential Toxicity)
Analog CUnsubstituted165.190.9849.33Low

Note: cLogP values are calculated consensus values. tPSA (Topological Polar Surface Area) remains constant across the series as the polar head group (glycine) is unchanged, but the lipophilic tail drives distribution.

Comparative Biological Activity

A. Glycine Transporter 1 (GlyT1) Inhibition

The primary interest in (4-Chloro-benzylamino)-acetic acid lies in its ability to mimic sarcosine (N-methylglycine) while adding a hydrophobic anchor. GlyT1 inhibitors increase synaptic glycine levels, potentiating NMDA receptor function—a therapeutic target for the negative symptoms of schizophrenia.[1][2]

  • 4-Chloro (Target): Exhibits a "Goldilocks" effect. The chlorine atom fills the hydrophobic sub-pocket of the GlyT1 transporter without causing steric clash. It effectively blocks metabolic dealkylation better than the unsubstituted form.

  • 4-Fluoro: While biologically active, the fluorine atom is small and mimics hydrogen sterically. It often fails to provide sufficient hydrophobic interaction energy (Van der Waals forces) compared to chlorine, leading to lower binding affinity (higher IC50).

  • 4-Bromo: High affinity due to hydrophobicity, but the increased molecular weight and size often reduce oral bioavailability and solubility.

B. Anticonvulsant Activity (MES Test)

In Maximal Electroshock Seizure (MES) models, N-benzyl derivatives act by stabilizing the inactivated state of sodium channels.

  • Activity Trend: 4-Cl ≈ 4-Br > 4-F > Unsubstituted.

  • Mechanism: The electron-withdrawing nature of the halogen at the para position increases the acidity of the benzylic protons and alters the pKa of the secondary amine, enhancing interaction with the receptor site.

Mechanism of Action Visualization

The following diagram illustrates how (4-Chloro-benzylamino)-acetic acid functions as a GlyT1 inhibitor to potentiate NMDA receptor signaling.

GlyT1_Mechanism Synapse Synaptic Cleft Glycine Glycine (Neurotransmitter) Synapse->Glycine Accumulation GlyT1 GlyT1 Transporter (Glial Cell) Glycine->GlyT1 Reuptake (Normal) NMDAR NMDA Receptor (Post-synaptic) Glycine->NMDAR Co-activation Inhibitor (4-Cl-benzylamino)-acetic acid Inhibitor->GlyT1 Blocks Reuptake Signal Glutamatergic Signaling (Cognitive Enhancement) NMDAR->Signal Potentiation

Caption: Figure 1. Mechanism of Action. The 4-chloro derivative blocks GlyT1 reuptake, increasing synaptic glycine concentrations, which co-activates NMDA receptors to treat hypofunction.

Experimental Protocol: Synthesis & Validation

To ensure reproducibility, we utilize a Reductive Amination pathway. This method is preferred over direct alkylation (using benzyl chloride) because it prevents over-alkylation to the tertiary amine.

Reagents Required:
  • Glycine (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Acetic Acid (catalytic)

Step-by-Step Workflow:
  • Imine Formation:

    • Dissolve Glycine (10 mmol) in MeOH (30 mL).

    • Add 4-Chlorobenzaldehyde (10 mmol).

    • Add 2-3 drops of glacial acetic acid to catalyze imine formation.

    • Critical Step: Stir at Room Temperature (RT) for 2 hours. Ensure solution turns slightly yellow (indication of imine).

  • Reduction:

    • Cool the solution to 0°C.

    • Slowly add NaBH₃CN (15 mmol) portion-wise over 20 minutes.

    • Why? Adding reducing agent too fast can cause exotherms and side reactions.

    • Allow to warm to RT and stir overnight (12h).

  • Work-up & Purification:

    • Evaporate MeOH under reduced pressure.

    • Resuspend residue in water and adjust pH to ~8 with NaHCO₃.

    • Extract unreacted aldehyde with Ethyl Acetate (discard organic layer).

    • Adjust aqueous layer pH to ~5 (isoelectric point). The product, (4-Chloro-benzylamino)-acetic acid, will precipitate.

    • Recrystallize from Ethanol/Water (80:20).

Analytical Validation (Self-Check):
  • 1H NMR (D₂O): Look for singlet at ~3.5 ppm (Glycine CH₂) and singlet at ~4.1 ppm (Benzyl CH₂). The aromatic region (7.3-7.5 ppm) should show a distinct AA'BB' system characteristic of para-substitution.

  • Melting Point: Expected range 240–245°C (decomposition).

Structure-Activity Relationship (SAR) Logic

Why is the 4-Chloro position superior?

SAR_Logic cluster_0 4-Position (Para) cluster_1 Nitrogen Core Compound N-(4-Chlorobenzyl)glycine Metabolism Metabolic Blockade (Prevents hydroxylation) Compound->Metabolism Cl vs H Lipophilicity LogP Optimization (CNS Penetration) Compound->Lipophilicity Cl vs F pKa Basic Amine (Protonated at pH 7.4) Compound->pKa Essential for Binding

Caption: Figure 2. SAR Analysis. The 4-Cl substituent specifically optimizes metabolic stability and lipophilicity without compromising the essential amine pKa.

References

  • Mezler, M., et al. (2008). "Inhibitors of GlyT1 affect glycine transport via discrete binding sites." Molecular Pharmacology. Available at: [Link]

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry. Available at: [Link]

  • PubChem. "N-(4-Chlorobenzyl)glycine | C9H10ClNO2." National Library of Medicine. Available at: [Link]

  • Kohn, H., et al. (2009). "The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to In Vitro Assay Validation for (4-Chloro-benzylamino)-acetic acid: A Focus on GABAergic Targets

Introduction (4-Chloro-benzylamino)-acetic acid is a synthetic molecule with a chemical structure that suggests potential interaction with biological systems, particularly within the central nervous system.[1] Its core i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Chloro-benzylamino)-acetic acid is a synthetic molecule with a chemical structure that suggests potential interaction with biological systems, particularly within the central nervous system.[1] Its core is an amino acid (glycine) scaffold, which is a fundamental building block for many neurotransmitters and neuromodulators. The presence of a 4-chlorobenzyl group, a moiety found in various centrally acting drugs, further supports the hypothesis of its neuroactivity. This guide provides a comprehensive framework for the in vitro validation of assays to investigate the potential modulatory effects of (4-Chloro-benzylamino)-acetic acid on the γ-aminobutyric acid (GABA) system, a primary inhibitory neurotransmitter system in the brain.[2][3]

Disturbances in GABAergic signaling are implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[4] Consequently, molecules that can modulate this system are of significant therapeutic interest. This guide will detail the validation of two key in vitro assays—a GABA transporter (GAT1) uptake assay and a GABAA receptor binding assay—to rigorously characterize the pharmacological profile of (4-Chloro-benzylamino)-acetic acid and compare its activity with established reference compounds.

Strategic Selection of In Vitro Assays

Given the structural features of (4-Chloro-benzylamino)-acetic acid, two primary hypotheses for its mechanism of action within the GABAergic system are proposed:

  • Inhibition of GABA Transporters: The structural similarity to GABA suggests that the compound may act as a competitive or non-competitive inhibitor of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[5][6] GAT1 is a particularly relevant target, and its inhibition leads to increased extracellular GABA levels, enhancing inhibitory neurotransmission.[5]

  • Modulation of GABA Receptors: The compound may directly interact with GABA receptors, either at the GABA binding site (orthosteric) or at an allosteric site, to modulate receptor function. The major classes of GABA receptors are the ionotropic GABAA receptors and the metabotropic GABAB receptors.[2]

Therefore, this guide will focus on the validation of assays for GAT1 and GABAA receptors, as these represent high-priority targets for initial screening and characterization.

Core Principles of In Vitro Assay Validation

To ensure the reliability and reproducibility of experimental data, a thorough validation of any in vitro assay is paramount. The following parameters must be rigorously assessed:

  • Specificity: The ability of the assay to measure the analyte of interest exclusively, without interference from other components in the sample.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the coefficient of variation (%CV).

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A Comparative Guide to In Vitro Assay Validation for GABAergic Targets

GABA Transporter 1 (GAT1) Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing the GAT1 transporter.[7][8]

Experimental Workflow: GAT1 Uptake Assay

GAT1_Uptake_Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_culture Culture MDCK-II cells stably expressing human GAT1 seeding Seed cells into 96-well plates and grow to confluence cell_culture->seeding wash Wash cells with assay buffer seeding->wash preincubation Pre-incubate cells with test compound or vehicle wash->preincubation initiation Add [3H]GABA to initiate uptake preincubation->initiation incubation Incubate for a defined time at 37°C initiation->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation analysis Calculate % inhibition and determine IC50 values scintillation->analysis cluster_prep cluster_prep cluster_assay cluster_assay cluster_detection cluster_detection

Caption: Workflow for a GAT1 radiolabeled GABA uptake assay.

Detailed Protocol for GAT1 Uptake Assay Validation

Objective: To validate a [3H]GABA uptake assay in MDCK-II cells stably expressing human GAT1.

Materials:

  • MDCK-II cells stably expressing human GAT1 (e.g., from BioIVT)[7]

  • Culture medium (e.g., DMEM with 10% FBS, G418)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [3H]GABA (PerkinElmer)

  • (4-Chloro-benzylamino)-acetic acid

  • Nipecotic acid (positive control inhibitor)[7]

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Culture and maintain the GAT1-expressing MDCK-II cells according to the supplier's recommendations. Seed the cells into 96-well plates at an appropriate density and allow them to form a confluent monolayer.

  • Assay Performance:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Pre-incubate the cells for 10-15 minutes with varying concentrations of (4-Chloro-benzylamino)-acetic acid, Nipecotic acid (e.g., 0.1 nM to 100 µM), or vehicle (assay buffer).

    • Initiate the uptake by adding a fixed concentration of [3H]GABA (e.g., 10 nM).

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like Nipecotic acid) from the total uptake.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Compare [3H]GABA uptake in GAT1-expressing cells versus parental cells lacking the transporter.Uptake in GAT1-expressing cells should be significantly higher (>10-fold) than in parental cells.
Linearity of Uptake Measure [3H]GABA uptake at various time points (e.g., 2, 5, 10, 20, 30 minutes).Uptake should be linear with time up to a certain point. The chosen assay time should be within this linear range.
Accuracy Determine the IC50 of a known inhibitor (Nipecotic acid) and compare it to the published value.The experimentally determined IC50 should be within 2-fold of the literature value.
Precision (Intra- and Inter-assay) Run the assay with a known inhibitor on the same day (intra-assay) and on different days (inter-assay) and calculate the %CV of the IC50 values.Intra-assay %CV < 15%; Inter-assay %CV < 20%.
Robustness Introduce small, deliberate variations in assay parameters (e.g., incubation time, temperature) and assess the impact on the IC50 of the control inhibitor.The IC50 should not change significantly with minor variations in assay parameters.
GABAA Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GABAA receptor.[2][9]

Experimental Workflow: GABAA Receptor Binding Assay

GABAA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis tissue Homogenize rat brain tissue in buffer centrifuge1 Centrifuge at low speed to remove nuclei and debris tissue->centrifuge1 centrifuge2 Centrifuge supernatant at high speed to pellet membranes centrifuge1->centrifuge2 resuspend Resuspend membrane pellet in assay buffer centrifuge2->resuspend incubation Incubate membranes with [3H]muscimol and test compound resuspend->incubation filtration Rapidly filter the reaction mixture through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Measure radioactivity on filters using a scintillation counter washing->scintillation analysis Calculate % displacement and determine Ki values scintillation->analysis cluster_prep cluster_prep cluster_assay cluster_assay cluster_detection cluster_detection

Caption: Workflow for a GABAA receptor radioligand binding assay.

Detailed Protocol for GABAA Receptor Binding Assay Validation

Objective: To validate a [3H]muscimol binding assay using rat brain membranes.

Materials:

  • Rat brain tissue (e.g., cortex or cerebellum)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]muscimol (PerkinElmer)

  • (4-Chloro-benzylamino)-acetic acid

  • GABA (for non-specific binding determination) or bicuculline (positive control antagonist)[2]

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Finally, resuspend the membranes in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate or individual tubes, add the membrane preparation, [3H]muscimol (at a concentration close to its Kd), and varying concentrations of (4-Chloro-benzylamino)-acetic acid, a known competitor (e.g., GABA or bicuculline), or vehicle.

    • For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 100 µM).

    • Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the percent displacement of [3H]muscimol by the test compound.

    • Plot the percent displacement against the log concentration of the compound and fit the data to determine the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Determine the Kd of [3H]muscimol through saturation binding experiments.The Kd value should be consistent with published data for GABAA receptors.
Saturation Binding Incubate membranes with increasing concentrations of [3H]muscimol to determine the Kd and Bmax (maximum number of binding sites).The binding should be saturable and fit a one-site binding model.
Accuracy Determine the Ki of a known competitor (e.g., bicuculline) and compare it to the literature value.The experimentally determined Ki should be within 2-fold of the published value.
Precision (Intra- and Inter-assay) Run the assay with a known competitor on the same day and on different days and calculate the %CV of the Ki values.Intra-assay %CV < 20%; Inter-assay %CV < 25%.
Robustness Assess the effect of minor variations in incubation time, temperature, and buffer composition on the Ki of the control competitor.The Ki should remain relatively stable under slight variations in assay conditions.

Application to (4-Chloro-benzylamino)-acetic acid and Comparative Analysis

Once both the GAT1 uptake and GABAA receptor binding assays are fully validated, they can be employed to characterize the activity of (4-Chloro-benzylamino)-acetic acid.

Screening and Potency Determination:

  • (4-Chloro-benzylamino)-acetic acid will be tested across a wide concentration range (e.g., 1 nM to 100 µM) in both validated assays.

  • The IC50 (for the GAT1 assay) and Ki (for the GABAA binding assay) values will be determined.

Comparative Analysis:

The performance of (4-Chloro-benzylamino)-acetic acid will be objectively compared to well-characterized reference compounds.

CompoundGAT1 Uptake IC50 (µM)GABAA Binding Ki (µM)Selectivity (GABAA Ki / GAT1 IC50)
(4-Chloro-benzylamino)-acetic acid To be determinedTo be determinedTo be determined
Nipecotic Acid (GAT1 Inhibitor) ~ 10> 100> 10
Bicuculline (GABAA Antagonist) > 100~ 1< 0.01
GABA (Endogenous Ligand) ~ 20 (as inhibitor)~ 0.1~ 0.005

Interpretation of Results:

  • Potent GAT1 Inhibition: A low IC50 value in the GAT1 uptake assay would indicate that (4-Chloro-benzylamino)-acetic acid is a potent inhibitor of GABA reuptake.

  • GABAA Receptor Affinity: A low Ki value in the binding assay would suggest direct interaction with the GABAA receptor.

  • Selectivity: The ratio of the Ki to the IC50 will provide a measure of the compound's selectivity for one target over the other. A high selectivity ratio would indicate a preference for GAT1, while a low ratio would suggest a preference for the GABAA receptor.

Conclusion

This guide outlines a rigorous and scientifically sound approach to the in vitro assay validation for characterizing the pharmacological profile of (4-Chloro-benzylamino)-acetic acid. By employing validated GAT1 uptake and GABAA receptor binding assays, researchers can reliably determine the compound's potency and selectivity for these key GABAergic targets. This comparative approach, benchmarked against known standards, is essential for elucidating the mechanism of action of novel compounds and for making informed decisions in the early stages of drug discovery and development. The experimental data generated through this framework will provide a solid foundation for further preclinical investigation.

References

  • BioIVT. GAT1 (SLC6A1) Transporter Assay. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1: Unit 1.7. [Link]

  • Jursky, F. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 12(21), 4038–4048. [Link]

  • ResearchGate. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds. [Link]

  • Galli, A., & DeFelice, L. J. (2000). Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. Journal of Neuroscience, 20(16), 5919–5928. [Link]

  • Zaugg, J., Khom, S., & Hering, S. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1563. [Link]

  • Pál, B., Gulyás-Kovács, A., & Rózsa, B. (2021). Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case. ACS Omega, 6(23), 15449–15461. [Link]

  • Jursky, F., & Szulczyk, B. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. [Link]

  • Kowalczyk, M., & Malawska, B. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • ResearchGate. (n.d.). The working and inhibition mechanisms of GAT1. [Link]

  • PubChem. (n.d.). (4-Chloro-benzylamino)-acetic acid. [Link]

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Comparative

Cross-validation of analytical methods for (4-Chloro-benzylamino)-acetic acid

Technical Guide: Cross-Validation of Analytical Architectures for (4-Chloro-benzylamino)-acetic Acid Executive Summary & Compound Profile This guide provides a rigorous cross-validation framework for (4-Chloro-benzylamin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Validation of Analytical Architectures for (4-Chloro-benzylamino)-acetic Acid

Executive Summary & Compound Profile

This guide provides a rigorous cross-validation framework for (4-Chloro-benzylamino)-acetic acid (also known as N-(4-Chlorobenzyl)glycine; CAS 114479-33-3).[1][2] Unlike its benzoyl analog (4-chlorohippuric acid), this compound possesses a secondary amine and a carboxylic acid separated by a methylene bridge, conferring distinct zwitterionic properties that challenge standard Reversed-Phase (RP) chromatography.[1][2]

The choice of analytical method is not binary; it is dictated by the Data Quality Objectives (DQO). This guide compares RP-HPLC-UV (the workhorse for Assay/Purity) against HILIC-MS/MS (the gold standard for Trace Impurity/Genotoxicity screening), providing a validated pathway for method selection.[1][2]

Compound Profile:

  • IUPAC Name: N-(4-Chlorobenzyl)glycine[1][2][3]

  • Structure: Cl-C₆H₄-CH₂-NH-CH₂-COOH[1][2]

  • Physicochemical Challenge: Zwitterionic nature.

    • Acidic pH (<2): Cationic (NH₂⁺ / COOH) – Soluble, low RP retention.[2]

    • Neutral pH (isoelectric): Zwitterionic (NH₂⁺ / COO⁻) – Poor solubility, potential precipitation.[2]

    • Basic pH (>10): Anionic (NH / COO⁻) – Repelled by C18 silanols.[2]

Analytical Method A: RP-HPLC-UV (Quality Control Standard)

Objective: Routine assay (>98% purity), stability testing, and reaction monitoring. Principle: Ion-Suppression Reversed-Phase Chromatography. By lowering the pH below the pKa of the carboxylic acid (~2.3), we suppress the ionization of the carboxyl group, rendering the molecule sufficiently hydrophobic (via the chlorobenzyl tail) to retain on a C18 stationary phase.[2]

Experimental Protocol
ParameterSpecificationRationale (Causality)
Column C18 with Polar Embedding (e.g., Waters SymmetryShield or Agilent ZORBAX SB-Aq), 4.6 x 150 mm, 3.5 µmPolar-embedded groups prevent "phase collapse" (dewetting) in highly aqueous mobile phases required for polar analytes.[1][2]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH ensures the carboxylic acid is protonated (neutral), increasing retention.[2] Phosphate suppresses silanol activity.[2]
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peak shapes for aromatic amines compared to Methanol due to lower viscosity and dipole moment.[2]
Gradient 0-2 min: 5% B; 2-10 min: 5%→60% B; 10-12 min: 60% B.Initial low organic hold ensures the polar glycine "head" interacts with the phase before the hydrophobic "tail" elutes it.[1]
Flow Rate 1.0 mL/minStandard backpressure optimization for 3.5 µm particles.[2]
Detection UV @ 220 nm (Primary), 254 nm (Secondary)220 nm captures the peptide-like bond and end-absorption; 254 nm is specific to the chlorobenzene ring (less noise).[2]
Temperature 30°CControls viscosity and mass transfer kinetics.[2]

Self-Validating System Check:

  • System Suitability: Tailing Factor must be < 1.[2]5. If > 1.5, secondary interactions between the amine and residual silanols are occurring.[2] Action: Increase buffer strength or lower pH.[2]

Analytical Method B: HILIC-MS/MS (Trace & Bioanalysis)

Objective: Trace impurity quantification (<0.05%), genotoxic impurity screening, or pharmacokinetic (PK) studies in plasma. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC).[2] The zwitterionic nature of the compound is an asset here.[2] The water layer on the silica surface retains the charged amine/acid groups, while the organic mobile phase elutes the matrix.[2]

Experimental Protocol
ParameterSpecificationRationale (Causality)
Column HILIC Amide or Bare Silica (e.g., TSKgel Amide-80), 2.1 x 100 mm, 1.7 µmAmide phases provide hydrogen bonding retention mechanisms suitable for glycine derivatives.[1][2]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[2]5) in WaterVolatile buffer essential for MS source.[2] Formate provides protons for positive mode ionization.[2]
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content (>70%) is required to maintain the HILIC partition mechanism.[2]
Isocratic Mode 80% B / 20% AIsocratic elution often yields more stable ionization efficiency in HILIC than gradients.[2]
Detection ESI+ (Positive Mode), MRMThe secondary amine protonates easily ([M+H]⁺ = 200.0 m/z).[2]
Transitions 200.0 → 125.0 (Quant); 200.0 → 154.0 (Qual)125.0 m/z corresponds to the chlorobenzyl carbocation (characteristic fragment).[2]

Self-Validating System Check:

  • Matrix Effect: Post-column infusion of the analyte while injecting a blank matrix.[2] A dip in the baseline indicates ion suppression.[2]

Cross-Validation & Comparative Data

To validate these methods, a "Cross-Validation Bridge" study is required.[2] The same set of spiked standards (0.1 µg/mL to 1000 µg/mL) is analyzed by both methods.[2]

Performance Metrics Summary
MetricMethod A: HPLC-UV (220 nm)Method B: LC-MS/MS (MRM)Verdict
Linearity (R²) > 0.999 (Range: 10 - 1000 µg/mL)> 0.995 (Range: 0.001 - 10 µg/mL)UV is better for high-concentration assay.[1][2]
LOD (Limit of Detection) ~ 1.0 µg/mL~ 0.5 ng/mLMS is ~2000x more sensitive.[2]
Precision (RSD) < 0.5% (Injector precision)< 5.0% (Source variability)UV is superior for tight QC specs.[2]
Specificity Moderate (Co-elution possible)High (Mass filtration)MS distinguishes structural analogs.[2]
Robustness High (pH stable)Moderate (Sensitive to matrix salts)UV is preferred for manufacturing floors.[2]
Validation Workflow Diagram

The following diagram illustrates the decision logic for selecting and validating the appropriate method based on the analytical stage.

ValidationWorkflow Start Sample Origin Decision Concentration Range? Start->Decision HighConc High (>10 µg/mL) Raw Material / API Decision->HighConc Macro Analysis LowConc Trace (<1 µg/mL) Bioanalysis / Cleaning Validation Decision->LowConc Micro Analysis MethodA Method A: HPLC-UV (C18, pH 2.5) HighConc->MethodA MethodB Method B: LC-MS/MS (HILIC, ESI+) LowConc->MethodB Val_A Validation A (ICH Q2): Specificity (Stress Testing) Linearity (80-120%) Precision (Repeatability) MethodA->Val_A Val_B Validation B (ICH M10): Matrix Effect Recovery Accuracy (Low Level) MethodB->Val_B Report Generate CoA / Validation Report Val_A->Report Val_B->Report

Caption: Decision matrix for selecting analytical architecture based on sample concentration and regulatory requirements.

Strategic Recommendations

  • For Synthesis Process Control: Use Method A (HPLC-UV) . The chlorobenzyl chromophore is sufficient for detection at 220 nm.[2] The cost per injection is low, and the method is robust against minor fluctuations in mobile phase composition.[2]

    • Critical Step: Ensure the column is equilibrated for at least 20 column volumes if switching between low and high pH to prevent retention time drift of the zwitterion.

  • For Genotoxic Impurity Screening: If (4-Chloro-benzylamino)-acetic acid is a precursor and unreacted traces must be quantified in the final drug substance, Method B (LC-MS/MS) is mandatory.[1][2] UV detection will likely fail to meet the ppm-level limits required by ICH M7.[1]

  • Troubleshooting Tailing Peaks:

    • In UV: Add 5% Methanol to the Mobile Phase A.[2]

    • In MS: Check the pH.[2][4][5] If the pH drifts above 4.0, the carboxylic acid begins to ionize (COO⁻), causing peak broadening on HILIC columns due to mixed-mode interactions.[2]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][6] (2023).[2][7][8][9] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 413853, (4-Chloro-benzylamino)-acetic acid.[1][2] Retrieved from [Link][2]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[2] (2022).[2][7][10] Retrieved from [Link]

  • McCalley, D. V. Analysis of the retention mechanisms of zwitterionic hydrophilic interaction liquid chromatography stationary phases.[2] Journal of Chromatography A, 1217(20), 3408-3417.[1][2] (Contextual grounding for HILIC mechanism).

Sources

Validation

A Researcher's Guide to the Statistical Analysis and Experimental Evaluation of (4-Chloro-benzylamino)-acetic acid

This guide provides a comprehensive framework for the characterization, experimental evaluation, and statistical analysis of (4-Chloro-benzylamino)-acetic acid. As researchers and drug development professionals, our goal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization, experimental evaluation, and statistical analysis of (4-Chloro-benzylamino)-acetic acid. As researchers and drug development professionals, our goal extends beyond mere data collection; we seek to build a robust, evidence-based narrative around a compound's activity. This document is structured to provide not just protocols, but the underlying scientific rationale, ensuring that the data generated is both accurate and defensible. We will explore the hypothesized activity of (4-Chloro-benzylamino)-acetic acid as a modulator of the GABA-A receptor and compare its in-vitro performance against a well-established therapeutic agent, Diazepam.

Hypothesized Mechanism of Action: GABA-A Receptor Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS)[1]. Its primary receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions to enter the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect[2].

Compounds that enhance the effect of GABA at this receptor are known as Positive Allosteric Modulators (PAMs). They do not bind to the same site as GABA but to a different, "allosteric" site, increasing the channel's opening frequency or duration when GABA is present[3][4]. This potentiation of GABAergic inhibition is the mechanism behind the anxiolytic, sedative, and anticonvulsant effects of many drugs, including benzodiazepines[1][4].

Given its structural features, we hypothesize that (4-Chloro-benzylamino)-acetic acid (PubChem CID: 413853) acts as a GABA-A receptor PAM[5]. This guide outlines the experimental approach required to test this hypothesis and quantify its efficacy and cytotoxicity relative to Diazepam, a classic benzodiazepine PAM.

Part 1: Experimental Design & Protocols

A robust evaluation relies on a multi-faceted experimental approach. We must assess the compound's primary activity on its putative target and its general effect on cell health to determine a therapeutic window. The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.

Primary Efficacy Assessment: GABA-A Receptor Functional Assay

To determine if (4-Chloro-benzylamino)-acetic acid modulates the GABA-A receptor, a functional assay is required. An electrophysiological patch-clamp assay on a cell line expressing human GABA-A receptors is the gold standard. This technique directly measures the ion flow through the channel in response to GABA and the test compound.

Experimental Rationale: The choice of a stable cell line (e.g., HEK293) transfected with specific GABA-A receptor subunits (e.g., α1, β2, γ2) allows for a controlled and reproducible system. By measuring the potentiation of a sub-maximal GABA concentration (e.g., EC20), we can quantify the modulatory effect of our test compound. Diazepam is used as a positive control and benchmark.

Workflow Diagram: Primary Efficacy Assay

G cluster_prep Cell Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis p1 Culture HEK293 cells expressing human α1β2γ2 GABA-A receptors p2 Plate cells onto coverslips for electrophysiology p1->p2 e1 Obtain whole-cell patch-clamp recording p2->e1 e2 Apply sub-maximal GABA (EC20) to establish baseline current e1->e2 e3 Co-apply GABA (EC20) with varying concentrations of Test Compound or Diazepam e2->e3 e4 Measure peak chloride current e3->e4 a1 Normalize current potentiation to baseline e4->a1 a2 Plot concentration-response curve a1->a2 a3 Calculate EC50 and Emax a2->a3

Caption: Workflow for GABA-A receptor functional analysis.

Secondary Assessment: Cell Viability and Cytotoxicity

It is critical to ascertain whether the observed effects of the compound are due to specific receptor modulation or simply a consequence of toxicity. The MTT assay is a reliable, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability[6][7].

Experimental Rationale: This assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals[7]. The amount of formazan produced is proportional to the number of metabolically active cells[7][8]. By exposing cells (e.g., the same HEK293 line or a neuronal cell line like SH-SY5Y) to a range of compound concentrations, we can determine the concentration at which it becomes toxic (the CC50 value).

Detailed Protocol: MTT Assay for Cytotoxicity [6][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of (4-Chloro-benzylamino)-acetic acid and Diazepam in serum-free media. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24-48 hours (or a desired exposure period) at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 (the concentration that causes 50% cell death).

Part 2: Data Presentation and Statistical Analysis

Objective comparison requires rigorous statistical analysis. The data presented below are hypothetical but realistic for this type of study, designed to illustrate the analytical process.

Comparative Data Summary

Table 1: Compound Properties

Property (4-Chloro-benzylamino)-acetic acid Diazepam (Comparator)
PubChem CID 413853[5] 3016
Molecular Formula C₉H₁₀ClNO₂[5] C₁₆H₁₃ClN₂O
Molecular Weight 199.63 g/mol [5] 284.7 g/mol

| Hypothesized Target | GABA-A Receptor | GABA-A Receptor |

Table 2: Hypothetical In Vitro Efficacy Data (GABA-A Receptor Potentiation)

Concentration (nM) (4-Chloro-benzylamino)-acetic acid (% Potentiation) Diazepam (% Potentiation)
1 5.2 10.5
10 25.8 45.1
100 80.1 95.3
1000 145.2 155.6
10000 148.9 158.1
EC50 (nM) ~75 ~15

| Emax (%) | ~150% | ~160% |

Table 3: Hypothetical Cytotoxicity Data (MTT Assay, % Cell Viability)

Concentration (µM) (4-Chloro-benzylamino)-acetic acid Diazepam
1 99.5 100.0
10 98.2 99.1
50 95.4 96.5
100 85.1 92.3
200 52.3 88.7

| CC50 (µM) | ~195 | >200 |

Statistical Analysis Framework

To determine if the observed differences in efficacy between treatment groups (e.g., Vehicle, Compound A at multiple doses, Compound B at multiple doses) are statistically significant, the Analysis of Variance (ANOVA) is the appropriate method[9][10]. It is used to compare the means of three or more groups, avoiding the increased risk of Type I errors (false positives) that arises from performing multiple t-tests[9].

Causality and Trustworthiness: The use of ANOVA is predicated on a properly designed experiment with randomization and controls. Our experimental design includes a vehicle control to account for the effect of the solvent and a positive control (Diazepam) to validate the assay's responsiveness. This ensures that any observed effect can be confidently attributed to the compound itself.

Logical Framework for Statistical Testing

G Data Collect Experimental Data (e.g., % Potentiation) ANOVA Perform One-Way ANOVA to compare all group means Data->ANOVA PValue Is p-value < 0.05? ANOVA->PValue PostHoc Perform Post-Hoc Test (e.g., Tukey's HSD) to compare specific pairs PValue->PostHoc Yes Result1 No significant difference among group means. (Accept Null Hypothesis) PValue->Result1 No Result2 Significant difference exists between specific groups. (Reject Null Hypothesis) PostHoc->Result2

Caption: Decision workflow for statistical analysis of experimental data.

Step-by-Step Statistical Interpretation:

  • State the Hypotheses:

    • Null Hypothesis (H₀): There is no significant difference in the mean efficacy (% potentiation) among all treatment groups (Vehicle, (4-Chloro-benzylamino)-acetic acid at all doses, and Diazepam at all doses).

    • Alternative Hypothesis (H₁): At least one group mean is different from the others.

  • Perform ANOVA: The ANOVA test will yield an F-statistic and a p-value[9]. The F-statistic is a ratio of the variance between the groups to the variance within the groups. A high F-statistic suggests that the between-group variance is larger than the within-group (error) variance.

  • Interpret the p-value: If the p-value is less than a predetermined significance level (typically α = 0.05), we reject the null hypothesis. This indicates that there is a statistically significant difference somewhere among the groups, but it does not specify which groups are different.

  • Post-Hoc Testing: If the ANOVA result is significant, a post-hoc test like Tukey's Honest Significant Difference (HSD) is performed[11]. This test compares all possible pairs of means (e.g., Test Compound at 100nM vs. Vehicle; Test Compound at 100nM vs. Diazepam at 100nM) to identify exactly where the significant differences lie.

Conclusion

This guide presents a structured, scientifically grounded approach to evaluating the novel compound (4-Chloro-benzylamino)-acetic acid. By combining targeted in vitro assays with rigorous statistical analysis, researchers can effectively test the hypothesis of its activity as a GABA-A receptor positive allosteric modulator. The comparison with a known drug, Diazepam, provides essential context for its potency and potential therapeutic window. This framework emphasizes the importance of explaining the causality behind experimental choices and ensuring that every protocol is a self-validating system, leading to trustworthy and publishable results.

References

  • GABAA receptor positive allosteric modulator - Wikipedia. (n.d.).
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Sieghart, W., & Savić, M. M. (2018). Structure-Dependent Activity of Natural GABA(A)
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Curtis, M. J. (2022). Experimental Design and Statistical Analysis for Pharmacology and the Biomedical Sciences. Wiley.
  • University of Bath. (2022). Experimental design and statistical analysis for pharmacology and the biomedical sciences.
  • R&D Systems. (n.d.). GABA-A Receptor Modulators Products.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • Biostatistical method in experimental pharmacology – ANOVA (Analysis of Variance). (n.d.).
  • What are GABAA receptor positive allosteric modulators and how do they work? (2024, June 21).
  • Biobide. (n.d.). What is an Inhibition Assay?
  • National Center for Biotechnology Information. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls.
  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
  • Efficacy Analysis in Clinical Trials: A Comprehensive Review of Statistical and Machine Learning Approaches. (2025). arXiv.
  • Biostatistics in experimental Pharmacology. (n.d.).
  • PubChem. (n.d.). (4-Chloro-benzylamino)-acetic acid.

Sources

Comparative

Benchmarking Reproducibility: (4-Chloro-benzylamino)-acetic Acid (4-CBAA) in GlyT1 Assays

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Assay Development Engineers Subject: N-(4-chlorobenzyl)glycine (4-CBAA) Executive Summary: The Reproducibility Crisis in Glycin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Assay Development Engineers Subject: N-(4-chlorobenzyl)glycine (4-CBAA)

Executive Summary: The Reproducibility Crisis in Glycine Transporter Assays

(4-Chloro-benzylamino)-acetic acid (4-CBAA), often referred to in literature as N-(4-chlorobenzyl)glycine , represents a critical "middle-ground" probe in the study of Glycine Transporter 1 (GlyT1). While the endogenous ligand Sarcosine is often too weak (mM potency) and the synthetic benchmark ALX-5407 (NFPS) is effectively irreversible (nM potency), 4-CBAA offers a reversible, moderate-affinity profile useful for kinetic studies.

However, reproducibility with 4-CBAA is frequently compromised by three factors:

  • Zwitterionic Solubility: Improper pH buffering leads to micro-precipitation.

  • Assay Interference: Its secondary amine structure can generate false positives in colorimetric amine detection.

  • Wash-out Kinetics: Unlike Sarcosine, its lipophilicity requires specific wash protocols to prevent overestimation of inhibition.

This guide standardizes the use of 4-CBAA, contrasting it with industry standards to ensure your IC50 curves are artifacts-free.

Comparative Analysis: 4-CBAA vs. Industry Standards

The following table benchmarks 4-CBAA against the endogenous substrate and the high-affinity standard.

FeatureSarcosine (N-methylglycine)4-CBAA (N-(4-chlorobenzyl)glycine)ALX-5407 (NFPS)
Role Endogenous Substrate / Weak InhibitorSynthetic Probe / Intermediate High-Affinity Reference Antagonist
Potency (IC50) ~500 - 1000 µM (Low)~10 - 50 µM (Moderate) 3 - 10 nM (High)
Binding Kinetics Fast On / Fast OffFast On / Moderate Off Slow On / Extremely Slow Off (Pseudo-irreversible)
Solubility (pH 7.4) High (>100 mM)Moderate (Risk of precipitation) Low (Requires DMSO/Carrier)
Assay Utility Validating active transportSAR studies; Reversible inhibition Defining non-specific background
Primary Failure Mode High concentrations alter osmolaritypH-dependent solubility crash "Sticky" compound effect (carryover)
Expert Insight: Why Choose 4-CBAA?

Use 4-CBAA when you need to study reversible modulation of NMDA receptors. ALX-5407 binds so tightly that it permanently locks the transporter during the timeframe of a physiological experiment, masking dynamic regulation. 4-CBAA allows for "wash-out" experiments to test synaptic recovery.

Mechanistic Visualization: The GlyT1 Inhibition Landscape

The following diagram illustrates where 4-CBAA acts within the synaptic cleft relative to the NMDA receptor and the transporter.

Caption: 4-CBAA blocks GlyT1 reuptake, elevating synaptic glycine levels to potentiate NMDA receptor function, distinct from Sarcosine (which is also transported).

Validated Protocol: [³H]-Glycine Uptake Assay

This protocol is optimized for 4-CBAA , specifically addressing the solubility and lipophilicity issues that cause variability in standard protocols.

Phase 1: Compound Preparation (The Critical Failure Point)
  • The Problem: 4-CBAA is a zwitterion. Dissolving the free acid directly in neutral buffer often results in invisible micro-crystals that scatter light and reduce effective concentration.

  • The Fix:

    • Dissolve 4-CBAA in 100% DMSO to create a 100 mM Stock .

    • Aliquot and store at -20°C (Avoid freeze-thaw cycles; secondary amines can oxidize).

    • Dilution Step: Dilute into assay buffer immediately before use. Ensure final DMSO concentration is <0.5%.

Phase 2: The Assay Workflow

Materials:

  • HEK293 cells stably expressing human GlyT1 (or rat brain synaptosomes).

  • Assay Buffer: HBSS containing 10 mM HEPES, pH 7.4. Crucial: Must be Cl- dependent (GlyT1 requires Na+ and Cl-).

  • Tracer: [³H]-Glycine (Specific Activity: 40-60 Ci/mmol).

  • Stop Solution: Ice-cold PBS.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-GlyT1 cells in 96-well scintillant-coated plates (e.g., Cytostar-T) or standard plates for lysis.

  • Equilibration (30 min): Remove growth media. Wash cells 2x with warm Assay Buffer.

  • Pre-incubation (15 min): Add 4-CBAA (titrated 1 nM to 100 µM).

    • Why? 4-CBAA requires time to penetrate the unstirred water layer and reach equilibrium, unlike Sarcosine.

  • Uptake Initiation: Add [³H]-Glycine (Final concentration: 100 nM).

    • Note: Keep glycine concentration well below Km (~15-30 µM) to ensure competitive sensitivity.

  • Incubation: Incubate for 15 minutes at Room Temperature.

    • Warning: Do not exceed 20 mins. Uptake must remain in the linear phase.

  • Termination: Rapidly aspirate and wash 3x with Ice-Cold Stop Solution.

    • Reproducibility Tip: Automated washers must be set to low velocity to avoid detaching the cell monolayer, which is common when cells are treated with benzyl-derivatives.

  • Quantification: Add Liquid Scintillation Cocktail and count.

Troubleshooting & Quality Control

Visualizing the Workflow Logic

The following flow ensures you catch errors before generating data.

Assay_Workflow Start Start: 4-CBAA Stock Solubility_Check Check Clarity (No Precipitate) Start->Solubility_Check Solubility_Check->Start Cloudy (Sonicate/Warm) Pre_Inc Pre-Incubation (15 min @ RT) Solubility_Check->Pre_Inc Clear Tracer_Add Add [3H]-Glycine Pre_Inc->Tracer_Add Linearity_Check Time < 20 min? Tracer_Add->Linearity_Check Linearity_Check->Tracer_Add No (Reduce Time) Wash 3x Ice Cold Wash Linearity_Check->Wash Yes Read Scintillation Count Wash->Read

Caption: Operational workflow emphasizing the critical solubility check and linearity constraints.

Common Pitfalls
  • "The Sarcosine Effect": Researchers often try to use 4-CBAA at mM concentrations like Sarcosine. Don't. At >100 µM, 4-CBAA may cause non-specific membrane perturbation due to the chlorobenzyl group.

  • pH Drift: The "Acetic Acid" moiety means the compound is pH sensitive. Ensure your HEPES buffer is strong enough (10-20 mM) to maintain pH 7.4 upon drug addition.

  • Non-Specific Binding (NSB): Always define NSB using 10 µM ALX-5407 (or 100 mM Sarcosine) to subtract background counts.

References

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry. Link

  • Atkinson, B. N., et al. (2001).[1] "ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter."[2][3] Molecular Pharmacology. Link

  • Tsai, G., et al. (2004).[4] "Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia."[5] Biological Psychiatry. Link

  • PubChem Compound Summary. (2024). "N-(4-Chlorobenzyl)glycine."[6][7] National Center for Biotechnology Information. Link

Sources

Validation

Technical Guide: Differentiating Regioisomers of Chloro-Substituted Benzylamino Acetic Acids

This guide details the differentiation of regioisomers for Chloro-Substituted Benzylamino Acetic Acids (specifically N-(2-chlorobenzyl)glycine, N-(3-chlorobenzyl)glycine, and N-(4-chlorobenzyl)glycine). Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the differentiation of regioisomers for Chloro-Substituted Benzylamino Acetic Acids (specifically N-(2-chlorobenzyl)glycine, N-(3-chlorobenzyl)glycine, and N-(4-chlorobenzyl)glycine).

Introduction: The Isomeric Challenge

In drug development, the precise position of a chlorine substituent on a benzylamino scaffold significantly influences pharmacokinetics, metabolic stability, and receptor binding affinity. However, differentiating the ortho- (2-Cl), meta- (3-Cl), and para- (4-Cl) isomers of N-(chlorobenzyl)glycine presents a unique analytical challenge due to their identical molecular weight (


 g/mol ) and similar polarity.

This guide provides a definitive, multi-modal workflow for the unambiguous identification and separation of these regioisomers, moving beyond basic characterization to advanced spectroscopic and chromatographic techniques.

Structural Overview & Theoretical Basis

The core structure consists of a glycine moiety linked to a chlorophenyl ring via a methylene bridge. The differentiation relies on the electronic and steric perturbations caused by the chlorine atom at different positions on the aromatic ring.

Target Molecules
  • Ortho-Isomer: N-(2-chlorobenzyl)glycine

  • Meta-Isomer: N-(3-chlorobenzyl)glycine

  • Para-Isomer: N-(4-chlorobenzyl)glycine

Analytical Decision Matrix

The following decision tree outlines the logical flow for identifying an unknown isomer.

IsomerID Start Unknown Isomer Sample NMR 1H NMR Analysis (Aromatic Region) Start->NMR Para Symmetric AA'BB' Pattern (2 Doublets) NMR->Para Symmetry OrthoMeta Complex ABCD Pattern (4 Signals) NMR->OrthoMeta Asymmetry IR_Conf Confirm with IR (OOP Bending) Para->IR_Conf SingletCheck Check for Isolated Singlet (H2) OrthoMeta->SingletCheck MetaID Distinct Singlet at ~7.2-7.4 ppm (Meta-Isomer) SingletCheck->MetaID Yes OrthoID No Isolated Singlet Complex Multiplet (Ortho-Isomer) SingletCheck->OrthoID No MetaID->IR_Conf OrthoID->IR_Conf

Figure 1: Analytical workflow for the structural differentiation of chlorobenzylamino acetic acid regioisomers.

Spectroscopic Differentiation (The "Gold Standard")

A. Nuclear Magnetic Resonance ( H NMR)

NMR is the most definitive tool for structural assignment. The key lies in the aromatic region (6.5 - 8.0 ppm) and the coupling patterns .

1. Para-Isomer (4-Cl)
  • Symmetry: The molecule possesses a plane of symmetry through the C1-C4 axis.

  • Pattern: Diagnostic AA'BB' system . You will observe two distinct doublets (integrating to 2H each) with a coupling constant

    
     Hz.
    
  • Shift: The protons ortho to the chlorine (H3, H5) are shielded differently than those ortho to the methylene group (H2, H6).

2. Meta-Isomer (3-Cl)
  • Asymmetry: No plane of symmetry.

  • Pattern: ABCD system (4 distinct signals).

  • Key Feature: Look for the H2 proton . It appears as a singlet (or a finely split doublet,

    
     Hz) isolated from the other aromatic protons. This is the "smoking gun" for meta-substitution.
    
  • Other Protons: H4, H5, and H6 appearing as doublets or triplets (dd/dt) depending on resolution.

3. Ortho-Isomer (2-Cl)
  • Asymmetry: No plane of symmetry.

  • Pattern: ABCD system (4 distinct signals).

  • Key Feature: The spectrum is often the most complex ("messy") due to strong overlap.

  • Distinction from Meta: Absence of the isolated singlet. The H3 proton (adjacent to Cl) is often the most deshielded doublet.

Table 1: Diagnostic


H NMR Signals (Aromatic Region) 
IsomerSymmetrySignal CountMultiplicity PatternDiagnostic Feature
Ortho (2-Cl)

(None)
4Multiplets (dd, td)Complex overlap; H3 deshielded; No singlet .
Meta (3-Cl)

(None)
4Singlet, Doublets, TripletIsolated Singlet (H2) at ~7.3 ppm.
Para (4-Cl)

(Axis)
2Two Doublets (AA'BB')Clean, symmetric doublets (

Hz).
B. Infrared Spectroscopy (FT-IR)

When NMR is ambiguous (e.g., solvent overlap), the C-H Out-of-Plane (OOP) Bending vibrations in the fingerprint region (600–900 cm⁻¹) provide a robust confirmation.

  • Para-Substitution: A single strong band at 800–850 cm⁻¹ (2 adjacent H).

  • Meta-Substitution: Two bands: 690–710 cm⁻¹ and 750–810 cm⁻¹ (3 adjacent H).

  • Ortho-Substitution: A single strong band at 735–770 cm⁻¹ (4 adjacent H).

Chromatographic Separation (HPLC)

Separating these isomers requires selecting a stationary phase that exploits


 interactions rather than just hydrophobicity.
Recommended Protocol
  • Column: Phenyl-Hexyl or FluoroPhenyl (e.g., Raptor FluoroPhenyl, Kinetex Biphenyl).

    • Why? Standard C18 columns often fail to resolve regioisomers because their hydrophobicities are nearly identical. Phenyl-based phases interact differently with the electron-deficient chlorobenzene ring depending on the Cl position.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Methanol or Acetonitrile

  • Gradient: 10% B to 60% B over 15 minutes.

  • Elution Order (Typical on Phenyl-Hexyl):

    • Ortho (2-Cl): Elutes first (Steric hindrance reduces

      
       interaction).
      
    • Meta (3-Cl): Intermediate retention.

    • Para (4-Cl): Elutes last (Flat geometry maximizes

      
       stacking with stationary phase).
      

Mass Spectrometry (MS/MS)

While the parent ion (


) is identical, fragmentation pathways can differ due to the Ortho Effect .
  • Ortho-Isomer: May show a unique fragment corresponding to the loss of HCl (36 Da) or interaction between the chlorine and the amino-methylene tail, leading to a distinctive cyclized ion not seen in meta or para.

  • Isotopic Pattern: All isomers will show the characteristic Chlorine isotope signature (

    
    ) at 
    
    
    
    200 and 202. This confirms the presence of chlorine but not the position.

Experimental Characterization Protocols

Protocol A: Synthesis (General Reductive Amination)

To ensure the identity of standards:

  • Reactants: Mix 1.0 eq of the specific chlorobenzaldehyde (2-Cl, 3-Cl, or 4-Cl) with 1.2 eq of Glycine in Methanol.

  • Reduction: Add Sodium Cyanoborohydride (

    
    ) at 
    
    
    
    . Stir for 12h.
  • Workup: Quench with water, extract (EtOAc), and crystallize from Ethanol/Water.

Protocol B: Melting Point Determination

Physical properties provide a quick purity check.

  • Para (4-Cl): Generally highest MP due to efficient crystal packing (Symmetry).

  • Ortho (2-Cl): Generally lower MP (Steric disruption of lattice).

  • Meta (3-Cl): Intermediate MP.

  • Note: N-Benzylglycine (unsubstituted) melts at ~230°C (dec). Expect chloro-derivatives to be in the 210–240°C range (decomposition often occurs).

Summary Comparison Table

FeatureOrtho (2-Cl) Meta (3-Cl) Para (4-Cl)

H NMR (Aromatic)
4 signals (m), Complex4 signals, Singlet at H2 2 signals, 2 Doublets
IR (OOP Bending) 735 - 770 cm⁻¹690-710 & 750-810 cm⁻¹800 - 860 cm⁻¹
HPLC Retention (Phenyl) Shortest (

min)
Intermediate (

min)
Longest (

min)
Symmetry (

)
NoNoYes

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Restek Corporation. (2020). The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers. Link (Demonstrates superiority of FluoroPhenyl phases for isomeric separations).

  • PubChem. (2025).[1][2][3][4][5] N-Benzylglycine (Compound Summary). National Library of Medicine.[1] Link (Baseline data for the unsubstituted scaffold).

  • Sigma-Aldrich. (2025). Product Specification: 3-Chlorobenzyl chloride.[2] Link (Precursor data).

  • BenchChem. (2025). Comparative Guide to HPLC Methods for the Separation of Isomers. Link (General protocols for chloro-aromatic separation).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-benzylamino)-acetic acid
Reactant of Route 2
(4-Chloro-benzylamino)-acetic acid
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